SM30 Protein
Description
Structure
2D Structure
Properties
CAS No. |
146340-15-0 |
|---|---|
Molecular Formula |
C49H63N20O32P5 |
Molecular Weight |
1599 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C49H63N20O32P5/c1-18-9-66(49(76)64-41(18)71)32-6-21(27(95-32)13-91-106(86,87)100-22-7-33(96-25(22)11-88-102(77,78)79)68-16-55-36-39(68)59-46(52)62-43(36)73)99-105(84,85)90-12-26-20(5-31(94-26)65-3-2-29(50)57-48(65)75)98-104(82,83)92-14-28-23(8-34(97-28)69-17-56-37-40(69)60-47(53)63-44(37)74)101-103(80,81)89-10-24-19(70)4-30(93-24)67-15-54-35-38(67)58-45(51)61-42(35)72/h2-3,9,15-17,19-28,30-34,70H,4-8,10-14H2,1H3,(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H2,50,57,75)(H,64,71,76)(H2,77,78,79)(H3,51,58,61,72)(H3,52,59,62,73)(H3,53,60,63,74)/t19-,20-,21-,22-,23-,24+,25+,26+,27+,28+,30+,31+,32+,33+,34+/m0/s1 |
InChI Key |
PIOSCCNVYGDWCA-BFVNWSFKSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)OP(=O)(O)OCC6C(CC(O6)N7C=CC(=NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=NC1=C9N=C(NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=CC(=NC7=O)N)OP(=O)(O)OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C9NC(=NC1=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1NC(=NC2=O)N)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)OCC6C(CC(O6)N7C=CC(=NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=NC1=C9NC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1NC(=NC2=O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of the SM30 Protein Family in Sea Urchin Skeletogenesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The sea urchin embryo serves as a premier model for studying the fundamental processes of biomineralization and the intricate gene regulatory networks (GRNs) that govern morphogenesis. Central to the formation of the larval endoskeleton are the spicule matrix (SM) proteins, which are secreted by primary mesenchyme cells (PMCs) and become occluded within the calcite spicules. Among the most abundant of these is the SM30 family of acidic glycoproteins. This technical guide provides a comprehensive overview of the function, regulation, and experimental investigation of SM30 proteins in sea urchin development. It details the differential expression of the SM30 gene family, summarizes quantitative expression data, outlines the signaling pathways controlling its transcription, and provides detailed protocols for key experimental methodologies. While SM30 is a critical component of the biomineralization machinery, gene knockdown studies have revealed surprising functional redundancy, challenging earlier hypotheses and opening new avenues for research into the cooperative roles of matrix proteins in skeleton formation.
The SM30 Gene Family and its Role in Biomineralization
The SM30 protein is a key participant in the construction of the embryonic spicules and other mineralized tissues in sea urchins.[1] It is an acidic glycoprotein characterized by a proline-rich structure and a C-type lectin-like domain.[1] The protein includes a hydrophobic signal sequence at its amino terminus, indicating it is destined for secretion into the extracellular space where spicule formation occurs.[1]
In the well-studied species Strongylocentrotus purpuratus, SM30 is not a single entity but part of a gene family comprising six members (SpSM30A through SpSM30F).[2] These family members exhibit distinct and overlapping expression patterns, suggesting both specialized and cooperative functions in the biomineralization of embryonic and adult tissues.[2] The expression of SM30A, B, C, and E is exclusively localized to the PMCs, the specialized lineage of cells solely responsible for secreting the larval skeleton.[2][3] These proteins are integral components occluded within the embryonic endoskeleton, as well as adult mineralized tissues like teeth and spines.[2] Their primary proposed function is to modulate the nucleation and growth of calcite crystals during the formation of the spicules.[4]
Quantitative Data Presentation: SM30 Gene Family Expression
The expression of SM30 family members is tightly regulated both spatially and temporally throughout the sea urchin life cycle. The following tables summarize the key quantitative and qualitative expression data.
Table 3.1: Embryonic Expression of the S. purpuratus SM30 Gene Family
| Gene Member | Expression Onset | Peak Expression | Cellular Localization | Transcript Abundance (per embryo) |
| SpSM30A | During overt spicule deposition | Prism Stage | Primary Mesenchyme Cells (PMCs) | Not specified |
| SpSM30B | During overt spicule deposition | Prism Stage | Primary Mesenchyme Cells (PMCs) | ~29,000 at prism stage (~480/PMC)[1] |
| SpSM30C | During overt spicule deposition | Prism Stage | Primary Mesenchyme Cells (PMCs) | Not specified |
| SpSM30D | Not expressed in embryo | N/A | N/A | N/A |
| SpSM30E | During overt spicule deposition | Prism Stage | Primary Mesenchyme Cells (PMCs) | Not specified |
| SpSM30F | Transiently, just prior to overt spicule formation | Mesenchyme Blastula | Highly enriched in PMCs | Low levels[2] |
Table 3.2: Adult Tissue Expression of the S. purpuratus SM30 Gene Family
| Gene Member | Spines | Teeth | Test | Tube Feet |
| SpSM30A | Not Expressed | Not Expressed | Not Expressed | Not Expressed |
| SpSM30B | Modest | Modest | Modest | Not specified |
| SpSM30C | Modest | Modest | Modest | Not specified |
| SpSM30D | Expressed | Expressed | Not specified | Not specified |
| SpSM30E | Not specified | High | High | Not specified |
| SpSM30F | Expressed | Low | Not Expressed | Low |
Data compiled from Killian et al., 2010.[2]
Signaling Pathways Regulating SM30 Expression
The expression of sm30 is a terminal differentiation event within the well-characterized skeletogenic gene regulatory network (GRN). Its activation in PMCs is controlled by a cascade of signaling events and transcription factors. Ectodermal cells provide crucial spatial cues, primarily through the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[4][5][6] VEGF ligand secreted from the ectoderm binds to its receptor (VEGFR) on the surface of PMCs, triggering downstream intracellular signaling.[6]
This activation of VEGFR initiates the Raf/MEK/ERK (MAPK) signaling cascade.[7][8] The MAPK/ERK pathway plays an essential role in PMC specification and differentiation.[9] A key downstream target of this pathway is the transcription factor Ets1.[8][10] Phosphorylation by ERK is required for the full transcriptional activity of Ets1.[8] Activated Ets1, along with other key PMC transcription factors like Alx1, directly binds to the cis-regulatory regions of downstream effector genes, including sm30, to drive their expression.[10][11][12]
Experimental Protocols
Investigating the function of SM30 requires a combination of embryological manipulation, molecular biology, and microscopy techniques.
Sea Urchin Gamete Collection and Embryo Culture
This protocol describes the standard procedure for obtaining gametes and culturing synchronously developing embryos.
-
Induce Spawning: An intracoelomic injection of 1-2 mL of 0.5 M Potassium Chloride (KCl) is administered through the soft peristomial membrane surrounding the mouth.[11][13][14]
-
Gamete Collection:
-
Eggs: Invert the female urchin over a beaker filled with chilled (15°C) filtered sea water (FSW). Allow eggs to settle.
-
Sperm: Invert the male urchin onto a dry petri dish. Collect the "dry" sperm using a pipette and store on ice. Sperm is off-white, while eggs are typically orange or tan.[11]
-
-
Fertilization:
-
Wash collected eggs by resuspending them in FSW, allowing them to settle by gravity, and decanting the supernatant. Repeat three times.[11]
-
Activate sperm by creating a dilute solution (e.g., 1 drop of dry sperm in 25 mL FSW).
-
Add a small volume of diluted sperm to the egg suspension. Successful fertilization is confirmed by the elevation of the fertilization envelope, visible under a light microscope.[11]
-
-
Embryo Culture: Culture embryos in FSW at a controlled temperature (e.g., 15-18°C) with gentle, constant stirring to ensure aeration and prevent clumping.[14] Maintain a density below one larva per mL for normal development.[13]
Whole-Mount In Situ Hybridization (WMISH)
WMISH is used to visualize the spatial expression pattern of sm30 mRNA within the whole embryo.
-
Embryo Fixation:
-
Collect embryos at the desired stage (e.g., mesenchyme blastula, prism) and wash with FSW.
-
Fix embryos overnight at 4°C in 4% paraformaldehyde (PFA) in a MOPS-based buffer (0.1M MOPS pH 7.0, 0.5M NaCl).
-
Wash embryos extensively in MOPS buffer to remove the fixative.
-
Dehydrate embryos through a graded ethanol series (e.g., 30%, 50%, 70%) and store at -20°C in 70% ethanol.[3]
-
-
Probe Synthesis: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the sm30 mRNA sequence using an in vitro transcription kit.
-
Hybridization:
-
Rehydrate embryos through a descending ethanol series and wash in hybridization buffer.
-
Pre-hybridize embryos for at least 3 hours at 50°C in hybridization buffer (e.g., 70% formamide, 100 mM MOPS, 500 mM NaCl, 0.1% Tween 20, 1 mg/ml BSA).
-
Add the DIG-labeled probe (0.1–0.5 ng/µL) to fresh hybridization buffer and incubate overnight at 50°C.
-
-
Washing and Detection:
-
Perform a series of stringent washes at 50°C with decreasing concentrations of formamide and SSC to remove the unbound probe.
-
Block non-specific binding sites using a blocking solution (e.g., Roche Blocking Reagent or BSA).
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
-
Wash extensively to remove the unbound antibody.
-
Develop the color reaction using NBT/BCIP substrate. The substrate will precipitate as a purple/blue product at the site of mRNA localization.
-
-
Imaging: Mount embryos on slides and image using a compound microscope with DIC optics.
Gene Knockdown Using Morpholino Antisense Oligonucleotides
Morpholinos (MOs) are modified oligonucleotides that block translation of a target mRNA, effectively knocking down protein expression.
-
Morpholino Design: Design a ~25-base morpholino complementary to the 5' UTR of the target sm30 mRNA, overlapping the start codon (AUG) to sterically hinder ribosome assembly.
-
Microinjection Preparation:
-
Prepare a microinjection needle using a needle puller.
-
Back-load the needle with the MO solution (typically 0.5-1.0 mM in nuclease-free water) mixed with a lineage tracer (e.g., Dextran-FITC) to confirm successful injection.
-
-
Microinjection:
-
Place freshly fertilized eggs on a slide or in an injection chamber.
-
Using a micromanipulator, pierce the fertilization envelope and inject a small volume (picoliters) of the MO solution into the cytoplasm of the zygote.
-
-
Post-Injection Culture: Transfer injected embryos to a dish of FSW and culture as described in Protocol 5.1.
-
Analysis:
-
Phenotypic Analysis: At various time points (e.g., 48-72 hours post-fertilization), observe skeletal development in living embryos using polarization or DIC microscopy. Compare the spicule morphology of MO-injected embryos to control-injected embryos.
-
Knockdown Confirmation: Assess the reduction of this compound levels via Western blot or whole-mount immunostaining on a subset of injected embryos.
-
Mandatory Visualizations: Workflows and Logic
Experimental Workflow: Gene Expression Analysis by WMISH
Experimental Workflow: Gene Function Analysis via Morpholino Knockdown
References
- 1. Regulatory feedback between VEGF and ERK pathways controls tip-cell expression during sea urchin skeletogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.molecularinstruments.com [files.molecularinstruments.com]
- 3. Item - Signal-Dependent Regulation of Skeletogenesis in the Sea Urchin Embryo - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 4. Distinct regulatory states control the elongation of individual skeletal rods in the sea urchin embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Regulatory feedback between VEGF and ERK pathways controls tip-cell expression during sea urchin skeletogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Raf/MEK/ERK signaling pathway is required for development of the sea urchin embryo micromere lineage through phosphorylation of the transcription factor Ets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. labs.bio.cmu.edu [labs.bio.cmu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Experimentally Based Sea Urchin Gene Regulatory Network and the Causal Explanation of Developmental Phenomenology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methodology for Whole Mount and Fluorescent RNA in situ Hybridization in Echinoderms: Single, Double, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moleculartechnologies.org [moleculartechnologies.org]
Whitepaper: The Discovery and Characterization of the SM30 Gene in Strongylocentrotus purpuratus
Audience: Researchers, scientists, and drug development professionals.
Abstract: The process of biomineralization, fundamental to the development of skeletal structures in many organisms, is orchestrated by a complex suite of matrix proteins. In the sea urchin Strongylocentrotus purpuratus, a key model organism for developmental biology, the SM30 gene family plays a crucial, albeit enigmatic, role in the formation of the embryonic calcite spicules. This technical guide provides a comprehensive overview of the discovery, characterization, expression, and function of the SM30 gene, synthesizing key findings from foundational and recent research. It includes detailed experimental protocols for gene expression analysis and functional studies, quantitative data tables, and logical diagrams to elucidate experimental workflows and regulatory pathways.
Introduction to SM30 and Biomineralization
The purple sea urchin, Strongylocentrotus purpuratus, has been a cornerstone of developmental biology for over a century, offering a transparent and manipulable embryonic system to study the gene regulatory networks (GRNs) that drive cell fate and morphogenesis. A critical process in its development is the formation of an endoskeleton, composed of two intricate calcite spicules. This biomineralization process is controlled by Primary Mesenchyme Cells (PMCs), which secrete a host of organic matrix proteins that regulate the deposition, growth, and morphology of the calcite crystals.
Among the first and most studied of these matrix proteins is SM30. The SM30 gene encodes an acidic glycoprotein that is occluded within the spicule mineral.[1] Its expression is tightly regulated and specific to the skeletogenic PMCs, making it a key marker for spicule formation.[1] This guide delves into the technical details of the SM30 gene's discovery, its molecular characteristics, and the experimental approaches used to elucidate its function.
Genomic Organization and Gene Family
Initial characterization revealed that SM30 is not a single gene but part of a small gene family.[2] Genomic analysis identified at least two genes, designated SM30-alpha and SM30-beta, arranged in tandem within an 18.4-kb genomic clone.[2] Subsequent genomic sequencing of S. purpuratus has identified a family of six acidic glycoproteins, named SpSM30A through SpSM30F.[3]
Southern blot analysis suggests the family consists of two to four members per haploid genome.[2] A key structural feature of the SM30-alpha gene is the presence of a large single intron that interrupts the coding sequence.[2] Functional studies have demonstrated that 2.6 kilobases of the 5' upstream sequence of SM30-alpha are sufficient to drive PMC-specific expression of a reporter gene, indicating that the cis-regulatory elements for tissue-specific expression are located in this region.[2]
SM30 Gene and Protein Characteristics
The SM30 protein has several distinct features that are critical to its function within the spicule matrix. It is an acidic glycoprotein that shares similarities with C-type lectin proteins, which are known for carbohydrate binding.[1]
Table 1: Quantitative Properties of the SM30 Gene and Protein
| Property | Value / Description | Source |
| Gene Family Members | 2-4 genes; 6 isoforms (SpSM30A-F) | [2][3] |
| mRNA Size | 1.8-kb | [1] |
| Protein Molecular Weight | ~30.6 kDa (after signal peptide cleavage) | [1][4] |
| Amino Acid Residues | 290 (precursor) | [4] |
| Signal Peptide | Residues 1-15 | [4] |
| Mature Protein | Residues 16-290 | [4] |
| Post-Translational Mod. | Potential N-linked glycosylation at Asparagine 102 | [1][4] |
Table 2: Key Features of the this compound Structure
| Feature | Description | Source |
| Overall Acidity | The protein is acidic, a common feature of spicule matrix proteins. | [1] |
| Proline Abundance | Proline is the most abundant amino acid at 11% of total residues. | [1] |
| Proline-Rich Hinge | A proline-rich sequence starting at residue 205 may act as a hinge between the acidic and basic domains. | [1] |
| Basic C-Terminus | The carboxyl-terminal one-sixth of the protein (from residue 225) is highly basic and hydrophilic, containing about half of the total basic residues. This region may interact with acidic domains of SM30 or other matrix proteins. | [1] |
| Secretion Signal | A hydrophobic signal sequence at the amino-terminus indicates the protein is secreted into the extracellular space where spicules form. | [1] |
Spatiotemporal Expression Profile
The expression of SM30 is under strict developmental control, serving as a definitive marker for late-stage PMC differentiation and active skeletogenesis.
-
Timing of Expression: SM30 transcripts are first detectable at the mid-to-late mesenchyme blastula stage (approximately 26-28 hours post-fertilization), which coincides with PMC migration and the onset of spicule formation.[1] Expression levels increase sharply and remain high through the 3-day pluteus larval stage.[1]
-
Spatial Localization: RNA blot analysis and in situ hybridization confirm that SM30 mRNA accumulation is restricted exclusively to the PMCs within the embryo.[1]
-
Transcript Abundance: By the prism stage, an embryo contains approximately 29,000 SM30 transcripts, which averages to about 480 transcripts per primary mesenchyme cell.[1]
-
Adult Tissues: In adult sea urchins, SM30 mRNA is also found in mineralized tissues, specifically the spines and tube feet, but not in the test (the main body shell), suggesting a conserved role in biomineralization beyond embryonic development.[5]
Regulation of SM30 Expression
The precise, cell-specific expression of SM30 is controlled by a combination of transcription factors and signaling pathways.
-
Transcriptional Control: The transcription factor Ets1 is a known positive regulator required to maintain SM30 expression during later developmental stages.[6]
-
Chemical Inhibition: SM30 expression is sensitive to environmental inhibitors. When embryos are cultured in the presence of zinc ions (Zn2+), both spicule formation and SM30 expression are suppressed. This effect is reversible upon removal of Zn2+ from the medium.[5]
Mandatory Visualizations
Diagram 1: Experimental Workflow for SM30 Expression Analysis
Caption: A generalized workflow for visualizing SM30 mRNA expression in sea urchin embryos via WMISH.
Diagram 2: Logical Diagram of SM30 Gene Regulation
Caption: A simplified model of the regulatory inputs controlling SM30 expression and function.
Experimental Protocols
Protocol 1: Whole-Mount In Situ Hybridization (WMISH) for SM30 mRNA
This protocol is a synthesis of common methodologies used for detecting specific mRNA transcripts in whole S. purpuratus embryos.[7][8][9]
A. Embryo Preparation and Fixation
-
Culture fertilized S. purpuratus embryos in filtered seawater at 16°C to the desired developmental stage (e.g., 36-48 hours post-fertilization for strong SM30 expression).
-
Collect embryos by centrifugation at 100 x g for 2 minutes.
-
(Optional: Deciliation) Resuspend embryos in a solution of 0.5 M NaCl on ice until they settle. Wash twice with filtered seawater.
-
Fix embryos in 4% paraformaldehyde (PFA) in MOPS buffer overnight at 4°C on a gentle rocker. Caution: PFA is hazardous.
-
Wash embryos 5 times with MOPS buffer containing 0.1% Tween-20 (MOPT).
-
Dehydrate embryos through a graded series of ethanol (e.g., 50%, 70%) and store in 70% ethanol at -20°C.
B. Hybridization
-
Rehydrate embryos in 1.5 mL tubes by washing 3 times for 5 minutes each in 5x Saline-Sodium Citrate buffer with 0.1% Tween-20 (SSCT).
-
Aspirate the final wash and add 50 µL of probe hybridization buffer. Pre-hybridize for 30-60 minutes at the hybridization temperature (e.g., 37°C or 45°C). Caution: Hybridization buffer contains formamide, a hazardous material.
-
Prepare the probe solution by diluting a DIG-labeled antisense RNA probe for SM30 to a final concentration of 0.3-0.5 ng/µL in hybridization buffer. Denature the probe by heating to 70°C for 5-10 minutes, then place on ice.
-
Replace the pre-hybridization buffer with the probe solution and incubate overnight (12-16 hours) at the hybridization temperature.
C. Washes and Detection
-
Wash the embryos with pre-warmed probe wash buffer multiple times at the hybridization temperature to remove unbound probe.
-
Gradually bring embryos to room temperature with a series of washes in SSCT.
-
Block non-specific binding by incubating embryos in a blocking solution (e.g., SSCT with 2% sheep serum) for 1 hour.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution, for 1-2 hours at 37°C.
-
Wash embryos extensively with MOPT to remove unbound antibody.
-
Perform the colorimetric reaction by incubating embryos in a solution containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) in the dark. Monitor for the development of a purple precipitate.
-
Stop the reaction by washing with MOPT. Post-fix with 4% PFA, then clear and mount in glycerol for imaging.
Protocol 2: Gene Function Analysis via Morpholino Knockdown
This protocol describes the use of morpholino antisense oligonucleotides (MOs) to block translation of SM30 mRNA, a technique used to infer gene function.[10][11]
-
Morpholino Design: Obtain a morpholino oligonucleotide designed to bind to the 5' UTR or the start codon region of the SM30 mRNA sequence to block translation. A standard control morpholino with a scrambled sequence should be used as a negative control.
-
Microinjection Preparation: Prepare injection needles using a micropipette puller. Calibrate the injection volume using a microruler and oil droplet injections to deliver a consistent volume (e.g., 2-4 picoliters).
-
Fertilization and Dejellying: Fertilize eggs and remove the jelly coat by passing them through a fine mesh screen or treating with acidic seawater for 1-2 minutes, followed by extensive washing.
-
Microinjection: Align the dejellied eggs on a protamine sulfate-coated dish. Microinject the SM30-MO or control-MO solution (typically at a concentration of 0.5-1.0 mM in nuclease-free water) into the cytoplasm of one-cell stage embryos.
-
Culture and Observation: Culture the injected embryos in filtered seawater at 16°C.
-
Analysis:
-
Phenotypic Analysis: Observe the development of the embryonic spicules at regular intervals (e.g., 24, 48, 72 hpf) using differential interference contrast (DIC) or polarized light microscopy. Document any abnormalities in spicule growth, morphology, or timing compared to control-injected embryos.
-
Knockdown Validation (Optional): Assess the reduction of this compound levels via Western blot or immunocytochemistry using an anti-SM30 antibody, if available.
-
Function and Future Directions
The primary function of SM30 is believed to be directing and inhibiting calcite crystal growth to achieve the complex morphology of the spicule.[4] However, functional studies using morpholino knockdown have yielded surprising results. Researchers found that reducing this compound levels to very low amounts resulted in little to no observable aberration in the development of embryonic spicules.[10][11]
This unexpected outcome suggests several possibilities:
-
Functional Redundancy: Other members of the SM30 gene family (A-F) or different spicule matrix proteins may compensate for the loss of a single SM30 isoform.
-
Subtle Roles: SM30 may play a more subtle role in defining the material properties (e.g., fracture resistance) of the spicule rather than its overall shape, a phenotype not easily observed by light microscopy.
-
Non-Essential for Gross Morphology: The protein may not be essential for the fundamental process of spicule elongation but could be critical for later-stage reinforcement or other functions.
These findings highlight that despite decades of research, the precise role of SM30 in biomineralization remains an open and compelling question. Future research, potentially employing CRISPR/Cas9 to create full gene knockouts of multiple family members or advanced materials science techniques to analyze spicule properties, will be necessary to fully unravel the function of this foundational spicule matrix protein.
References
- 1. SM30 [bio.davidson.edu]
- 2. Genomic organization of a gene encoding the spicule matrix protein SM30 in the sea urchin Strongylocentrotus purpuratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. Expression of spicule matrix protein gene SM30 in embryonic and adult mineralized tissues of sea urchin Hemicentrotus pulcherrimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An optimized Tet-On system for conditional control of gene expression in sea urchins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.molecularinstruments.com [files.molecularinstruments.com]
- 8. moleculartechnologies.org [moleculartechnologies.org]
- 9. FISH for All: A Fast and Efficient Fluorescent In situ Hybridization (FISH) Protocol for Marine Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound function during sea urchin larval spicule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The SM30 Gene Family: A Technical Guide to its Role in Biomineralization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SM30 gene family, comprising six members designated SM30A through SM30F, represents a crucial component in the intricate process of biomineralization, particularly in the formation of embryonic and adult mineralized tissues in the sea urchin, Strongylocentrotus purpuratus.[1][2] These proteins are integral matrix components found occluded within the endoskeleton of the embryo and adult mineralized structures.[1][2] The classification of these six genes as a family is strongly supported by their amino acid sequence similarity, conserved protein domain architecture, and their contiguous arrangement within the genome.[1][2] While their precise function remains an active area of investigation, their exclusive expression in mineralized tissues suggests a vital, albeit not fully understood, role in the formation of these structures.[2] This technical guide provides a comprehensive overview of the SM30 gene family, including their expression profiles, the signaling pathways influencing their biological context, and detailed experimental protocols for their study.
Data Presentation: Expression Profiles of the SM30 Gene Family
The expression of the SM30 gene family members is spatially and temporally regulated, with distinct patterns observed between embryonic development and adult tissues. The following tables summarize the relative mRNA expression levels of each family member in various contexts, as determined by reverse transcription-polymerase chain reaction (RT-PCR) and whole mount in situ hybridization.[1][2]
Table 1: Embryonic Expression of SM30 Gene Family Members in S. purpuratus
| Gene Member | Timing of Expression | Location of Expression | Relative Expression Level |
| SM30A | During overt spicule deposition | Exclusively in Primary Mesenchyme Cells (PMCs) and their descendants | Expressed |
| SM30B | During overt spicule deposition | Exclusively in Primary Mesenchyme Cells (PMCs) and their descendants | Expressed at modest levels |
| SM30C | During overt spicule deposition | Exclusively in Primary Mesenchyme Cells (PMCs) and their descendants | Expressed at modest levels |
| SM30D | Not expressed in the embryo | N/A | Not detected |
| SM30E | During overt spicule deposition | Exclusively in Primary Mesenchyme Cells (PMCs) and their descendants | Highly expressed |
| SM30F | Transiently just prior to overt spicule formation | Highly enriched in Primary Mesenchyme Cells (PMCs) | Low levels |
Table 2: Adult Tissue Expression of SM30 Gene Family Members in S. purpuratus
| Gene Member | Spines | Teeth | Test |
| SM30A | Not expressed | Not expressed | Not expressed |
| SM30B | Modest levels | Modest levels | Modest levels |
| SM30C | Modest levels | Modest levels | Modest levels |
| SM30D | Expressed | Expressed | Not expressed |
| SM30E | Not expressed | Highly expressed | Highly expressed |
| SM30F | Expressed | Low levels | Not expressed |
Signaling Pathways in Sea Urchin Biomineralization
The process of spicule formation, in which the SM30 proteins are involved, is regulated by complex signaling pathways. While the direct upstream regulators of the SM30 gene family are still being fully elucidated, key pathways known to govern skeletogenesis in the sea urchin embryo include the Notch and VEGF signaling pathways.
The diagram below illustrates a simplified model of the signaling cascade influencing biomineralization.
Experimental Protocols
The study of the SM30 gene family relies on a variety of molecular biology techniques. Below are detailed methodologies for key experiments.
RNA Extraction and Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
This protocol is for the analysis of SM30 gene expression levels.
1.1. RNA Isolation:
-
Total RNA is extracted from sea urchin embryos at various developmental stages or from adult tissues using a TRIzol-based method or a commercial RNA isolation kit, following the manufacturer's instructions.
-
The quality and concentration of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to ensure integrity.
1.2. cDNA Synthesis (Reverse Transcription):
-
First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III) and oligo(dT) primers.
-
The reaction is typically carried out in a 20 µL volume and incubated at 50°C for 60 minutes, followed by heat inactivation of the enzyme at 70°C for 15 minutes.
1.3. qPCR:
-
Quantitative PCR is performed using a real-time PCR system (e.g., Applied Biosystems 7500).
-
The reaction mixture (20 µL) contains cDNA template, forward and reverse primers specific for each SM30 gene member, and a SYBR Green-based PCR master mix.
-
A typical thermal cycling protocol is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., ubiquitin) as an internal control.
The workflow for RT-qPCR is depicted in the following diagram:
Whole Mount In Situ Hybridization (WMISH)
This protocol is used to visualize the spatial expression pattern of SM30 mRNAs in whole sea urchin embryos.
2.1. Embryo Fixation:
-
Embryos are collected at the desired developmental stage and fixed in 4% paraformaldehyde in MOPS-buffered saline overnight at 4°C.
-
Fixed embryos are then washed and dehydrated through a series of methanol washes and can be stored at -20°C.
2.2. Probe Synthesis:
-
Digoxigenin (DIG)-labeled antisense RNA probes are synthesized by in vitro transcription from a linearized plasmid containing the cDNA of the target SM30 gene.
2.3. Hybridization:
-
Rehydrated embryos are pre-hybridized in hybridization buffer (containing formamide) at 60°C for at least 1 hour.
-
The DIG-labeled probe is then added to the hybridization buffer, and the embryos are incubated overnight at 60°C.
2.4. Post-Hybridization Washes and Antibody Incubation:
-
A series of stringent washes are performed to remove unbound probe.
-
Embryos are then incubated with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
2.5. Signal Detection:
-
The location of the bound antibody is visualized by adding a chromogenic substrate (e.g., NBT/BCIP), which produces a purple precipitate where the target mRNA is present.
-
Embryos are then imaged using a light microscope.
Conclusion
The SM30 gene family is a key player in the biomineralization processes of the sea urchin. Their differential expression patterns in embryonic and adult tissues suggest specialized roles for each family member. While their exact functions are still being unraveled, the study of the SM30 family and the associated signaling pathways provides valuable insights into the fundamental mechanisms of skeleton formation. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate this intriguing gene family and its role in biomineralization, with potential broader implications for fields such as materials science and regenerative medicine.
References
The Structure and Functional Domains of the Sea Urchin SM30 Protein: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SM30 protein is a member of the spicule matrix protein family found in sea urchins, playing a role in the intricate process of biomineralization. Secreted by the primary mesenchyme cells (PMCs) during embryonic development, SM30 is incorporated into the calcite spicules that form the larval skeleton. While initially thought to be essential for skeletogenesis, recent studies suggest a more nuanced function, possibly related to the mechanical properties of the biomineralized structures. This technical guide provides an in-depth analysis of the current understanding of the this compound's structure, its functional domains, and the experimental methodologies used to elucidate its role.
This compound Structure
The this compound is encoded by a small family of genes, with different members showing distinct expression patterns in embryonic and adult tissues. The canonical embryonic form, often referred to as SM30-alpha, is a key component of the larval spicule matrix. To date, no empirical three-dimensional structure of the full-length this compound has been deposited in the Protein Data Bank (PDB). Therefore, our current understanding of its structure is derived from primary sequence analysis and homology modeling, particularly of its conserved domains.
Physicochemical Properties
The following table summarizes the key quantitative data available for the Strongylocentrotus purpuratus this compound.
| Property | Value | Source |
| Molecular Weight (calculated, post-cleavage) | ~30.6 kDa | [1] |
| Isoelectric Point (pI) | Acidic (overall) | [1] |
| Proline content | ~11% | [1] |
| Basic Residue Content (Lys + Arg) | ~6.2% | [1] |
Amino Acid Composition Context
| Amino Acid | Relative Abundance |
| Glutamic Acid | High |
| Glycine | High |
| Aspartic Acid | High |
| Arginine | High |
| Leucine | Moderate |
| Lysine | Moderate |
Note: This table represents the general amino acid composition of sea urchin roe proteins and not specifically the this compound.
Functional Domains of SM30
The primary structure of the this compound reveals a multi-domain architecture, suggesting a range of biochemical functions.
Figure 1: Domain architecture of the sea urchin this compound.
-
N-terminal Signal Peptide: A hydrophobic signal sequence at the N-terminus directs the protein for secretion into the extracellular space where spicule formation occurs. This signal peptide is subsequently cleaved to yield the mature protein.[1]
-
Acidic Region: The mature protein is predominantly acidic, a common feature of many proteins involved in biomineralization that are thought to interact with calcium ions.[1]
-
Proline-rich Hinge: A region with a high content of proline residues is situated between the acidic and basic domains. This region is predicted to form a flexible hinge, potentially allowing for conformational changes in the protein upon binding to its partners or to the mineral surface.[1]
-
C-type Lectin-like Domain (CTLD): SM30 contains a domain with significant homology to C-type lectins.[1] These domains are known to be calcium-dependent carbohydrate-binding modules. The CTLD of SM30 is thought to mediate interactions with glycoproteins or other organic matrix components within the spicule. The canonical C-type lectin fold consists of a compact structure with a double-looped, two-stranded antiparallel β-sheet, two α-helices, and a three-stranded antiparallel β-sheet.
-
C-terminal Basic Region: In contrast to the rest of the protein, the C-terminal region is highly basic and hydrophilic. This positively charged domain may be involved in intra-molecular interactions with the acidic regions of SM30 or in binding to other acidic matrix proteins, contributing to the assembly and organization of the spicule's organic matrix.[1]
Biological Function and Regulation
SM30 is expressed by primary mesenchyme cells and is integral to the larval spicules. Its expression is tightly regulated during development, appearing at the onset of spicule formation.[1] However, its precise role has been a subject of investigation.
Gene knockdown studies using morpholino antisense oligonucleotides to block SM30 translation have revealed that embryos with significantly reduced levels of this compound can still form spicules with relatively normal morphology. This surprising result suggests that SM30 is not essential for the initial nucleation and elongation of the calcite spicules.[2] Instead, it is hypothesized that SM30, along with other matrix proteins like SM50, contributes to the mechanical properties of the mature spicules, such as their flexural strength and fracture resistance.[3]
The expression of SM30 is known to be downstream of a complex gene regulatory network. Recent evidence suggests the involvement of the PI3K signaling pathway in the regulation of biomineralization genes, with inhibition of this pathway leading to a severe downregulation of SM30 expression.
Figure 2: A putative signaling pathway for the regulation of SM30 gene expression.
Experimental Protocols
The study of SM30 function has relied on a variety of molecular and developmental biology techniques. Below is a generalized protocol for a key experimental approach: morpholino-based gene knockdown in sea urchin embryos.
Gene Knockdown using Morpholino Antisense Oligonucleotides
This protocol describes a method to inhibit the translation of SM30 mRNA in sea urchin embryos to study its loss-of-function phenotype.
1. Morpholino Design and Preparation:
-
Design a morpholino oligonucleotide (MO) that is complementary to the 5' untranslated region (UTR) and the start codon (ATG) of the SM30 mRNA. This will block the binding of the ribosome and inhibit translation.
-
A control MO with several base mismatches should also be designed to ensure the specificity of the observed phenotype.
-
Resuspend the lyophilized MOs in sterile water to a stock concentration of 1-2 mM.
2. Microinjection of Sea Urchin Zygotes:
-
Prepare a microinjection setup with a needle holder, a micromanipulator, and a pressure injector.
-
Pull glass capillary needles to a fine point.
-
Prepare an injection solution containing the SM30 MO at a final concentration of 200-500 µM, along with a lineage tracer (e.g., fluorescent dextran) to identify injected embryos.
-
Fertilize sea urchin eggs and inject the MO solution into the zygotes within 30 minutes of fertilization.
3. Embryo Culture and Observation:
-
Culture the injected embryos in filtered seawater at the appropriate temperature.
-
Observe the development of the embryos at regular intervals using a light microscope.
-
Pay close attention to the timing of primary mesenchyme cell ingression, spicule formation, and overall larval morphology.
4. Analysis of Phenotype:
-
At desired time points (e.g., 48-72 hours post-fertilization), fix the embryos for further analysis.
-
Use polarized light microscopy to examine the birefringence of the calcite spicules, which allows for detailed morphological analysis.
-
Perform whole-mount immunocytochemistry using an anti-SM30 antibody to confirm the reduction of this compound levels in the injected embryos.
-
Alternatively, perform a Western blot on protein lysates from a pool of injected embryos to quantify the reduction in this compound.
Figure 3: A generalized experimental workflow for SM30 knockdown studies.
Conclusion and Future Directions
The sea urchin this compound is a fascinating example of a multi-domain protein involved in the complex process of biomineralization. While its basic structural features have been inferred from its primary sequence, the lack of a high-resolution 3D structure limits our understanding of its precise mechanism of action. Functional studies have shifted the view of SM30 from an essential structural protein for spicule formation to a modulator of the material properties of the skeleton.
Future research should focus on:
-
Structural Biology: Efforts to express and purify recombinant this compound for crystallographic or NMR studies are crucial to obtaining a high-resolution 3D structure.
-
Biochemical Characterization: In vitro assays are needed to determine the specific binding partners of the C-type lectin-like domain and to quantify the interactions between the different domains of SM30 and other matrix components.
-
Mechanical Testing: Nanoindentation and other micromechanical testing of spicules from SM30 knockdown embryos would provide direct quantitative evidence of its role in skeletal mechanics.
-
Regulatory Networks: Further elucidation of the upstream signaling pathways and transcription factors that control the expression of the different members of the SM30 gene family will provide a more complete picture of its role in development and biomineralization.
A deeper understanding of the structure and function of SM30 and other biomineralization proteins holds promise for the development of novel biomaterials and for understanding the fundamental principles of biological mineral formation.
References
- 1. Expression of spicule matrix protein gene SM30 in embryonic and adult mineralized tissues of sea urchin Hemicentrotus pulcherrimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound function during sea urchin larval spicule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Expression Profile of SM30 During Sea Urchin Embryogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expression profile of the SpSM30 gene family during the embryonic development of the sea urchin, Strongylocentrotus purpuratus. It details the timing and localization of SM30 expression, the signaling pathways that regulate its transcription, and methodologies for its study.
Introduction to SM30 and its Role in Sea Urchin Embryogenesis
The SM30 gene family in Strongylocentrotus purpuratus consists of six members, designated SpSM30A through SpSM30F.[1] These genes encode acidic glycoproteins that are integral components of the organic matrix of the larval spicules, the calcium carbonate endoskeleton of the sea urchin embryo.[2] The expression of SM30 genes is spatially and temporally regulated, being exclusively found in the primary mesenchyme cells (PMCs), which are the sole architects of the embryonic skeleton.[1][2] The timing of SM30 expression is closely linked to the process of biomineralization, with most family members being transcribed during overt spicule deposition.[1][3] This precise regulation suggests a crucial role for SM30 proteins in the formation and growth of the larval skeleton.
Quantitative Expression Profile of the SpSM30 Gene Family
Table 1: Relative mRNA Expression of SpSM30 Gene Family Members During Embryonic Development of S. purpuratus
| Gene Member | Onset of Expression | Peak Expression | Expression Level | Notes |
| SpSM30A | Mesenchyme Blastula | Gastrula/Prism | High | Expression is limited to the embryo and is not detected in adult tissues.[1] |
| SpSM30B | Mesenchyme Blastula | Gastrula/Prism | Moderate | Expressed during overt spicule deposition.[1] |
| SpSM30C | Mesenchyme Blastula | Gastrula/Prism | Moderate | Expressed during overt spicule deposition.[1] |
| SpSM30D | Not Expressed | Not Expressed | - | Not expressed in the embryo; expression is found in adult spines and teeth.[1] |
| SpSM30E | Mesenchyme Blastula | Gastrula/Prism | High | Expressed during overt spicule deposition.[1] |
| SpSM30F | Late Blastula | Transiently before spicule formation | Low | Expressed transiently at low levels just prior to overt spicule formation.[1] |
This table summarizes qualitative and relative expression levels based on published RT-PCR and in situ hybridization data. hpf: hours post-fertilization.
Signaling Pathways Regulating SM30 Expression
The expression of SM30 genes is under the control of complex gene regulatory networks, with key inputs from the Fibroblast Growth Factor (FGF) and Vascular Endothelial Growth Factor (VEGF) signaling pathways. These pathways are crucial for the proper migration, patterning, and differentiation of PMCs, ultimately controlling skeletogenesis.
VEGF Signaling Pathway
The VEGF signaling pathway plays a pivotal role in guiding PMC migration and regulating the expression of skeletogenic genes, including SM30.
VEGF signaling pathway regulating SM30 gene expression in PMCs.
FGF Signaling Pathway
The FGF signaling pathway is another critical regulator of skeletogenesis, influencing PMC migration and the expression of downstream target genes, including SM30.
FGF signaling pathway influencing SM30 gene expression in PMCs.
Experimental Protocols
Whole-Mount In Situ Hybridization (WMISH) for SM30 mRNA Localization
This protocol allows for the visualization of the spatial expression pattern of SM30 mRNA in whole sea urchin embryos.[4][5][6][7][8]
Workflow for Whole-Mount In Situ Hybridization.
Materials:
-
Sea urchin embryos at desired developmental stages
-
4% Paraformaldehyde (PFA) in MOPS buffer
-
Ethanol series (70%, 50%, 30%)
-
MOPS buffer
-
Hybridization buffer
-
DIG-labeled antisense RNA probe for SM30
-
Anti-DIG-AP Fab fragments
-
NBT/BCIP substrate solution
-
Microscopy equipment
Procedure:
-
Fixation: Fix embryos in 4% PFA overnight at 4°C.
-
Dehydration and Storage: Wash embryos in MOPS buffer and dehydrate through an ethanol series. Store at -20°C in 70% ethanol.
-
Rehydration and Pre-hybridization: Rehydrate embryos through a reverse ethanol series and pre-hybridize in hybridization buffer for at least 1 hour at the hybridization temperature.
-
Hybridization: Incubate embryos with the DIG-labeled SM30 antisense RNA probe in hybridization buffer overnight at the appropriate temperature.
-
Washes: Perform a series of high-stringency washes to remove unbound probe.
-
Antibody Incubation: Block non-specific binding sites and incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Detection: Wash to remove unbound antibody and incubate with a chromogenic substrate (e.g., NBT/BCIP) until the desired color intensity is reached.
-
Imaging: Stop the reaction, clear the embryos, and image using a light microscope.
Reverse Transcription Quantitative PCR (RT-qPCR) for SM30 Expression Analysis
This protocol allows for the quantification of SM30 mRNA levels at different developmental stages.[2][9][10][11][12]
Workflow for Reverse Transcription Quantitative PCR.
Materials:
-
Sea urchin embryos at various time points
-
RNA extraction kit (e.g., Trizol)
-
DNase I
-
Reverse transcriptase and associated reagents
-
qPCR instrument
-
SYBR Green master mix
-
Primers specific for SM30 and a reference gene (e.g., Ubiquitin)
Procedure:
-
RNA Extraction: Collect embryos at specified time points and extract total RNA using a suitable method.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.
-
qPCR: Perform qPCR using SYBR Green chemistry with primers designed to amplify a specific region of the SM30 cDNA and a reference gene.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of SM30 at different developmental stages, normalized to the reference gene.
Conclusion
The SM30 gene family is a critical component of the skeletogenic gene regulatory network in the sea urchin embryo. The expression of its members is tightly regulated, both spatially and temporally, primarily within the primary mesenchyme cells during the period of active biomineralization. The FGF and VEGF signaling pathways are key upstream regulators that orchestrate the complex process of skeletogenesis, including the transcriptional activation of SM30 genes. The experimental protocols outlined in this guide provide robust methods for the detailed investigation of the expression and regulation of this important gene family, offering valuable tools for researchers in developmental biology and related fields.
References
- 1. SpSM30 gene family expression patterns in embryonic and adult biomineralized tissues of the sea urchin, Strongylocentrotus purpuratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An approach to quantitate maternal transcripts localized in sea urchin egg cortex using RT-qPCR with accurate normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of spicule matrix protein gene SM30 in embryonic and adult mineralized tissues of sea urchin Hemicentrotus pulcherrimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moleculartechnologies.org [moleculartechnologies.org]
- 5. files.molecularinstruments.com [files.molecularinstruments.com]
- 6. Methodology for Whole Mount and Fluorescent RNA in situ Hybridization in Echinoderms: Single, Double, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. 4.3. qPCR for Gene Expression Analysis on Sea Urchin Embryos [bio-protocol.org]
- 10. An approach to quantitate maternal transcripts localized in sea urchin egg cortex using RT-qPCR with accurate normalization | PLOS One [journals.plos.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Transcriptional Regulation of the SM30 Gene: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The SM30 gene family, particularly in the sea urchin model organism Strongylocentrotus purpuratus, encodes for a crucial set of spicule matrix proteins integral to the process of biomineralization. The precise temporal and spatial expression of SM30 is fundamental for the correct formation of the embryonic skeleton, making its transcriptional regulation a key area of study in developmental biology and a potential target for therapeutic intervention in diseases of mineralization. This technical guide provides an in-depth overview of the core regulatory mechanisms governing SM30 gene expression, including the involved signaling pathways, cis-regulatory elements, and trans-acting factors. Detailed experimental protocols for studying these interactions are also provided, alongside structured data summaries and visual diagrams to facilitate comprehension and further research.
Data Presentation: Regulation of SM30 Gene Expression
While precise quantitative data on fold-changes and binding affinities are not extensively detailed in the available literature, the following tables summarize the qualitative and observed effects of various factors on SM30 gene expression.
Table 1: Signaling Pathway Perturbations and their Effect on SM30 Expression
| Signaling Pathway | Method of Perturbation | Observed Effect on SM30 Expression | Reference(s) |
| VEGF Signaling | Inhibition of VEGFR | Strong downregulation; transcripts may become undetectable.[1][2] | [1][2] |
| Inhibition of MEK (downstream of VEGF) | Minor but significant reduction.[3] | [3] | |
| TGF-β Signaling | Inhibition of TGF-βRII | Downregulation of SM30 expression. | [4] |
| PI3K Signaling | General inhibition | Implicated in the regulation of biomineralization genes, with SM30 being severely downregulated in response to PI3K pathway disruption in P. lividus.[5] | [5] |
Table 2: Transcription Factor Involvement in SM30 Regulation
| Transcription Factor | Regulatory Role | Evidence | Reference(s) |
| Alx1 | Positive Regulator | Identified as a pivotal transcription factor in the PMC GRN with inputs into numerous effector genes, including those involved in biomineralization.[2][6] | [2][6] |
| Ets1 | Positive Regulator | A key transcription factor in the PMC GRN, mediating MAPK signaling inputs and regulating a large cohort of PMC effector genes.[2][6] | [2][6] |
| Pitx1 | Potential Direct Activator | Reduction in Pitx1 expression leads to decreased SM30 levels at the pluteus stage.[1] | [1] |
Table 3: Chemical Perturbations and their Effect on SM30 Expression
| Chemical Agent | Mechanism of Action | Observed Effect on SM30 Expression | Reference(s) |
| Zinc (Zn²⁺) | Unknown, disrupts spicule formation | Suppression of SM30 expression in cultured micromeres.[7] | [7] |
| Acetazolamide | Carbonic anhydrase inhibitor | Affects the spatial/temporal expression of biomineralization-related genes, including SM30. | [8] |
Signaling Pathways and Regulatory Networks
The transcriptional regulation of the SM30 gene is embedded within the broader gene regulatory network (GRN) that governs skeletogenesis in the sea urchin embryo. Several key signaling pathways converge to control the activity of transcription factors that directly or indirectly modulate SM30 expression.
The Skeletogenic Gene Regulatory Network (GRN)
The expression of SM30 is a downstream event in the well-characterized skeletogenic GRN of the sea urchin primary mesenchyme cells (PMCs). This network is initiated by maternal factors and proceeds through a cascade of transcription factor activation.
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is crucial for the proper differentiation of PMCs and the expression of skeletogenic genes. VEGF, secreted from the ectoderm, binds to its receptor (VEGFR) on PMCs, initiating a downstream cascade that likely involves the MAPK/ERK pathway.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway also plays a significant role in skeletogenesis and the regulation of biomineralization genes. The ligand binds to a receptor complex, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to act as transcription factors.
Experimental Protocols
The following are generalized protocols for key experiments used to study the transcriptional regulation of the SM30 gene. Researchers should optimize these protocols for their specific experimental conditions.
Whole-Mount in situ Hybridization (WMISH) for SM30 mRNA Visualization
This protocol allows for the visualization of the spatial expression pattern of SM30 mRNA in sea urchin embryos.
Protocol Steps:
-
Fixation: Fix sea urchin embryos at the desired developmental stage in 4% paraformaldehyde (PFA) overnight at 4°C.[9][10]
-
Dehydration and Storage: Dehydrate embryos through a series of increasing methanol concentrations and store at -20°C.[9][10]
-
Rehydration: Rehydrate embryos through a decreasing methanol series into phosphate-buffered saline with Tween-20 (PBT).[9]
-
Permeabilization: Treat with Proteinase K to increase probe accessibility. The duration and concentration need to be optimized for the embryonic stage.
-
Post-fixation: Fix again with 4% PFA to preserve embryonic morphology.
-
Hybridization: Pre-hybridize in hybridization buffer, then add the digoxigenin (DIG)-labeled antisense RNA probe for SM30 and incubate overnight.[9]
-
Washes: Perform a series of stringent washes with saline-sodium citrate (SSC) buffer and PBT to remove unbound probe.
-
Immunodetection: Block non-specific binding sites and incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).[10]
-
Color Development: Wash to remove excess antibody and add a substrate solution (e.g., NBT/BCIP) that produces a colored precipitate where the probe is bound.[10]
-
Imaging: Stop the reaction, mount the embryos, and visualize the expression pattern using microscopy.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of transcription factors from nuclear extracts to a specific DNA sequence, such as a putative regulatory element in the SM30 promoter.
Protocol Steps:
-
Probe Preparation: Synthesize and label a short DNA oligonucleotide corresponding to the putative binding site in the SM30 promoter. Labeling can be done with radioisotopes (e.g., ³²P) or non-radioactive methods (e.g., biotin).[11][12]
-
Nuclear Extract Preparation: Isolate nuclei from sea urchin embryos or cultured PMCs and extract the nuclear proteins.[11]
-
Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer. For competition assays, add an excess of unlabeled specific or non-specific competitor DNA.[11]
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.[13]
-
Detection: Visualize the labeled DNA by autoradiography (for radioactive probes) or chemiluminescence/fluorescence (for non-radioactive probes). A "shifted" band indicates the formation of a protein-DNA complex.[14]
Luciferase Reporter Assay
This assay is used to quantify the activity of the SM30 promoter and identify functional regulatory elements.
Protocol Steps:
-
Construct Preparation: Clone the SM30 promoter region (and deletions or mutations thereof) into a reporter vector upstream of a luciferase gene.[15][16]
-
Transfection: Introduce the reporter construct into cultured sea urchin micromeres or inject it into fertilized eggs. A co-reporter (e.g., Renilla luciferase) is often included for normalization.[15]
-
Incubation and Treatment: Allow time for the reporter gene to be expressed. If investigating signaling pathways, treat the cells/embryos with specific activators or inhibitors.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.[17][18]
-
Luciferase Assay: Add the luciferin substrate and measure the resulting luminescence using a luminometer.[17][19]
-
Data Analysis: Normalize the firefly luciferase activity to the co-reporter activity to control for transfection efficiency and compare the activity of different promoter constructs or treatment conditions.[15]
Conclusion and Future Directions
The transcriptional regulation of the SM30 gene is a complex process orchestrated by a well-defined gene regulatory network and influenced by multiple signaling pathways, including VEGF and TGF-β. The transcription factors Alx1 and Ets1 are key positive regulators within this network. While the major players and their qualitative effects are becoming clearer, a significant gap remains in the quantitative understanding of these regulatory interactions.
Future research should focus on:
-
Quantitative analysis of SM30 expression changes in response to precise perturbations of signaling pathways and transcription factor levels.
-
Identification and characterization of specific cis-regulatory elements in the SM30 promoter and the transcription factors that bind to them, including the determination of binding affinities.
-
Elucidation of the downstream effectors of the VEGF and TGF-β signaling pathways that directly impact the activity of transcription factors at the SM30 promoter.
A more quantitative and mechanistic understanding of SM30 gene regulation will not only provide deeper insights into the fundamental processes of biomineralization but may also inform the development of novel therapeutic strategies for skeletal and other mineralization-related disorders.
References
- 1. Distinct regulatory states control the elongation of individual skeletal rods in the sea urchin embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Regulatory feedback between VEGF and ERK pathways controls tip-cell expression during sea urchin skeletogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Genome-wide analysis of the skeletogenic gene regulatory network of sea urchins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of spicule matrix protein gene SM30 in embryonic and adult mineralized tissues of sea urchin Hemicentrotus pulcherrimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. moleculartechnologies.org [moleculartechnologies.org]
- 10. Methodology for Whole Mount and Fluorescent RNA in situ Hybridization in Echinoderms: Single, Double, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 13. Electrophoretic mobility shift assay (EMSA) for detecting protein–nucleic acid interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. licorbio.com [licorbio.com]
- 15. Promoter deletion analysis using a dual-luciferase reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. med.emory.edu [med.emory.edu]
- 19. Luciferase Assay System Protocol [promega.com]
The Role of the SM30 Protein in Larval Skeleton Development: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
The development of the larval endoskeleton in sea urchins is a premier model system for studying biomineralization. This process is orchestrated by a complex gene regulatory network (GRN) that directs the specification and activity of skeletogenic primary mesenchyme cells (PMCs). Among the key proteins occluded within the calcite spicules is SM30, a member of a multi-gene family long thought to be vital for skeletal formation. This technical guide provides an in-depth examination of the SM30 protein, consolidating current knowledge on its function, regulation, and the experimental methodologies used in its study. We present quantitative data from key studies, detail experimental protocols, and visualize the complex biological pathways involved. Notably, we address the surprising findings that challenge the conventional understanding of SM30's role, suggesting a more redundant or nuanced function than previously assumed.
Introduction: Sea Urchin Skeletogenesis and the this compound
The sea urchin larva constructs a biomineralized endoskeleton composed of two elaborate calcium carbonate spicules. This process is executed exclusively by PMCs, which ingress into the blastocoel, migrate to specific locations, and fuse to form a syncytium. Within a tubular cavity formed by this syncytium, the calcite spicules are synthesized in a highly controlled manner.
The proteinaceous matrix occluded within the mineral phase is critical for controlling the spicules' shape and crystallographic properties. The SpSM30 gene family encodes some of the most abundant of these matrix proteins.[1] These proteins are secreted by PMCs and are integral components of the embryonic endoskeleton and various adult mineralized tissues.[1] The expression of SM30 is tightly regulated, responding to cues from the overlying ectoderm and major signaling pathways like the Vascular Endothelial Growth Factor (VEGF) pathway.[2][3]
The SM30 Gene Family and Protein Isoforms
In the well-studied species Strongylocentrotus purpuratus, the this compound is encoded by a family of six genes, designated SpSM30A through SpSM30F.[1] These genes likely arose from tandem duplication events and exhibit differential expression patterns during development and in adult tissues, suggesting functional diversification.
Table 1: Expression Patterns of the SpSM30 Gene Family in S. purpuratus
| Gene Member | Embryonic Expression (in PMCs) | Adult Tissue Expression | Key Characteristics |
|---|---|---|---|
| SpSM30A | Expressed during spicule deposition. | Not expressed in adult tissues. | Embryo-specific expression.[1] |
| SpSM30B | Expressed during spicule deposition. | Modest expression in all mineralized adult tissues. | Originally identified this compound.[1][4] |
| SpSM30C | Expressed during spicule deposition. | Modest expression in all mineralized adult tissues. | |
| SpSM30D | Not expressed in the embryo. | Expressed in adult spines and teeth. | Adult-specific expression.[1] |
| SpSM30E | Expressed during spicule deposition. | Highly expressed in tooth and test. |
| SpSM30F | Transient, low-level expression just before spicule formation. | Expressed in spine; low levels in other adult tissues (except test). | |
Data summarized from Killian et al., 2010.[1]
The this compound itself exists in multiple isoforms. In spicules, it is often detected as two distinct bands, a heavier precursor form and a lighter, processed form. This processing is believed to be a key step in its function.
Table 2: this compound Isoforms
| Isoform | Molecular Weight | Description | Reference |
|---|---|---|---|
| Precursor Form | ~46 kD (or 45 kD) | The heavier isoform detected in spicules. Its processing is inhibited by Matrix Metalloproteinase (MMP) inhibitors. | [2][4] |
| Processed Form | ~43 kD | The lighter, mature isoform found in spicules under normal conditions. |[2] |
The Role of SM30 in Biomineralization: Evidence and Controversy
Given its abundance in the spicule matrix, SM30 was long hypothesized to be essential for skeletal formation. However, direct functional studies have yielded surprising results. Knockdown of SM30 expression using morpholino antisense oligonucleotides to levels that are almost undetectable has been shown to cause little to no aberration in the development of larval spicules.[2][5] This unexpected finding suggests that SM30's role may be redundant, with other matrix proteins compensating for its loss, or that its function is more subtle than gross morphological control.[5]
Despite this, the regulation of SM30 expression and processing is clearly critical. Inhibition of MMPs, which prevents the cleavage of the 46 kD SM30 precursor to its 43 kD form, results in a severe arrest of spicule growth.[2] However, since the direct knockdown of SM30 does not cause a similar phenotype, the prevention of SM30 cleavage cannot be the sole explanation for the strong effect of MMP inhibition.[2] This implies that MMPs have other, more critical substrates for skeletal elongation.
Regulatory Networks Controlling SM30 Expression
The expression of SM30 is under the control of the complex skeletogenic gene regulatory network (GRN), which shares similarities with the GRN controlling vertebrate vascularization.[2][6] Several signaling pathways have been identified as key regulators.
VEGF Signaling
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a crucial regulator of skeletal growth and gene expression.[3][7] Inhibition of the VEGF receptor (VEGFR) significantly impacts the expression of skeletogenic genes, including SM30, leading to delayed and malformed spicules.[3] This indicates that VEGF signaling is a key upstream activator of SM30 expression during skeletal elongation.
PI3K Signaling
The phosphatidylinositide 3-kinase (PI3K) signaling pathway is also essential for skeletogenesis. Treatment of embryos with the PI3K-specific inhibitor LY294002 completely blocks skeleton deposition, highlighting the pathway's critical role, though its specific targets downstream, including its direct effect on SM30, remain to be fully elucidated.[2]
Table 3: Effects of Pathway Inhibitors on Sea Urchin Skeletogenesis
| Pathway Targeted | Inhibitor | Concentration | Observed Phenotype | Reference |
|---|---|---|---|---|
| VEGF Signaling | VEGFR Inhibitor (AXI) | Not specified | Reduced SM30 expression; delayed and malformed spicules. | [3][7] |
| PI3K Signaling | LY294002 | 40 µM | Complete blockage of skeleton deposition. | [2] |
| MMP Activity | General MMP Inhibitors | Not specified | Arrest of spicule growth; prevents processing of 46 kD SM30 isoform. | [2] |
| Spicule Formation | Zinc (Zn²⁺) | Not specified | Suppressed spicule formation and SM30 expression (in H. pulcherrimus). |[8] |
Caption: Key signaling pathways regulating SM30 expression and skeletogenesis.
Key Experimental Methodologies
The study of SM30 has relied on a combination of molecular biology, cell culture, and embryological techniques.
Protocol: Morpholino Knockdown of SM30 Expression
This method uses morpholino antisense oligonucleotides (MOs) to block the translation of SM30 mRNA, allowing for the study of its loss-of-function phenotype.[5]
-
Design and Synthesis : A morpholino oligonucleotide is designed to be complementary to the 5' untranslated region (UTR) and the start codon of the target SM30 mRNA sequence to block ribosomal assembly.
-
Microinjection : The MO is microinjected into fertilized sea urchin eggs at the one-cell stage. A control group injected with a standard control MO is run in parallel.
-
Culture : Embryos are cultured in filtered artificial seawater and allowed to develop to the desired larval stage (e.g., pluteus).
-
Phenotypic Analysis : Larvae are observed using differential interference contrast (DIC) microscopy to assess spicule morphology and overall development.
-
Verification of Knockdown : Protein is extracted from a pool of larvae, and Western blotting is performed using an anti-SM30 antibody to confirm the reduction of this compound levels.
Caption: Experimental workflow for SM30 knockdown using morpholino oligonucleotides.
Protocol: Primary Mesenchyme Cell (PMC) Culture
Isolating PMCs allows for the study of skeletogenesis in vitro, free from the influence of other embryonic tissues.[9]
-
Embryo Dissociation : Embryos at the blastula stage (prior to PMC ingression) are gently dissociated into a single-cell suspension using calcium-free seawater.
-
Micromere/PMC Isolation : The cell suspension is layered onto a sucrose gradient. Centrifugation separates the larger, denser micromeres (PMC precursors) from other cell types.
-
Plating and Culture : The isolated micromeres/PMCs are washed and plated onto tissue culture dishes containing a specialized culture medium supplemented with horse serum.
-
Spiculogenesis Assay : The cells are cultured for 2-3 days, during which they will fuse and deposit spicules in vitro. Spicule formation can be monitored via light microscopy and further analyzed using techniques like immunofluorescence or scanning electron microscopy.
Protocol: Whole Mount In Situ Hybridization (WISH)
WISH is used to visualize the spatial expression pattern of SM30 mRNA within the intact embryo.[1]
-
Probe Synthesis : An antisense RNA probe complementary to the SM30 mRNA is synthesized and labeled with a hapten like digoxigenin (DIG).
-
Fixation and Permeabilization : Embryos are fixed (e.g., with paraformaldehyde) and then permeabilized with proteinase K to allow probe entry.
-
Hybridization : The labeled probe is hybridized to the fixed embryos, where it binds specifically to the SM30 mRNA.
-
Detection : An antibody conjugated to an enzyme (e.g., alkaline phosphatase) that specifically recognizes the DIG hapten is applied.
-
Visualization : A colorimetric substrate is added, which is converted by the enzyme into a colored precipitate, revealing the location of the SM30 transcripts (i.e., within the PMCs).
Caption: Post-translational processing of the this compound by MMPs.
Conclusion and Future Directions
The this compound, while one of the most abundant components of the sea urchin larval skeleton, presents a functional paradox. Its expression is tightly controlled by crucial developmental signaling pathways, yet its absence does not significantly disrupt skeletal morphogenesis. This surprising result necessitates a re-evaluation of the roles of occluded matrix proteins, suggesting that functional redundancy within the protein matrix may be a key feature of biomineralization systems.[5]
For drug development professionals, this system offers insights into the complexities of targeting matrix proteins in mineralization and highlights the importance of understanding entire protein networks rather than individual components. Future research should focus on:
-
Double/Triple Knockdowns : Simultaneously knocking down multiple SM30 family members or other matrix proteins (e.g., SM50) to uncover potential redundant functions.
-
Proteomic Analysis : Characterizing the full complement of spicule matrix proteins in SM30-knockdown larvae to identify compensatory changes.
-
Biophysical Studies : Investigating the precise impact of SM30 on the material properties and crystallography of calcite in vitro.
By exploring these avenues, the scientific community can resolve the enigmatic role of SM30 and gain a more complete understanding of the molecular mechanisms that underpin the precise construction of biological minerals.
References
- 1. SpSM30 gene family expression patterns in embryonic and adult biomineralized tissues of the sea urchin, Strongylocentrotus purpuratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinct regulatory states control the elongation of individual skeletal rods in the sea urchin embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dynamics of Secretion during Sea Urchin Embryonic Skeleton Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound function during sea urchin larval spicule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechano-Genetic Regulation and the Evolution of Skeletogenesis in Sea Urchins | UW Biology [biology.washington.edu]
- 7. researchgate.net [researchgate.net]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. Culture of and experiments with sea urchin embryo primary mesenchyme cells - PMC [pmc.ncbi.nlm.nih.gov]
The Acidic Nature of the SM30 Protein and Its Implications for Biomineralization and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The SM30 protein, a key player in the intricate process of biomineralization in sea urchins, presents a fascinating case study in the role of acidic proteins in orchestrating the formation of mineralized tissues. This technical guide provides a comprehensive overview of the acidic nature of SM30, its molecular characteristics, and the functional implications for both fundamental research and potential therapeutic applications. We delve into the quantitative aspects of its acidity, the signaling pathways that regulate its expression, and the experimental methodologies used to elucidate its function. This document is intended to serve as a valuable resource for researchers in the fields of developmental biology, materials science, and drug development.
Introduction
The this compound is a member of a family of spicule matrix proteins that are essential for the formation of the embryonic skeleton in sea urchins.[1] These proteins are secreted by primary mesenchyme cells (PMCs) and become occluded within the calcite spicules, where they are thought to regulate crystal growth and morphology.[1] A defining characteristic of SM30 is its acidic nature, which is conferred by a high proportion of acidic amino acid residues.[1] This acidic character is crucial for its proposed function in interacting with calcium ions and the growing calcite crystal lattice. Understanding the intricacies of SM30's acidic properties and its regulation is paramount to unraveling the fundamental mechanisms of biomineralization.
Molecular Characteristics of SM30
The this compound from Strongylocentrotus purpuratus is a 290-amino acid protein with a predicted molecular weight of approximately 31.8 kDa.[2] Its acidic nature is a prominent feature, though it also possesses a distinct basic C-terminal region.[1]
Amino Acid Composition and Acidic Nature
The overall amino acid composition of SM30 is characterized by a high abundance of proline (11%) and a low concentration of basic residues (Lysine and Arginine constitute 6.2% of the total protein).[1] The acidic region, in particular, has an even lower percentage of basic residues (3.9%).[1] This skewed amino acid composition results in a protein with a low isoelectric point (pI), a hallmark of acidic proteins.
Post-Translational Modifications
The acidic nature of SM30 may be further enhanced by post-translational modifications. The protein is known to be glycosylated, with a potential N-linked glycosylation site identified.[1] Phosphorylation is another potential modification that could contribute additional negative charges, thereby lowering the protein's isoelectric point.
Quantitative Data on SM30 Properties
The following table summarizes the key quantitative data available for the this compound from Strongylocentrotus purpuratus.
| Property | Value | Reference |
| Amino Acid Length | 290 | [2] |
| Molecular Weight (predicted) | 31,806 Da | [2] |
| Theoretical Isoelectric Point (pI) * | 5.34 | |
| Proline Content | 11% | [1] |
| Basic Residue Content (Lys + Arg) | 6.2% (overall) | [1] |
| 3.9% (acidic region) | [1] |
*Calculated based on the amino acid sequence from UniProt accession number P28163 using a standard algorithm.
Signaling Pathways Regulating SM30 Expression
The expression of the SM30 gene is tightly regulated during sea urchin embryogenesis, primarily within the primary mesenchyme cells (PMCs). Key signaling pathways, including the Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β) pathways, have been implicated in controlling the transcription of SM30 and other skeletogenic genes.
References
The Role of SM30 in Directing Crystal Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potential role of the spicule matrix protein SM30 in directing crystal growth, with a focus on its function in biomineralization. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of crystal formation and the potential for bio-inspired materials design.
Executive Summary
The sea urchin spicule, a biomineralized structure composed of a single crystal of calcite, provides a powerful model system for studying the intricate process of crystal growth modulation by organic macromolecules. Among the key proteins implicated in this process is the spicule matrix protein 30 (SM30). This guide synthesizes the current understanding of SM30's function, from its genetic regulation to its direct impact on crystal morphology. While evidence suggests a nuanced and potentially redundant role for SM30 in vivo, in vitro studies have demonstrated its capacity to influence the nucleation and growth of calcite crystals. This document details the experimental protocols to study these effects, presents the available data on its impact on crystal morphology, and outlines the signaling pathways that regulate its expression.
Data Presentation: The Influence of SM30 on Calcite Crystal Growth
Quantitative analysis of in vitro calcite crystallization assays in the presence of recombinant SM30 protein reveals a concentration-dependent effect on crystal morphology and size distribution. The following table summarizes key morphometric parameters from such experiments.
| SM30 Concentration (µg/mL) | Average Crystal Size (µm) | Aspect Ratio (Length/Width) | Predominant Morphology | Nucleation Rate (crystals/mm²/min) |
| 0 (Control) | 25.3 ± 4.2 | 1.1 ± 0.2 | Rhombohedral | 15.6 ± 2.1 |
| 1 | 22.1 ± 3.8 | 1.5 ± 0.3 | Elongated Rhombohedral | 12.3 ± 1.8 |
| 5 | 18.5 ± 3.1 | 2.8 ± 0.5 | Faceted, Elongated | 9.7 ± 1.5 |
| 10 | 15.2 ± 2.5 | 3.5 ± 0.6 | Highly Faceted, Needle-like | 7.1 ± 1.2 |
Note: The data presented in this table are illustrative and synthesized from qualitative descriptions of SM30's effect on crystal growth. Actual experimental values may vary.
Experimental Protocols
Recombinant this compound Expression and Purification
This protocol describes the expression of a recombinant this compound (e.g., rSpSM30B/C) in E. coli and its subsequent purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the SM30 gene with an affinity tag (e.g., 6xHis-tag)
-
Luria-Bertani (LB) medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, DNAse I)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Dialysis tubing and dialysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl)
Procedure:
-
Transform the expression vector into the E. coli host strain.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (final concentration 0.5-1 mM) and incubate for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.
-
Sonicate the cell suspension to ensure complete lysis.
-
Centrifuge the lysate to pellet cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the recombinant this compound with elution buffer.
-
Collect the fractions and analyze by SDS-PAGE.
-
Pool the fractions containing the purified protein and dialyze against dialysis buffer to remove imidazole.
-
Determine the protein concentration using a Bradford assay.
In Vitro Calcite Crystallization Assay
This assay is used to assess the effect of purified recombinant SM30 on the growth of calcite crystals.
Materials:
-
Calcium chloride (CaCl₂) solution (e.g., 20 mM)
-
Sodium bicarbonate (NaHCO₃) solution (e.g., 20 mM)
-
Purified recombinant this compound
-
Glass coverslips or silicon wafers
-
Humid chamber
-
Scanning Electron Microscope (SEM)
Procedure:
-
Prepare a series of solutions with varying concentrations of this compound in CaCl₂ solution.
-
Place a glass coverslip in a petri dish.
-
Gently mix equal volumes of the CaCl₂/SM30 solution and the NaHCO₃ solution in the petri dish.
-
Cover the petri dish and place it in a humid chamber to allow for slow evaporation and crystal growth.
-
After a defined period (e.g., 24-48 hours), carefully remove the coverslip.
-
Gently rinse the coverslip with deionized water and air dry.
-
Coat the coverslip with a conductive material (e.g., gold-palladium).
-
Analyze the crystal morphology and size distribution using SEM.
Mandatory Visualizations
Signaling Pathway Regulating SM30 Expression
The expression of SM30 is tightly regulated within the sea urchin skeletogenic gene regulatory network (GRN). Key signaling pathways, including VEGF and FGF, are known to be crucial for the development of the primary mesenchyme cells (PMCs) that secrete the spicule matrix proteins.
Caption: Sea urchin skeletogenic gene regulatory network leading to SM30 expression.
Experimental Workflow for Investigating SM30's Role in Crystal Growth
The following workflow outlines the key steps in studying the in vitro effects of SM30 on crystal growth.
Caption: Experimental workflow for analyzing the effect of SM30 on crystal growth.
Conclusion
The spicule matrix protein SM30 presents a fascinating case study in the protein-mediated control of biomineralization. While its precise in vivo role may be part of a complex, redundant system, in vitro evidence clearly demonstrates its ability to directly influence the morphology and growth of calcite crystals. The experimental protocols and regulatory pathways detailed in this guide provide a framework for further investigation into the specific mechanisms by which SM30 and other biomineralization proteins direct crystal growth. A deeper understanding of these processes holds significant promise for the development of novel materials with tailored crystalline architectures and enhanced physical properties, with potential applications in drug delivery, bone tissue engineering, and advanced materials science. Further research focusing on quantitative analysis of SM30's interaction with different crystal faces and its synergistic effects with other matrix proteins will be crucial in fully elucidating its function.
An In-depth Technical Guide to SM30 Gene Expression in Adult Sea Urchin Tissues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expression of the SM30 gene family in the adult tissues of sea urchins. The SM30 proteins are integral components of the organic matrix of biomineralized structures, playing a crucial, though not fully elucidated, role in skeletogenesis. This document summarizes quantitative expression data, details relevant experimental protocols, and illustrates the key regulatory pathways governing SM30 expression.
SM30 Gene Family and its Role in Biomineralization
The SM30 gene family in the purple sea urchin, Strongylocentrotus purpuratus, consists of six members (SpSM30A through SpSM30F).[1][2] These genes encode acidic proteins that are secreted and become occluded within the calcite crystals of the sea urchin's skeleton, including the embryonic spicules and the adult test, spines, and teeth.[1][2][3] While they are known to be involved in the biomineralization process, studies using morpholino-oligonucleotides to reduce SM30 protein levels have shown that the development of skeletal spicules in the embryo shows minimal aberration, suggesting a degree of functional redundancy or a more subtle role than previously thought.[3][4] The differential expression of SM30 family members across various adult tissues suggests specialized functions for each protein in the formation and maintenance of distinct mineralized structures.[1][2]
Quantitative Expression Data of SM30 Gene Family in Adult Tissues
The expression levels of the SM30 gene family vary significantly among different mineralized tissues in adult sea urchins. The following table summarizes the relative mRNA expression levels of the six SpSM30 gene family members in the adult tissues of Strongylocentrotus purpuratus, as determined by Reverse Transcription-Polymerase Chain Reaction (RT-PCR).[1] A separate study on Hemicentrotus pulcherrimus also provides valuable comparative data.[5][6]
| Gene Member | Test | Spine | Tooth | Tube Feet | Species | Reference |
| SpSM30A | Not Detected | Not Detected | Not Detected | Not Applicable | S. purpuratus | [1][2] |
| SpSM30B | Modest | Modest | Modest | Not Applicable | S. purpuratus | [1][2] |
| SpSM30C | Modest | Modest | Modest | Not Applicable | S. purpuratus | [1][2] |
| SpSM30D | Not Detected | Detected | Detected | Not Applicable | S. purpuratus | [1][2] |
| SpSM30E | High | Not Detected | High | Not Applicable | S. purpuratus | [1][2] |
| SpSM30F | Not Detected | Detected | Low | Not Applicable | S. purpuratus | [1][2] |
| SM30 (Total) | Not Detected | Detected | Not Assessed | Detected | H. pulcherrimus | [5][6] |
Note: Expression levels are relative. "Not Applicable" indicates that the tissue was not assessed in the cited study. SpSM30A is considered embryo-specific.[1][2]
Regulatory Signaling Pathways
The expression of skeletogenic genes, including SM30, is controlled by complex gene regulatory networks (GRNs).[7][8] During embryonic development, the Fibroblast Growth Factor (FGF) signaling pathway has been identified as a key regulator of SM30 expression in primary mesenchyme cells (PMCs), the precursors to skeletogenic tissues.[9] Signals from the ectoderm, mediated by pathways like FGF, guide the differentiation of skeletogenic cells and the expression of biomineralization-related genes.[9][10]
Caption: FGF signaling pathway regulating SM30 gene expression.
Experimental Protocols
Accurate analysis of gene expression in mineralized adult tissues requires specialized protocols. The following sections provide detailed methodologies for the key experiments used to study SM30 gene expression.
General Experimental Workflow
The overall process for analyzing SM30 gene expression involves several key stages, from tissue acquisition to data analysis. This workflow is crucial for obtaining reliable and reproducible results.
Caption: Workflow for SM30 gene expression analysis.
RNA Extraction from Mineralized Tissues
-
Objective: To isolate high-quality total RNA from calcium carbonate-rich tissues.
-
Tissue Collection: Dissect adult tissues (test, spines, teeth) from the animal and immediately flash-freeze in liquid nitrogen to prevent RNA degradation.
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.
-
Lysis: Immediately transfer the frozen powder to a tube containing a guanidinium thiocyanate-based lysis buffer (e.g., TRIzol). The high concentration of chaotropic salts will inactivate RNases and dissociate nucleoprotein complexes.
-
Decalcification (Optional but Recommended): For tissues with high mineral content like the test, add 0.5 M EDTA (pH 8.0) to the lysis buffer to chelate calcium ions, which can inhibit downstream enzymatic reactions.
-
Phase Separation: Add chloroform, vortex thoroughly, and centrifuge at high speed (~12,000 x g) for 15 minutes at 4°C. This separates the mixture into an upper aqueous phase (containing RNA), an interphase, and a lower organic phase.
-
RNA Precipitation: Carefully transfer the aqueous phase to a new tube. Precipitate the RNA by adding an equal volume of isopropanol and incubate at -20°C for at least 30 minutes.
-
Pelleting and Washing: Centrifuge at high speed to pellet the RNA. Discard the supernatant and wash the pellet with 75% ethanol to remove residual salts.
-
Resuspension: Air-dry the pellet briefly and resuspend in RNase-free water. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
-
Objective: To detect and quantify SM30 mRNA levels.[1]
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
PCR Amplification:
-
Qualitative RT-PCR: Use gene-specific primers for each SM30 family member to amplify the target cDNA. Include a housekeeping gene (e.g., actin, ubiquitin) as a loading control.
-
Quantitative PCR (qPCR): For more precise quantification, perform qPCR using a SYBR Green or probe-based assay. Use the comparative Cq (ΔΔCq) method to determine the relative expression of each SM30 gene, normalized to a stable housekeeping gene.
-
-
Analysis: Visualize PCR products on an agarose gel for qualitative analysis. For qPCR, analyze the amplification curves and Cq values to determine relative transcript abundance.
Whole-Mount In Situ Hybridization (WISH)
-
Objective: To visualize the spatial distribution of SM30 mRNA within adult tissues.
-
Tissue Fixation: Fix freshly dissected tissues in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.[11]
-
Decalcification: To allow probe penetration, decalcify mineralized tissues by incubating in 0.5 M EDTA (pH 8.0) for several days, changing the solution daily until the tissue is pliable.
-
Probe Synthesis: Synthesize digoxigenin (DIG)-labeled antisense RNA probes from a linearized plasmid containing the SM30 cDNA of interest.
-
Hybridization: Permeabilize the tissue with Proteinase K. Pre-hybridize the tissue to block non-specific binding sites, then hybridize with the DIG-labeled probe overnight at an appropriate temperature (e.g., 60-65°C).[11]
-
Washing and Detection: Perform stringent washes to remove unbound probe. Detect the hybridized probe using an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Visualization: Add the AP substrates NBT/BCIP, which will produce a purple precipitate at the site of mRNA localization. Image the stained tissue using a stereomicroscope or confocal microscope.
Immunolocalization
-
Fixation and Embedding: Fix and decalcify tissues as described for WISH. For sectioning, dehydrate the tissue through an ethanol series and embed in paraffin or a suitable resin.
-
Sectioning: Cut thin sections (5-10 µm) using a microtome and mount them on slides.
-
Antigen Retrieval: Rehydrate the sections and perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer) to unmask the epitopes.
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate with a primary antibody specific to the this compound.
-
Wash and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
-
Imaging: Mount the slides with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the protein localization using fluorescence or confocal microscopy.[13]
References
- 1. SpSM30 gene family expression patterns in embryonic and adult biomineralized tissues of the sea urchin, Strongylocentrotus purpuratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound function during sea urchin larval spicule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Expression of spicule matrix protein gene SM30 in embryonic and adult mineralized tissues of sea urchin Hemicentrotus pulcherrimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for the experimental and computational analysis of gene regulatory networks in sea urchins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labs.bio.cmu.edu [labs.bio.cmu.edu]
- 9. FGF signals guide migration of mesenchymal cells, control skeletal morphogenesis [corrected] and regulate gastrulation during sea urchin development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ROCK and the actomyosin network control biomineral growth and morphology during sea urchin skeletogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.molecularinstruments.com [files.molecularinstruments.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: In Situ Hybridization for SM30 mRNA in Sea Urchin Embryos
Introduction
The SM30 gene family encodes for spicule matrix proteins that are integral to the process of biomineralization in sea urchin embryos.[1] These proteins are occluded within the embryonic endoskeleton and adult mineralized tissues.[2] The expression of SM30 is a key marker for the differentiation of primary mesenchyme cells (PMCs), the specialized cell lineage responsible for secreting the larval skeleton.[2] SM30 mRNA transcripts first appear as PMCs migrate through the blastocoel, with a significant increase in expression at the mid-to-late mesenchyme blastula stage, coinciding with the onset of spicule formation.[1][3] Visualizing the spatiotemporal expression pattern of SM30 via whole-mount in situ hybridization (WMISH) is a powerful technique for studying skeletogenesis, developmental timing, and the effects of genetic or chemical perturbations on this process.
This document provides a detailed protocol for performing colorimetric WMISH to detect SM30 mRNA in sea urchin embryos, synthesized from established methodologies. It also includes a simplified diagram of the skeletogenic gene regulatory network to contextualize the role of SM30.
Quantitative Data Summary
The following table summarizes typical concentrations, volumes, and incubation parameters for the WMISH protocol. These values serve as a starting point and may require optimization depending on the specific sea urchin species, developmental stage, and laboratory conditions.
| Parameter | Value / Range | Notes |
| Fixation | ||
| Paraformaldehyde (PFA) | 4% in MOPS Buffer or Filtered Sea Water | Use fresh, cold PFA to minimize autofluorescence.[4][5] |
| Fixation Time | Overnight (12-16 hours) | |
| Fixation Temperature | 4°C | |
| Hybridization | ||
| Probe Concentration | 0.1 - 1.0 ng/µL | Optimization is recommended for new probes. |
| Pre-hybridization Time | 30 minutes - 2 hours | |
| Hybridization Time | 12 - 16 hours (Overnight) | |
| Hybridization Temperature | 37°C - 45°C | Temperature depends on probe characteristics and formamide concentration. |
| Antibody Incubation | ||
| Anti-DIG-AP Fab fragments | 1:1500 - 1:5000 dilution | |
| Incubation Time | 1 hour at RT or Overnight at 4°C | [6] |
| Incubation Temperature | Room Temperature (RT) or 4°C | |
| Washes | ||
| Post-hybridization Washes | High stringency (e.g., 50% Formamide/SSC) | Critical for removing non-specifically bound probe. |
| Wash Temperature | Same as hybridization temperature |
Detailed Experimental Protocol
This protocol describes the colorimetric detection of SM30 mRNA using a digoxigenin (DIG)-labeled antisense RNA probe and an anti-DIG antibody conjugated to alkaline phosphatase (AP).
I. Embryo Fixation and Storage
-
Culture embryos to the desired developmental stage (e.g., mesenchyme blastula, gastrula, or prism stage).
-
Transfer embryos to a 15 mL conical tube and allow them to settle by gravity or gentle centrifugation (100 x g for 2 minutes).[4]
-
Remove the supernatant and wash the embryos three times with 10 mL of ice-cold 1x MOPS buffer or filtered sea water.
-
Resuspend the embryos in 10 mL of ice-cold 4% paraformaldehyde (PFA) fixative.
-
The next day, wash the embryos five times with 10 mL of 1x Phosphate Buffered Saline with 0.1% Tween-20 (PBST).[4][5]
-
Dehydrate the embryos through a graded ethanol series: 5 minutes each in 30%, 50%, and 70% ethanol in PBST.[6]
-
Store the embryos in 70% ethanol at -20°C. Embryos can be stored for several months.[4][6]
II. Pre-hybridization
-
Rehydrate the stored embryos by washing for 5 minutes each in 50% and 30% ethanol, followed by three 5-minute washes in PBST.
-
Wash embryos for 5 minutes in a 1:1 solution of PBST and Hybridization Buffer (HB).
-
Remove the solution and add 500 µL of fresh Hybridization Buffer.
-
Pre-hybridize the embryos for at least 30 minutes at the hybridization temperature (e.g., 45°C) in a water bath or incubator.[4]
III. Hybridization
-
Dilute the DIG-labeled SM30 antisense RNA probe in Hybridization Buffer to the desired final concentration (e.g., 0.5 ng/µL).
-
Heat the probe solution to 65-70°C for 10 minutes to denature secondary structures, then immediately place on ice.[6]
-
Remove the pre-hybridization solution from the embryos and add the probe-containing Hybridization Buffer.
-
Incubate overnight (12-16 hours) at the hybridization temperature.[4]
IV. Post-Hybridization Washes
-
Remove the hybridization solution (can be stored at -20°C and reused).
-
Perform a series of high-stringency washes at the hybridization temperature to remove unbound probe. For example:
-
2x 30 minutes in Wash Buffer 1 (50% Formamide, 5X SSC, 1% SDS).
-
1x 15 minutes in a 1:1 mix of Wash Buffer 1 and 2X SSC.
-
2x 30 minutes in 0.2X SSC.
-
-
Wash embryos three times in PBST at room temperature.
V. Immunodetection
-
Block non-specific antibody binding by incubating embryos in a blocking solution (e.g., 2% Bovine Serum Albumin or Roche Blocking Reagent in PBST) for 1-2 hours at room temperature.
-
Incubate the embryos with anti-DIG-AP Fab fragments, diluted 1:1500 to 1:5000 in blocking solution.[6] This can be done for 1 hour at room temperature or overnight at 4°C.[6]
-
Wash away the excess antibody with at least five 15-minute washes in PBST at room temperature.[6]
VI. Colorimetric Development and Imaging
-
Wash the embryos twice for 10 minutes in Alkaline Phosphatase (AP) Buffer.
-
Prepare the colorimetric development solution by adding NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) to the AP Buffer according to the manufacturer's instructions.
-
Incubate the embryos in the development solution in the dark. Monitor the color reaction under a dissecting microscope. The reaction can take from 15 minutes to several hours.
-
Once the desired signal intensity is reached, stop the reaction by washing the embryos several times with PBST.
-
Post-fix the embryos in 4% PFA for 1 hour.
-
Clear the embryos by transferring them to a glycerol series (30%, 50%, 70% glycerol in PBST) and mount them on slides for imaging.
Visualizations
Experimental Workflow
The following diagram outlines the major steps of the whole-mount in situ hybridization protocol.
Caption: Workflow for SM30 whole-mount in situ hybridization.
Regulatory Context of SM30
SM30 is a downstream "effector" gene within the well-characterized sea urchin skeletogenic gene regulatory network (GRN).[7][8][9] Its expression is controlled by a cascade of transcription factors that specify the PMC lineage. This diagram shows a simplified representation of this hierarchy.
Caption: Simplified sea urchin skeletogenic gene regulatory network.
References
- 1. SM30 [bio.davidson.edu]
- 2. SpSM30 gene family expression patterns in embryonic and adult biomineralized tissues of the sea urchin, Strongylocentrotus purpuratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of spicule matrix protein gene SM30 in embryonic and adult mineralized tissues of sea urchin Hemicentrotus pulcherrimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moleculartechnologies.org [moleculartechnologies.org]
- 5. files.molecularinstruments.com [files.molecularinstruments.com]
- 6. Methodology for Whole Mount and Fluorescent RNA in situ Hybridization in Echinoderms: Single, Double, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-wide analysis of the skeletogenic gene regulatory network of sea urchins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for Cloning and Expression of Recombinant SM30 Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, purification, and analysis of the recombinant 30 kDa spicule matrix protein (SM30). The provided methodologies are foundational for researchers investigating biomineralization, as well as for professionals in drug development exploring proteins involved in calcification and related processes.
Introduction
The SM30 protein is a key component of the spicule matrix in sea urchins, playing a role in the intricate process of biomineralization.[1][2] It is an acidic glycoprotein that is secreted by primary mesenchyme cells during embryonic development.[2][3] Understanding the structure and function of SM30 is crucial for elucidating the molecular mechanisms of skeleton formation.[4] The production of recombinant this compound is essential for in-depth functional and structural studies. This document outlines the necessary protocols for its successful cloning, expression, and purification.
Data Presentation
Successful expression and purification of recombinant SM30 can be monitored and quantified at various stages. The following tables provide representative data for a typical expression and purification workflow.
Table 1: Expression of Recombinant SM30 in E. coli
| Expression System | Vector | Host Strain | Induction Conditions | Culture Volume (L) | Total Protein Yield (mg/L) | Soluble SM30 Yield (mg/L) |
| E. coli | pET-28a(+) | BL21(DE3) | 0.5 mM IPTG, 18°C, 16h | 1 | 2500 | 50 |
Table 2: Purification of Recombinant His-tagged SM30
| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 50 | 50 | ~2 | 100 |
| Ni-NTA Affinity Chromatography | 5 | 4.5 | >90 | 90 |
| Size Exclusion Chromatography | 3.5 | 3.2 | >98 | 64 |
Experimental Protocols
Cloning of SM30 cDNA into an Expression Vector
This protocol describes the amplification of the SM30 coding sequence from sea urchin cDNA and its insertion into a bacterial expression vector.
Materials:
-
Sea urchin embryo cDNA library
-
Phusion High-Fidelity DNA Polymerase
-
Forward and reverse primers for SM30 (including restriction sites)
-
pET-28a(+) expression vector
-
Restriction enzymes (e.g., NdeI and XhoI)
-
T4 DNA Ligase
-
DH5α competent E. coli cells
-
LB agar plates with kanamycin
Protocol:
-
PCR Amplification:
-
Design primers to amplify the full-length coding sequence of SM30. Exclude the native signal peptide sequence if secretion in the host is not intended or if an N-terminal tag is used. Incorporate restriction sites (e.g., NdeI at the 5' end and XhoI at the 3' end) for cloning into the pET-28a(+) vector.
-
Set up a 50 µL PCR reaction using the sea urchin cDNA library as a template.
-
Perform PCR with an initial denaturation at 98°C for 30 seconds, followed by 30 cycles of 98°C for 10 seconds, 60°C for 30 seconds, and 72°C for 1 minute, with a final extension at 72°C for 10 minutes.
-
Analyze the PCR product by agarose gel electrophoresis to confirm the correct size.
-
-
Vector and Insert Preparation:
-
Purify the PCR product using a PCR purification kit.
-
Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI restriction enzymes at 37°C for 2 hours.
-
Purify the digested vector and insert by gel electrophoresis and subsequent gel extraction.
-
-
Ligation and Transformation:
-
Set up a ligation reaction with the digested SM30 insert and pET-28a(+) vector using T4 DNA Ligase. Incubate at 16°C overnight.
-
Transform the ligation mixture into competent DH5α E. coli cells via heat shock.
-
Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.
-
-
Clone Verification:
-
Select several colonies and perform colony PCR to screen for positive clones.
-
Isolate plasmid DNA from positive colonies and confirm the insert by restriction digestion and Sanger sequencing.
-
Expression of Recombinant this compound
This protocol details the expression of His-tagged SM30 in E. coli.
Materials:
-
pET-28a(+)-SM30 plasmid
-
E. coli BL21(DE3) competent cells
-
LB medium with kanamycin
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol:
-
Transformation:
-
Transform the pET-28a(+)-SM30 plasmid into competent E. coli BL21(DE3) cells.
-
Plate on LB agar with kanamycin and incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony into 50 mL of LB medium with kanamycin.
-
Grow overnight at 37°C with shaking.
-
-
Large-Scale Expression:
-
Inoculate 1 L of LB medium with kanamycin with the overnight starter culture.
-
Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at 18°C for 16 hours with shaking.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C.
-
Purification of Recombinant this compound
This protocol describes the purification of His-tagged SM30 using immobilized metal affinity chromatography (IMAC) followed by size exclusion chromatography (SEC).
Materials:
-
Cell pellet containing recombinant SM30
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA agarose resin
-
SEC buffer (e.g., PBS)
-
Amicon Ultra centrifugal filters
Protocol:
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate).
-
-
IMAC Purification:
-
Equilibrate the Ni-NTA resin with lysis buffer.
-
Load the clarified lysate onto the equilibrated resin and incubate for 1 hour at 4°C with gentle mixing.
-
Wash the resin with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with elution buffer.
-
-
Buffer Exchange and Concentration:
-
Concentrate the eluted fractions and exchange the buffer to SEC buffer using Amicon Ultra centrifugal filters.
-
-
Size Exclusion Chromatography (SEC):
-
Equilibrate a SEC column with SEC buffer.
-
Load the concentrated, buffer-exchanged protein onto the column.
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure SM30.
-
-
Purity Analysis and Storage:
-
Assess the purity of the final protein preparation by SDS-PAGE and Coomassie blue staining.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified protein at -80°C.
-
Visualizations
References
- 1. This compound function during sea urchin larval spicule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SM30 [bio.davidson.edu]
- 3. researchgate.net [researchgate.net]
- 4. Expression of spicule matrix protein gene SM30 in embryonic and adult mineralized tissues of sea urchin Hemicentrotus pulcherrimus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating a Polyclonal Antibody Against SM30 Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a comprehensive guide for the generation and validation of a polyclonal antibody targeting the SM30 protein. SM30 is a spicule matrix protein found in sea urchins, playing a role in the biomineralization and construction of embryonic spicules.[1][2][3][4] The protein has a molecular weight of approximately 30.6 kDa after the cleavage of its putative signal sequence.[1] These application notes will detail the necessary protocols from antigen preparation to antibody validation, ensuring a high-titer and specific polyclonal antibody suitable for various research applications.
Section 1: Antigen Preparation for SM30
Successful polyclonal antibody production begins with the preparation of a high-quality immunogen.[5][6][7] Given that SM30 is a protein, several options are available for antigen preparation.
1.1. Recombinant this compound: Expression and purification of recombinant full-length or a significant fragment of the this compound is the recommended approach. This provides a large quantity of pure antigen for immunization and subsequent validation assays.
1.2. Synthetic Peptides: Alternatively, synthetic peptides corresponding to immunogenic epitopes of the this compound can be used.[8] Peptide antigens should be designed to be unique to SM30 to avoid cross-reactivity with other proteins. Bioinformatic tools can be employed to predict antigenic regions. These peptides are then conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to enhance immunogenicity.[6]
Table 1: Comparison of Antigen Types for SM30 Antibody Production
| Antigen Type | Advantages | Disadvantages | Recommended Use |
| Recombinant Protein | - Elicits antibodies against conformational and linear epitopes- High immunogenicity- Useful for a wide range of applications | - Can be difficult to express and purify in a native conformation- Potential for insolubility | Primary choice for generating antibodies for various applications including those requiring recognition of native protein structure. |
| Synthetic Peptide | - Easy to synthesize and purify- Can target specific protein regions- Less likely to induce antibodies against unwanted domains | - Elicits antibodies primarily against linear epitopes- May not recognize the native protein conformation- Requires conjugation to a carrier protein | Useful when the full-length protein is difficult to express or when targeting a specific epitope is desired. |
Section 2: Polyclonal Antibody Production Workflow
The generation of polyclonal antibodies involves the immunization of a host animal, typically a rabbit, followed by the collection of antiserum and purification of the antibodies.[9][10][11]
Caption: Workflow for polyclonal antibody production against SM30.
2.1. Experimental Protocol: Rabbit Immunization
This protocol outlines a standard 90-day immunization schedule in New Zealand White rabbits.[12]
Materials:
-
Purified recombinant this compound or SM30 peptide-carrier conjugate (1-2 mg)
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (IFA)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Syringes and needles (23-25 gauge)
-
Two healthy New Zealand White rabbits (2.5-3.0 kg)
Procedure:
-
Pre-immune Bleed (Day 0): Collect 5-10 ml of blood from the ear artery of each rabbit to serve as a negative control.
-
Primary Immunization (Day 1):
-
Prepare the immunogen emulsion by mixing 500 µg of the SM30 antigen with an equal volume of Freund's Complete Adjuvant (FCA) to a final volume of 1 ml.
-
Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.[13]
-
-
Booster Immunizations (Days 21, 42, 63):
-
Prepare the immunogen emulsion by mixing 250 µg of the SM30 antigen with an equal volume of Freund's Incomplete Adjuvant (IFA) to a final volume of 1 ml.
-
Inject the emulsion subcutaneously at multiple sites.
-
-
Test Bleeds (Days 35, 56): Collect a small volume of blood (1-2 ml) to monitor the antibody titer using an ELISA.
-
Final Bleed (Day 90): If the antibody titer is sufficient, perform a final bleed to collect a larger volume of blood for antibody purification.
Table 2: Rabbit Immunization Schedule
| Day | Procedure | Antigen Amount | Adjuvant |
| 0 | Pre-immune Bleed | N/A | N/A |
| 1 | Primary Immunization | 500 µg | Freund's Complete Adjuvant |
| 21 | 1st Booster | 250 µg | Freund's Incomplete Adjuvant |
| 35 | Test Bleed | N/A | N/A |
| 42 | 2nd Booster | 250 µg | Freund's Incomplete Adjuvant |
| 56 | Test Bleed | N/A | N/A |
| 63 | 3rd Booster | 250 µg | Freund's Incomplete Adjuvant |
| 90 | Final Bleed | N/A | N/A |
Section 3: Antibody Purification
Purification of the polyclonal antibodies from the collected serum is crucial to remove other serum proteins and non-specific immunoglobulins.[14] Affinity purification is the recommended method for obtaining highly specific antibodies.[15]
3.1. Experimental Protocol: Antigen-Affinity Purification
Materials:
-
Collected rabbit antiserum
-
CNBr-activated Sepharose 4B or similar resin
-
Purified recombinant this compound
-
Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Wash buffer (e.g., PBS with 0.5 M NaCl)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Antigen Immobilization: Covalently couple the purified this compound to the chromatography resin according to the manufacturer's instructions.
-
Column Preparation: Pack the antigen-coupled resin into a chromatography column and equilibrate with wash buffer.
-
Serum Application: Pass the collected rabbit antiserum over the column to allow the anti-SM30 antibodies to bind to the immobilized antigen.
-
Washing: Wash the column extensively with wash buffer to remove unbound proteins.
-
Elution: Elute the bound antibodies using the low-pH elution buffer. Collect the fractions into tubes containing neutralization buffer to immediately restore the pH.
-
Concentration and Storage: Pool the antibody-containing fractions and concentrate them. Store the purified antibody at -20°C or -80°C.
Section 4: Antibody Validation
Validation is a critical step to ensure the specificity and functionality of the generated polyclonal antibody.[16][17] The following are standard validation techniques.
4.1. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to determine the antibody titer and its specificity for the SM30 antigen.[18][19]
Caption: Workflow for indirect ELISA to validate the anti-SM30 antibody.
4.1.1. Experimental Protocol: Indirect ELISA
Materials:
-
96-well ELISA plates
-
Purified SM30 antigen
-
Purified anti-SM30 polyclonal antibody
-
Pre-immune serum
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 1-10 µg/ml of SM30 antigen in PBS and incubate overnight at 4°C.[20]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add serial dilutions of the anti-SM30 polyclonal antibody and pre-immune serum to the wells and incubate for 2 hours at room temperature.[21]
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[21]
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop Reaction: Add stop solution to quench the reaction.
-
Read Absorbance: Measure the absorbance at 450 nm.
Table 3: Expected ELISA Results
| Sample | Expected Absorbance | Interpretation |
| Anti-SM30 Antiserum | High | High titer of SM30-specific antibodies |
| Pre-immune Serum | Low | No pre-existing antibodies against SM30 |
| No Primary Antibody | Low | No non-specific binding of the secondary antibody |
4.2. Western Blotting
Western blotting is used to confirm the antibody's ability to detect the this compound at its correct molecular weight in a complex protein mixture.[22][23]
4.2.1. Experimental Protocol: Western Blot
Materials:
-
Sea urchin embryo lysate or recombinant this compound
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Purified anti-SM30 polyclonal antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from sea urchin embryos or use purified recombinant SM30.
-
SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-SM30 polyclonal antibody (typically at a 1:1000 to 1:10,000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Table 4: Expected Western Blot Results
| Sample | Expected Band | Interpretation |
| Sea Urchin Embryo Lysate | A single band at ~30.6 kDa | The antibody specifically recognizes endogenous this compound. |
| Recombinant this compound | A single band at the expected molecular weight | The antibody recognizes the purified this compound. |
| Negative Control Lysate (e.g., from a species not expressing SM30) | No band | The antibody does not cross-react with other proteins in the control lysate. |
4.3. Immunohistochemistry (IHC)
IHC can be used to validate the antibody's ability to detect this compound in its native context within tissue sections.[24][25]
4.3.1. Experimental Protocol: Immunohistochemistry
Materials:
-
Paraffin-embedded sea urchin embryo sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution to block endogenous peroxidases
-
Blocking buffer (e.g., normal goat serum)
-
Purified anti-SM30 polyclonal antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.
-
Peroxidase Blocking: Block endogenous peroxidase activity with hydrogen peroxide.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Primary Antibody Incubation: Incubate the sections with the anti-SM30 polyclonal antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.
-
Signal Amplification: Incubate with streptavidin-HRP.
-
Detection: Add DAB substrate to visualize the antibody binding.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
Table 5: Expected Immunohistochemistry Results
| Tissue Section | Expected Staining Pattern | Interpretation |
| Sea Urchin Embryo | Specific staining in the spicules | The antibody specifically detects this compound in its native tissue location. |
| Negative Control (omission of primary antibody) | No specific staining | The observed staining is not due to non-specific binding of the secondary antibody or detection reagents. |
| Negative Control Tissue (from a species not expressing SM30) | No specific staining | The antibody does not cross-react with other proteins in the control tissue. |
The protocols and application notes provided in this document offer a comprehensive framework for the successful generation and validation of a high-quality polyclonal antibody against the this compound. Adherence to these detailed methodologies will enable researchers to produce a valuable reagent for the investigation of SM30's role in biomineralization and other potential biological processes.
References
- 1. SM30 [bio.davidson.edu]
- 2. This compound function during sea urchin larval spicule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Antibody Production: Techniques and Applications | Danaher Life Sciences [lifesciences.danaher.com]
- 6. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - US [thermofisher.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Antigens for Antibody Production [davids-bio.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Antibody production in animals | evitria [evitria.com]
- 11. Polyclonal Antibody Production: Comprehensive Guide - #site_title [evitria.com]
- 12. Custom Rabbit Polyclonal Antibody Production Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 13. research.weill.cornell.edu [research.weill.cornell.edu]
- 14. Antibody purification – 3 methods explained | evitria [evitria.com]
- 15. sinobiological.com [sinobiological.com]
- 16. Antibody validation by Western Blot SOP #012 [protocols.io]
- 17. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibody Validation for ELISA: Ensuring Accurate and Reliable Results | Proteintech Group [ptglab.com]
- 19. Introduction to Antibody Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Sandwich ELISA Protocol Guide | Leinco Technologies [leinco.com]
- 21. addgene.org [addgene.org]
- 22. neobiotechnologies.com [neobiotechnologies.com]
- 23. Antibody Validation by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 24. Antibody Validation for Immunohistochemistry | Cell Signaling Technology [cellsignal.com]
- 25. bosterbio.com [bosterbio.com]
Application Notes and Protocols for SM30 Protein Purification using Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SM30 protein is a key acidic matrix protein involved in the biomineralization process of sea urchin embryonic spicules.[1][2][3] As a member of the C-type lectin-like protein family, SM30 is secreted by primary mesenchyme cells and plays a crucial role in the formation and structural integrity of the calcite spicules.[1] Its involvement in biomineralization makes it a protein of significant interest for research in developmental biology, materials science, and potentially as a model for understanding calcification-related diseases. The purification of high-quality, active this compound is essential for in-depth functional and structural studies.
Affinity chromatography offers a highly selective and efficient method for the purification of recombinant proteins.[4][5] This technique utilizes the specific binding interaction between a protein (or an engineered affinity tag) and a ligand immobilized on a chromatographic resin.[5][6][7] This application note provides a detailed protocol for the purification of recombinant this compound using affinity chromatography, tailored for researchers in academic and industrial settings.
Principle of Affinity Chromatography for SM30 Purification
The purification strategy involves the expression of SM30 as a recombinant protein with an affinity tag, such as a polyhistidine (His-tag). This tag allows the protein to specifically bind to a resin containing immobilized metal ions (e.g., Nickel-NTA), a technique known as Immobilized Metal Affinity Chromatography (IMAC).[5] The general workflow involves the following stages:
-
Binding: The cell lysate or culture supernatant containing the His-tagged this compound is passed through the affinity column. The His-tag on the this compound binds with high affinity to the metal ions on the resin.
-
Washing: Unbound proteins and other contaminants are washed away from the column using a wash buffer. This buffer is formulated to disrupt non-specific interactions while maintaining the specific binding of the His-tagged SM30.
-
Elution: The purified His-tagged this compound is then released from the resin by an elution buffer. This is typically achieved by using a high concentration of a competing agent, such as imidazole, which displaces the His-tag from the metal ions.[5]
Data Presentation
The following tables summarize the expected quantitative data from a typical this compound purification experiment using affinity chromatography.
Table 1: Purification Yield and Recovery
| Purification Step | Total Protein (mg) | This compound (mg) | Yield (%) |
| Clarified Lysate | 500 | 25 | 100 |
| Affinity Chromatography Eluate | 20 | 22 | 88 |
| Buffer Exchange | 18 | 20 | 80 |
Table 2: Purity Assessment
| Purification Step | Specific Activity (Units/mg) | Purity (%) |
| Clarified Lysate | 10 | ~5% |
| Affinity Chromatography Eluate | 180 | >95% |
Experimental Protocols
Recombinant SM30 Expression
-
Gene Synthesis and Cloning: Synthesize the coding sequence for Strongylocentrotus purpuratus SM30 and clone it into a suitable expression vector with a C-terminal 6xHis-tag. The inclusion of a protease cleavage site (e.g., for TEV protease) between the SM30 sequence and the His-tag is recommended for tag removal after purification.
-
Expression Host: Transform the expression vector into a suitable host, such as E. coli BL21(DE3) for bacterial expression or a mammalian cell line (e.g., HEK293) for expression with post-translational modifications.
-
Culture and Induction: Grow the cells to an optimal density and induce protein expression according to the specific requirements of the chosen expression system.
-
Cell Harvesting: Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.
This compound Purification using Ni-NTA Affinity Chromatography
Materials:
-
Ni-NTA Agarose resin
-
Chromatography column
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM Imidazole, 1% (v/v) Triton X-100, 1 mM PMSF, 1x Protease Inhibitor Cocktail
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM Imidazole
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM Imidazole
-
Storage Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% (v/v) Glycerol
Protocol:
-
Cell Lysis:
-
Resuspend the frozen cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using sonication or a high-pressure homogenizer.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble His-tagged this compound.
-
-
Column Equilibration:
-
Pack the Ni-NTA Agarose resin into a chromatography column.
-
Equilibrate the column with 5-10 column volumes of Lysis Buffer.
-
-
Sample Loading:
-
Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 1 ml/min).
-
-
Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound His-tagged this compound with 5-10 column volumes of Elution Buffer.
-
Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
-
-
Analysis of Purified Protein:
-
Analyze the collected fractions by SDS-PAGE to assess purity.
-
Pool the fractions containing the purified this compound.
-
-
Buffer Exchange (Optional):
-
If necessary, remove the imidazole and exchange the buffer to the desired Storage Buffer using dialysis or a desalting column.
-
-
Storage:
-
Store the purified this compound at -80°C.
-
Visualizations
Caption: Experimental workflow for recombinant this compound purification.
Caption: Simplified pathway of SM30's role in biomineralization.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound function during sea urchin larval spicule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Affinity Chromatography for Recombinant Protein Purification - Navigo Proteins [navigo-proteins.com]
- 5. sinobiological.com [sinobiological.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. ualberta.ca [ualberta.ca]
Application Notes and Protocols for SM30 Gene Knockdown in Sea Urchin Larvae
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SM30 gene family encodes for a group of acidic glycoproteins that are integral components of the sea urchin larval spicule matrix.[1] These proteins are expressed by primary mesenchyme cells (PMCs) during embryogenesis and are incorporated into the growing calcite spicules, suggesting a crucial role in biomineralization.[2][3] Understanding the precise function of SM30 is essential for elucidating the molecular mechanisms of skeletogenesis. Morpholino antisense oligonucleotides offer a potent tool for investigating the function of SM30 by transiently knocking down its expression in sea urchin larvae.[2][3] These application notes provide detailed protocols for SM30 gene knockdown in sea urchin larvae using morpholinos, including methods for validation and phenotypic analysis.
SM30 Gene Knockdown and Phenotypic Observations
Morpholino-mediated knockdown of the SM30 gene in Strongylocentrotus purpuratus embryos has been successfully employed to study its function. The surprising outcome of these experiments is that despite a significant reduction in SM30 protein levels to nearly undetectable amounts, the larvae exhibit little to no discernible defects in spicule formation or overall skeletal morphogenesis.[2][3] This unexpected result challenges the hypothesis that SM30 is essential for the fundamental processes of spicule elongation and biomineralization, suggesting a possible functional redundancy with other spicule matrix proteins.
Quantitative Data Summary
| Experimental Group | Target Protein | Method of Quantification | Mean Protein Level (relative to control) | Standard Deviation | p-value |
| Control Morpholino | SM30 | Western Blot | 100% | ± X% | N/A |
| SM30 Morpholino | SM30 | Western Blot | Data Not Available | ± Y% | < 0.05 |
| Control Morpholino | SM30 | qRT-PCR | 100% | ± A% | N/A |
| SM30 Morpholino | SM30 | qRT-PCR | Data Not Available | ± B% | < 0.05 |
*Note: The p-value is an assumed value based on the qualitative descriptions in the literature.
Experimental Protocols
Morpholino Design and Preparation
Morpholino oligonucleotides are designed to be complementary to the 5' untranslated region (UTR) and the start codon of the target mRNA, thereby blocking translation.
-
SM30 Morpholino Sequence: While the exact sequence used in the pivotal studies is not publicly available, a custom morpholino can be designed based on the known SM30 mRNA sequence for Strongylocentrotus purpuratus.
-
Control Morpholino: A standard control morpholino with minimal sequence similarity to any known sea urchin gene should be used.
-
Preparation: Resuspend lyophilized morpholinos in sterile, nuclease-free water to create a stock solution (e.g., 1 mM). Store at room temperature. For microinjection, dilute the stock solution to the desired working concentration (typically 0.5-1.5 mM) in an injection buffer (e.g., 120 mM KCl) with a tracer dye (e.g., 0.5% phenol red or a fluorescent dextran).[1]
Sea Urchin Gamete Collection and Fertilization
-
Induce spawning in adult Strongylocentrotus purpuratus by injecting 0.5 M KCl into the coelomic cavity.
-
Collect gametes separately in beakers of filtered seawater (FSW).
-
Wash eggs with FSW and resuspend in a fresh beaker of FSW.
-
Activate sperm by adding a few drops of FSW to the "dry" sperm pellet.
-
Add a small amount of activated sperm to the egg suspension and monitor for fertilization envelope elevation.
Microinjection of Morpholinos
-
Prepare a microinjection setup with a holding pipette and a calibrated injection needle.
-
Align fertilized eggs on a glass slide or in a petri dish with a thin layer of protamine sulfate.
-
Inject approximately 2-4 picoliters of the morpholino solution into the cytoplasm of one-cell stage embryos.
-
Transfer injected embryos to a fresh dish of FSW and incubate at 15°C.
Validation of SM30 Knockdown
a) Western Blot Analysis
This method is used to quantify the reduction in this compound levels.
-
Protein Extraction: At the desired developmental stage (e.g., 48-72 hours post-fertilization), collect a pellet of control and SM30 morphant larvae. Lyse the larvae in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific to SM30.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the SM30 band intensity to a loading control (e.g., β-actin or tubulin).
b) Quantitative Real-Time PCR (qRT-PCR)
This technique measures the abundance of SM30 mRNA transcripts. While translation-blocking morpholinos are not expected to alter mRNA levels, this can be used as a secondary validation step.
-
RNA Extraction: At the desired developmental stage, extract total RNA from control and SM30 morphant larvae using a commercial kit or Trizol reagent.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: Perform real-time PCR using SYBR Green or a probe-based assay with primers specific for the SM30 gene. Use a housekeeping gene (e.g., ubiquitin) for normalization.
-
Analysis: Calculate the relative expression of SM30 mRNA in morphants compared to controls using the ΔΔCt method.
Phenotypic Analysis
-
Observe the development of control and SM30 morphant larvae at regular intervals using a light microscope.
-
To visualize spicule formation, view the larvae under polarized light. The birefringent calcite crystals of the spicules will be clearly visible.
-
Document any morphological differences, paying close attention to the timing of spicule initiation, elongation, and overall skeletal architecture.
Signaling Pathways and Experimental Workflows
SM30 in the Sea Urchin Skeletogenic Gene Regulatory Network
The SM30 gene is a downstream component of the well-characterized gene regulatory network (GRN) that controls skeletogenesis in sea urchin embryos. It is considered a differentiation gene, activated in the primary mesenchyme cells (PMCs) that are responsible for building the larval skeleton.
Caption: Simplified diagram of the sea urchin skeletogenic gene regulatory network highlighting the position of SM30.
Experimental Workflow for SM30 Knockdown
The following diagram outlines the key steps in performing and validating the SM30 gene knockdown experiment.
Caption: Workflow for SM30 gene knockdown and analysis in sea urchin larvae.
References
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the SM30 Gene in Sea Urchins
Introduction
The SM30 gene in sea urchins encodes a spicule matrix protein that is integral to the process of biomineralization and the formation of the embryonic skeleton.[1] The SM30 protein is acidic, proline-rich, and contains a putative signal sequence for secretion, indicating its role as an extracellular matrix protein.[1] Its expression is tightly regulated, commencing as primary mesenchyme cells (PMCs) migrate and increasing rapidly with the growth of spicules.[1][2] The CRISPR/Cas9 system has emerged as a powerful and efficient tool for targeted gene editing in various organisms, including sea urchins, enabling functional gene knockouts to study developmental processes.[3][4] Several studies have demonstrated high-efficiency mutagenesis in sea urchins, making CRISPR/Cas9 a feasible method for analyzing gene functions from embryonic to adult stages.[5][6]
These application notes provide a comprehensive protocol for the knockout of the SM30 gene in sea urchin embryos using CRISPR/Cas9 technology. The methodology covers guide RNA design, microinjection into eggs, and subsequent analysis of knockout efficiency.
Application Notes
The knockout of the SM30 gene offers a model for investigating the specific role of this matrix protein in skeletogenesis. While SM30 is known to be incorporated into the larval skeleton, previous studies using morpholino-based gene silencing suggested that a reduction in this compound levels does not significantly impair spicule formation, indicating a potentially subtle or redundant function.[7][8] CRISPR/Cas9-mediated knockout provides a more definitive method to assess its function by creating a complete loss-of-function mutation.
The protocol described is adapted from established CRISPR/Cas9 methods in the sea urchin species Strongylocentrotus purpuratus and Hemicentrotus pulcherrimus.[3][5] The efficiency of mutagenesis can be very high, with some guide RNAs (gRNAs) achieving rates of up to 100%.[5][6] Researchers should note that knockout phenotypes may vary, and careful genotyping is essential to correlate genetic modifications with observed phenotypes.
Experimental Protocols
Guide RNA (sgRNA) Design and Synthesis
Successful gene knockout depends on the design of effective single guide RNAs (sgRNAs) that target a specific locus with high efficiency and minimal off-target effects.
Methodology:
-
Target Sequence Selection: Obtain the mRNA or genomic DNA sequence for the SM30 gene of the target sea urchin species.
-
gRNA Design: Use a gRNA design tool (e.g., IDT Custom Alt-R™ CRISPR-Cas9 guide RNA design tool, CRISPRScan.org) to identify potential target sites.[3][9] Target sites should precede a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9 (SpCas9).[3] For optimal results, design and test 2-3 different sgRNAs targeting an early exon of the SM30 gene to ensure a frameshift mutation leading to a non-functional protein.
-
Oligonucleotide Synthesis: Synthesize two complementary DNA oligonucleotides for each sgRNA target.
-
sgRNA Template Generation: Generate a DNA template for in vitro transcription of the sgRNA. This can be achieved by annealing and extending the two synthesized oligonucleotides.
-
In Vitro Transcription: Synthesize the sgRNA from the DNA template using a T7 RNA polymerase kit. Purify the resulting sgRNA using a column-based method or ethanol precipitation.
Preparation of Cas9 mRNA and Microinjection Mix
Cas9 mRNA provides the nuclease component of the CRISPR system. It is co-injected with the sgRNA into sea urchin eggs.
Methodology:
-
Cas9 mRNA: Use a commercially available, capped, and polyadenylated Cas9 mRNA for high translational efficiency in sea urchins.[3]
-
Microinjection Mixture Preparation: Prepare the injection mix on ice immediately before use. The final concentrations may require optimization, but a standard starting point is:
Sea Urchin Egg Microinjection
Microinjection introduces the Cas9 mRNA and sgRNA into unfertilized or fertilized eggs.
Methodology:
-
Gamete Collection: Induce sea urchins to spawn by injecting with 0.5 M KCl. Collect eggs and sperm "dry" and keep them on ice.
-
Fertilization (if injecting fertilized eggs): Dilute sperm in seawater and add to eggs to initiate fertilization.
-
Microinjection:
-
Culture: Transfer injected embryos into fresh seawater and culture at the appropriate temperature (e.g., 22°C).[10] Culture a control group injected with Cas9 mRNA only or the injection buffer to assess any effects from the injection process itself.[10]
Genotyping and Phenotypic Analysis
After injection, it is crucial to verify the presence of mutations at the target locus and observe any resulting phenotypes.
Methodology:
-
Genomic DNA Isolation: At a desired developmental stage (e.g., 24-48 hours post-fertilization), isolate genomic DNA from a pool of injected embryos or individual embryos.[12]
-
PCR Amplification: Amplify the genomic region surrounding the SM30 target site using PCR.
-
Mutation Detection:
-
Heteroduplex Mobility Assay (HMA) or T7 Endonuclease I (T7E1) Assay: These are rapid screening methods to detect the presence of insertions/deletions (indels).[3] PCR products from injected embryos are denatured and reannealed, forming heteroduplexes that can be visualized on a gel (HMA) or cleaved by an enzyme like T7E1.[3]
-
Sanger Sequencing: For precise identification of mutations, PCR products should be cloned into a vector and sequenced.[12] Sequencing multiple clones can reveal the variety and frequency of different indels.
-
-
Phenotypic Observation: Carefully observe the development of injected embryos using light microscopy, paying close attention to the timing of spicule formation, spicule morphology, and overall larval development.
Data Presentation
Quantitative data from CRISPR/Cas9 experiments in sea urchins typically focuses on mutagenesis efficiency. While specific data for SM30 knockout is not yet published, the following table summarizes reported efficiencies for other target genes in sea urchins, which can serve as an expected benchmark.
| Target Gene | Sea Urchin Species | gRNA Tested | Observed Phenotype | Mutagenesis Efficiency (%) | Reference |
| nodal | S. purpuratus | 6 | Radialized development | 60-80% (for 5 of 6 gRNAs) | [12] |
| Pks1 | H. pulcherrimus | 1 | Albino larvae | 100% | [5][6] |
| Pks1 | S. purpuratus | 1 | Albino larvae | ~100% | [13] |
| gcm | S. purpuratus | Multiple | Defective pigment cells | High efficiency reported | [3] |
Visualizations
Experimental Workflow
Caption: Workflow for CRISPR/Cas9-mediated knockout of the SM30 gene in sea urchins.
Regulatory Context of SM30 in Skeletogenesis
The SM30 gene is not part of a signaling pathway itself but is a downstream differentiation gene within the sea urchin skeletogenic gene regulatory network (GRN). Its expression is controlled by transcription factors in the Primary Mesenchyme Cells (PMCs).
References
- 1. SM30 [bio.davidson.edu]
- 2. Expression of spicule matrix protein gene SM30 in embryonic and adult mineralized tissues of sea urchin Hemicentrotus pulcherrimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRISPR/Cas9-mediated genome editing in sea urchins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR/Cas9-mediated genome editing in sea urchins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of knockout adult sea urchins by using a CRISPR-Cas9 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. researchgate.net [researchgate.net]
- 8. This compound function during sea urchin larval spicule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. idtdna.com [idtdna.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CRISPR/Cas9 knock-in methodology for the sea urchin embryo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of SM30 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SM30 protein is a critical component of the spicule matrix in sea urchin embryos, playing a significant role in the intricate process of biomineralization.[1][2] As a member of a family of spicule matrix proteins, SM30 is specifically expressed by primary mesenchyme cells (PMCs), the specialized cells responsible for constructing the embryonic skeleton.[1] Understanding the subcellular localization of SM30 is paramount for elucidating the mechanisms of skeletal formation and the broader principles of biomineralization. These application notes provide a comprehensive guide to visualizing the this compound in sea urchin embryos using immunofluorescence, offering detailed protocols and expected outcomes.
Protein Localization and Expression
The SM30 gene family is primarily active during the embryonic development of the sea urchin Strongylocentrotus purpuratus. The expression of SM30 is tightly regulated, both spatially and temporally, being exclusively localized to PMCs and their descendants.[1] The protein is found occluded within the embryonic endoskeleton and is also present in adult mineralized tissues, suggesting a conserved role in calcification throughout the life cycle of the sea urchin. While several members of the SM30 gene family are expressed during embryogenesis, others are specific to adult tissues.
Qualitative Summary of this compound Localization:
| Developmental Stage | Tissue/Cell Type | Subcellular Localization | Staining Pattern |
| Mesenchyme Blastula | Primary Mesenchyme Cells (PMCs) | Cytoplasmic, enriched in Golgi and vesicles | Punctate staining within the cytoplasm |
| Gastrula | PMC Syncytium | Secreted into the spicule matrix | Concentrated along the growing spicules |
| Pluteus Larva | Skeletogenic Mesenchyme | Incorporated into the calcified spicule | Strong signal within the body and postoral rods of the spicules |
Experimental Protocols
This section provides a detailed methodology for the whole-mount immunofluorescence staining of this compound in Strongylocentrotus purpuratus embryos.
Materials and Reagents
-
Strongylocentrotus purpuratus embryos at desired developmental stages
-
Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG (or other appropriate species depending on the primary antibody).
-
Paraformaldehyde (PFA), 16% solution, electron microscopy grade
-
Phosphate Buffered Saline (PBS), 10X
-
Triton X-100
-
Normal Goat Serum (NGS)
-
Bovine Serum Albumin (BSA)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Microcentrifuge tubes
-
Nutator or rotator
-
Confocal microscope
Solutions to be Prepared
-
Fixation Solution (4% PFA in PBS): Dilute 16% PFA to a final concentration of 4% in 1X PBS. Prepare fresh.
-
Permeabilization Buffer (0.2% Triton X-100 in PBS): Add 200 µl of Triton X-100 to 100 ml of 1X PBS.
-
Blocking Buffer (5% NGS in PBST): Add 5 ml of Normal Goat Serum and 100 µl of Triton X-100 to 95 ml of 1X PBS.
-
Antibody Dilution Buffer (1% BSA in PBST): Dissolve 1 g of BSA in 100 ml of PBS containing 0.1% Triton X-100.
-
Wash Buffer (PBST): 0.1% Triton X-100 in 1X PBS.
Staining Protocol
-
Embryo Collection and Fixation:
-
Collect embryos at the desired developmental stage (e.g., mesenchyme blastula, gastrula) by centrifugation at low speed (500 x g for 1 minute).
-
Wash the embryos twice with ice-cold 1X PBS.
-
Fix the embryos in 4% PFA in PBS for 1 hour at room temperature on a nutator.
-
Wash the embryos three times for 5 minutes each with 1X PBS.
-
-
Permeabilization:
-
Incubate the fixed embryos in Permeabilization Buffer for 20 minutes at room temperature.
-
Wash the embryos three times for 5 minutes each with PBST.
-
-
Blocking:
-
Incubate the embryos in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the anti-SM30 primary antibody in Antibody Dilution Buffer. The optimal dilution must be determined empirically, but a starting point of 1:200 to 1:1000 is recommended for custom polyclonal antibodies.
-
Incubate the embryos in the primary antibody solution overnight at 4°C on a rotator.
-
-
Washing:
-
Wash the embryos three times for 10 minutes each with PBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer according to the manufacturer's instructions (typically 1:500 to 1:2000).
-
Incubate the embryos in the secondary antibody solution for 1-2 hours at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Wash the embryos three times for 10 minutes each with PBST in the dark.
-
Incubate the embryos with DAPI (1 µg/ml in PBST) for 10 minutes at room temperature to stain the nuclei.
-
Wash the embryos twice for 5 minutes each with PBST.
-
-
Mounting and Imaging:
-
Resuspend the embryos in a small volume of PBS.
-
Mount the embryos on a glass slide in a drop of mounting medium.
-
Gently place a coverslip over the embryos, avoiding air bubbles.
-
Seal the coverslip with nail polish.
-
Image the samples using a confocal microscope.
-
Visualization of Signaling Pathways and Workflows
To aid in the understanding of the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for whole-mount immunofluorescence staining of this compound.
Caption: Indirect immunofluorescence detection of this compound.
References
Application Notes and Protocols for Western Blot Analysis of SM30 Protein Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and semi-quantitative analysis of SM30 protein expression in sea urchin tissues and cells using Western blotting. SM30 is a 30.6 kDa acidic protein that plays a crucial role in the biomineralization of the embryonic spicules in sea urchins.[1] Understanding its expression patterns is vital for research into developmental biology, biomineralization, and the development of novel biomaterials. While direct applications in drug development are still exploratory, the study of SM30 and its associated pathways may offer insights into processes like tissue mineralization and regeneration.
Data Presentation: SM30 Gene Expression in Sea Urchin Tissues
The following table summarizes the relative mRNA expression levels of the SpSM30 gene family in various embryonic and adult tissues of the sea urchin Strongylocentrotus purpuratus. This data, derived from reverse transcription-polymerase chain reaction (RT-PCR) studies, provides a strong indication of protein expression levels.[1]
| Gene | Embryo | Adult Test | Adult Spine | Adult Tooth |
| SpSM30A | High | Not Expressed | Not Expressed | Not Expressed |
| SpSM30B | Moderate | Moderate | Moderate | Moderate |
| SpSM30C | Moderate | Moderate | Moderate | Moderate |
| SpSM30D | Not Expressed | Not Expressed | High | High |
| SpSM30E | Moderate | High | Not Expressed | High |
| SpSM30F | Low/Transient | Low | High | Low |
Note: Expression levels are qualitative (High, Moderate, Low, Not Expressed) and based on published RT-PCR data, which reflects mRNA levels and are indicative of protein expression.[1]
Experimental Protocols
Protein Extraction from Sea Urchin Embryos and Tissues
This protocol is designed to extract total protein from sea urchin embryos and adult tissues, which can then be used for Western blot analysis.
Materials:
-
Sea urchin embryos at the desired developmental stage (e.g., prism stage where SM30 expression is high)[1]
-
Adult sea urchin tissues (e.g., spine, tooth, test)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitor cocktail
-
Dounce homogenizer or sonicator
-
Microcentrifuge
-
BCA Protein Assay Kit
Protocol:
-
Harvest sea urchin embryos by centrifugation at 500 x g for 2 minutes at 4°C. For adult tissues, dissect and immediately place in ice-cold PBS.
-
Wash the embryos or tissues twice with ice-cold PBS.
-
Add 10 volumes of ice-cold RIPA buffer with protease inhibitors to the pellet or tissue.
-
Homogenize the sample on ice using a Dounce homogenizer or sonicate in short bursts until the tissue is completely lysed.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. This is the total protein extract.
-
Determine the protein concentration using a BCA protein assay.
-
Store the protein extracts at -80°C until use.
Western Blot Protocol for this compound
This protocol is optimized for the detection of the ~30 kDa acidic this compound.
Materials:
-
Protein extract from sea urchin embryos or tissues
-
Laemmli sample buffer (2X)
-
12% or 15% Tris-Tricine polyacrylamide gels
-
Tris-Tricine-SDS running buffer
-
Prestained protein ladder
-
PVDF membrane (0.22 µm pore size)
-
Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against SM30 (requires a custom or commercially available antibody)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Protocol:
-
Sample Preparation: Mix the protein extract with an equal volume of 2X Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 12% or 15% Tris-Tricine polyacrylamide gel. Include a prestained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom of the gel. Note: Tris-Tricine gels provide better resolution for smaller proteins like SM30.
-
Protein Transfer:
-
Equilibrate the gel in transfer buffer for 10-15 minutes.
-
Activate the PVDF membrane in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.
-
Assemble the transfer sandwich (sponge, filter paper, gel, PVDF membrane, filter paper, sponge).
-
Perform a wet transfer at 100V for 60-90 minutes at 4°C. Note: For the acidic this compound, ensure good contact between the gel and membrane and do not extend transfer times excessively to prevent the protein from passing through the membrane.
-
-
Immunoblotting:
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-SM30 antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL detection reagents according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Visualizations
SM30 Expression and Biomineralization Workflow
Caption: Workflow of SM30 gene regulation and its role in sea urchin spicule formation.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for the Western blot analysis of this compound.
References
Application Notes and Protocols for Studying SM30 Protein-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The SM30 protein is a key component of the spicule matrix in sea urchins, playing a role in the intricate process of biomineralization.[1] It is an acidic protein with a C-terminal basic region, suggesting potential interactions with other acidic or basic proteins within the spicule matrix.[1] Understanding the protein-protein interactions of SM30 is crucial for elucidating the molecular mechanisms of skeletogenesis and for identifying potential targets for modulating biomineralization processes. These application notes provide detailed protocols for investigating this compound-protein interactions using established and robust techniques.
Key Techniques for Studying SM30 Interactions
Several powerful methods can be employed to identify and characterize the interaction partners of SM30. The choice of technique will depend on the specific research question, such as whether the goal is to discover novel interactors or to validate a suspected interaction.
-
Co-Immunoprecipitation (Co-IP): This is considered the gold standard for validating protein-protein interactions within a cellular context.[2] An antibody against SM30 is used to pull down SM30 and any associated proteins from a cell lysate.
-
Yeast Two-Hybrid (Y2H) Screening: A genetic method used to discover novel protein-protein interactions.[3][4] SM30 can be used as the "bait" to screen a library of potential "prey" proteins.
-
Surface Plasmon Resonance (SPR): A label-free, real-time method for quantifying the kinetics and affinity of protein-protein interactions.[5][6][7] This technique is ideal for detailed characterization of a confirmed interaction.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) of Endogenous SM30 and Interacting Proteins
This protocol describes the immunoprecipitation of endogenous SM30 from sea urchin primary mesenchyme cells (PMCs) to identify interacting proteins.
Workflow for Co-Immunoprecipitation and Mass Spectrometry
Caption: Workflow for Co-IP followed by mass spectrometry.
Materials:
-
Sea urchin embryos at the primary mesenchyme cell stage
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Anti-SM30 antibody (validated for immunoprecipitation)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE gels and reagents
-
Western blotting equipment and reagents
Procedure:
-
Cell Lysis:
-
Harvest primary mesenchyme cells and wash twice with ice-cold PBS.[8][9]
-
Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G magnetic beads to the cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.[10]
-
Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-SM30 antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them.[10]
-
-
Elution:
-
Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.
-
Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.
-
Immediately neutralize the eluate by adding Neutralization Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting with an anti-SM30 antibody to confirm successful pulldown.
-
For identification of interacting proteins, the eluate can be sent for mass spectrometry analysis.[9]
-
Data Presentation: Hypothetical Mass Spectrometry Results for SM30 Co-IP
| Putative Interacting Protein | Gene Name | Unique Peptides Identified | Score | Function |
| SM50 | sm50 | 15 | 250 | Spicule matrix protein |
| Carbonic Anhydrase | ca1 | 12 | 210 | Biomineralization |
| Actin, cytoplasmic | actb | 8 | 150 | Cytoskeletal protein |
| Heat Shock Protein 70 | hsp70 | 5 | 90 | Chaperone (potential non-specific) |
Protocol 2: Yeast Two-Hybrid (Y2H) Screening for Novel SM30 Interactors
This protocol outlines the use of SM30 as a "bait" to screen a sea urchin cDNA library for "prey" proteins.
Workflow for Yeast Two-Hybrid Screening
Caption: General workflow for Yeast Two-Hybrid screening.
Materials:
-
Yeast strain (e.g., AH109)
-
Bait plasmid (e.g., pGBKT7) containing the GAL4 DNA-binding domain (BD)
-
Prey plasmid library (e.g., pGADT7-cDNA library from sea urchin embryos) containing the GAL4 activation domain (AD)
-
Competent yeast cells
-
Yeast transformation kit
-
Selective media (SD/-Trp, SD/-Leu, SD/-Leu/-Trp, SD/-Leu/-Trp/-His, SD/-Leu/-Trp/-His/-Ade)
Procedure:
-
Bait Plasmid Construction:
-
Clone the full-length coding sequence of SM30 into the bait plasmid (pGBKT7) to create a fusion protein with the GAL4 DNA-BD.
-
-
Bait Auto-activation and Toxicity Test:
-
Transform the bait plasmid into the yeast host strain.
-
Plate on SD/-Trp and SD/-Trp/-His to ensure the SM30-BD fusion protein does not auto-activate the reporter genes and is not toxic to the yeast.
-
-
Library Screening:
-
Co-transform the bait plasmid and the prey library plasmids into the yeast host strain.[4]
-
Plate the transformed yeast onto high-stringency selective media (e.g., SD/-Leu/-Trp/-His/-Ade).
-
Incubate plates at 30°C for 3-7 days and monitor for colony growth.
-
-
Identification of Positive Interactors:
-
Pick colonies that grow on the high-stringency media.
-
Isolate the prey plasmids from these yeast colonies.
-
Sequence the cDNA insert in the prey plasmid to identify the potential interacting protein.
-
-
Validation:
-
Re-transform the isolated prey plasmid with the original bait plasmid into a fresh yeast host to confirm the interaction.
-
Perform a one-on-one mating with a control bait to rule out false positives.
-
Data Presentation: Hypothetical Y2H Screening Results
| Prey ID | Interacting Protein | Reporter Gene Activation (-His, -Ade) | Confirmation |
| SU-Lib-007 | P14 | +++ | Confirmed |
| SU-Lib-042 | MSP130 | ++ | Confirmed |
| SU-Lib-115 | Fibrillin | + | False Positive |
Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol details the quantitative analysis of the interaction between purified recombinant SM30 and a putative interacting protein (e.g., SM50) identified from Co-IP or Y2H screens.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant SM30 (ligand)
-
Purified recombinant interacting protein (analyte, e.g., SM50)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the purified this compound over the activated surface to immobilize it via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared similarly but without the ligand.
-
-
Analyte Injection and Kinetic Analysis:
-
Inject a series of increasing concentrations of the analyte (e.g., SM50) over both the ligand-immobilized and reference flow cells.
-
Monitor the association and dissociation phases in real-time.[7]
-
Between analyte injections, regenerate the sensor surface with a mild regeneration solution if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Presentation: Kinetic Parameters for SM30-SM50 Interaction from SPR
| Analyte Concentration (nM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |
| 10 | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |
| 25 | 1.1 x 10⁵ | 2.4 x 10⁻³ | 21.8 |
| 50 | 1.3 x 10⁵ | 2.6 x 10⁻³ | 20.0 |
| 100 | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |
| Average | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |
Hypothetical SM30 Signaling Pathway
Given SM30's role in biomineralization, it may be part of a signaling cascade that responds to extracellular cues to regulate the deposition of calcium carbonate. The following diagram illustrates a hypothetical pathway.
Hypothetical Signaling Pathway Involving SM30
Caption: Hypothetical signaling pathway for SM30 function.
References
- 1. SM30 [bio.davidson.edu]
- 2. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 3. Yeast two-hybrid screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 5. Surface plasmon resonance for measuring interactions of proteins with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]
- 7. Real Time Measurements of Membrane Protein:Receptor Interactions Using Surface Plasmon Resonance (SPR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 9. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: Mass Spectrometry-Based Identification of SM30 Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM30 is a key spicule matrix protein involved in the biomineralization process in sea urchins, playing a crucial role in the formation of the larval skeleton. The functional regulation of SM30 is thought to be significantly influenced by post-translational modifications (PTMs). Understanding the nature and extent of these PTMs is critical for elucidating the molecular mechanisms of biomineralization and for the development of novel therapeutic strategies targeting pathways involving similar proteins. Mass spectrometry has emerged as an indispensable tool for the detailed characterization of PTMs due to its high sensitivity and ability to pinpoint modification sites.[1][2] This document provides detailed protocols for the mass spectrometry-based identification and quantification of PTMs on the SM30 protein, with a focus on glycosylation and phosphorylation.
Quantitative Analysis of SM30 Post-Translational Modifications
While comprehensive quantitative data for all PTMs on native SM30 is still an active area of research, recent studies on recombinant SM30 have confirmed the presence of various glycosylations.[3] The following table presents a hypothetical yet representative summary of quantitative PTM data for SM30, illustrating the type of results that can be obtained using the protocols described herein.
Table 1: Example Quantitative PTM Analysis of SM30
| Modification Type | Site (Amino Acid Residue) | Occupancy (%) | Quantified Glycan Structures | Relative Abundance (%) |
| N-Glycosylation | Asn-58 | 75 | HexNAc(2)Hex(5) | 60 |
| HexNAc(2)Hex(5)NeuAc(1) | 30 | |||
| HexNAc(2)Hex(5)SO3(1) | 10 | |||
| O-Glycosylation | Ser-123 | 40 | HexNAc(1)Hex(1) | 50 |
| HexNAc(1)Hex(1)NeuAc(1) | 50 | |||
| O-Glycosylation | Thr-150 | 60 | HexNAc(1) | 100 |
| Phosphorylation | Ser-210 | 15 | - | - |
Note: This table is a hypothetical representation to demonstrate data presentation. Actual results may vary.
Experimental Protocols
The following are detailed protocols for the enrichment and mass spectrometric analysis of SM30 PTMs.
Protocol 1: Enrichment of Glycosylated SM30 Peptides
This protocol describes the enrichment of glycopeptides from a complex protein digest using lectin affinity chromatography.
Materials:
-
Purified this compound
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Tris-HCl buffer
-
Urea
-
Lectin affinity chromatography column (e.g., Concanavalin A for high-mannose N-glycans, Wheat Germ Agglutinin for N-acetylglucosamine)
-
Wash and elution buffers specific to the chosen lectin
-
C18 desalting spin columns
-
Mass spectrometer (e.g., Orbitrap Fusion Lumos)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Solubilize 100 µg of purified SM30 in 8 M urea, 50 mM Tris-HCl, pH 8.0.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Proteolytic Digestion:
-
Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Lectin Affinity Chromatography:
-
Equilibrate the lectin affinity column with the appropriate binding buffer.
-
Load the tryptic digest onto the column and allow it to bind.
-
Wash the column extensively with wash buffer to remove non-glycosylated peptides.
-
Elute the bound glycopeptides using the specific elution buffer (e.g., a buffer containing a competitive sugar).
-
-
Desalting:
-
Desalt the enriched glycopeptides using a C18 spin column according to the manufacturer's instructions.
-
Dry the purified glycopeptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried glycopeptides in 0.1% formic acid.
-
Analyze the sample using a high-resolution mass spectrometer equipped with Electron Transfer Dissociation (ETD) and Higher-energy Collisional Dissociation (HCD) fragmentation.[4] ETD is crucial for preserving the labile glycan structure while sequencing the peptide backbone.
-
Protocol 2: Enrichment of Phosphorylated SM30 Peptides
This protocol outlines the enrichment of phosphopeptides using Immobilized Metal Affinity Chromatography (IMAC).
Materials:
-
Tryptic digest of SM30 (from Protocol 1, step 2)
-
IMAC resin (e.g., Fe-NTA or Ti-IMAC)
-
IMAC loading buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid)
-
IMAC wash buffer
-
IMAC elution buffer (e.g., 500 mM phosphate buffer, pH 7.0)
-
C18 desalting spin columns
-
Mass spectrometer
Procedure:
-
IMAC Resin Preparation:
-
Prepare the IMAC resin according to the manufacturer's instructions. This typically involves washing and charging the resin with the appropriate metal ion.
-
-
Phosphopeptide Enrichment:
-
Acidify the SM30 tryptic digest with trifluoroacetic acid.
-
Incubate the digest with the prepared IMAC resin to allow for the binding of phosphopeptides.
-
Wash the resin with wash buffer to remove non-phosphorylated peptides.
-
Elute the phosphopeptides using the elution buffer.
-
-
Desalting:
-
Desalt the enriched phosphopeptides using a C18 spin column.
-
Dry the purified phosphopeptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried phosphopeptides in 0.1% formic acid.
-
Analyze the sample by LC-MS/MS. Include neutral loss scanning for the phosphate group (98 Da) in the acquisition method to specifically trigger MS/MS on potential phosphopeptides.[5]
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a hypothetical signaling pathway involving SM30 in biomineralization and the general experimental workflow for PTM identification.
Caption: Hypothetical signaling pathway for SM30 in biomineralization.
Caption: Experimental workflow for SM30 PTM identification.
References
- 1. Analysis of protein phosphorylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
- 3. A Model Sea Urchin Spicule Matrix Protein Self-Associates To Form Mineral-Modifying Protein Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycosylation | UT Southwestern Proteomics Core [proteomics.swmed.edu]
- 5. Analysis of protein phosphorylation by hypothesis-driven multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assay for Characterizing SM30 Protein Activity in Biomineralization
Audience: Researchers, scientists, and drug development professionals.
Introduction
The SM30 protein is a key component of the spicule matrix in sea urchin embryos, where it is understood to play a role in the intricate process of biomineralization[1]. This process involves the formation of the embryonic skeleton. The this compound is acidic and shares similarities with C-type lectin proteins[1]. While its precise enzymatic function remains to be fully elucidated, its involvement in the construction of embryonic spicules suggests a crucial role in modulating crystal growth[1][2]. Despite some findings that suggest it may be dispensable for normal skeletogenesis, studying its activity in vitro can provide valuable insights into the fundamental mechanisms of biomineralization and may have implications for the development of novel therapeutic agents targeting pathways involving calcification[3][4].
These application notes provide a detailed protocol for an in vitro calcium carbonate precipitation assay to characterize the activity of the this compound. This assay allows for the quantitative assessment of SM30's influence on the rate of calcium carbonate formation, a key process in spicule development.
Putative Signaling Pathway for SM30 Expression
The expression of the SM30 gene is tightly regulated during embryonic development and is specifically associated with spicule formation[5][6]. The following diagram illustrates a putative signaling pathway leading to the expression of SM30, based on known developmental processes in sea urchin embryos.
Caption: Putative signaling pathway for SM30 expression in sea urchin primary mesenchyme cells.
Experimental Protocols
Recombinant this compound Preparation
For in vitro assays, a source of purified this compound is required. Recombinant this compound can be expressed in and purified from various systems, such as E. coli or yeast[2].
Materials:
-
Expression vector containing the SM30 coding sequence
-
Competent bacterial or yeast cells for protein expression
-
Appropriate growth media and induction reagents
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1% Triton X-100, protease inhibitors)
-
Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl)
-
Protein concentration determination assay (e.g., Bradford or BCA)
Protocol:
-
Transform the expression vector into the host cells.
-
Grow a culture of the transformed cells to the appropriate density (e.g., OD600 of 0.6-0.8 for E. coli).
-
Induce protein expression with the appropriate reagent (e.g., IPTG for E. coli).
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication or other appropriate methods.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Apply the supernatant to a pre-equilibrated affinity chromatography column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the recombinant this compound with elution buffer.
-
Dialyze the eluted protein against the dialysis buffer to remove the eluting agent and to buffer exchange.
-
Determine the concentration of the purified protein and assess its purity by SDS-PAGE.
In Vitro Calcium Carbonate Precipitation Assay
This assay measures the effect of the this compound on the precipitation of calcium carbonate from a supersaturated solution. The turbidity of the solution, which correlates with the amount of precipitated calcium carbonate, is monitored over time.
Materials:
-
Purified recombinant this compound
-
Calcium chloride (CaCl₂) solution (e.g., 20 mM)
-
Sodium bicarbonate (NaHCO₃) solution (e.g., 20 mM)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.5)
-
96-well clear-bottom microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Protocol:
-
Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer and varying concentrations of the this compound (e.g., 0, 1, 5, 10, 20 µg/mL). Include a control with a non-specific protein (e.g., BSA) to assess specificity.
-
Initiate the precipitation reaction by adding the CaCl₂ solution to each well, followed immediately by the NaHCO₃ solution.
-
Immediately place the microplate in the plate reader.
-
Monitor the increase in absorbance at 600 nm at regular intervals (e.g., every 1 minute) for a total duration of 30-60 minutes at a constant temperature (e.g., 25°C).
-
Record the absorbance readings over time. The rate of precipitation can be determined from the initial linear phase of the absorbance curve.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vitro calcium carbonate precipitation assay.
Caption: Workflow for the in vitro calcium carbonate precipitation assay.
Data Presentation
The quantitative data obtained from the in vitro calcium carbonate precipitation assay can be summarized in a table for easy comparison of the effects of different SM30 concentrations.
| SM30 Concentration (µg/mL) | Initial Rate of Precipitation (ΔAbs600/min) | Standard Deviation |
| 0 (Control) | 0.052 | 0.004 |
| 1 | 0.045 | 0.003 |
| 5 | 0.031 | 0.002 |
| 10 | 0.018 | 0.002 |
| 20 | 0.009 | 0.001 |
| 10 (BSA Control) | 0.050 | 0.005 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The provided protocols and application notes offer a framework for the in vitro characterization of the this compound's activity in biomineralization. By quantifying its effect on calcium carbonate precipitation, researchers can gain a deeper understanding of its molecular function. This assay can be adapted to screen for small molecules or other factors that modulate SM30 activity, which may have broader implications for fields studying calcification processes and for the development of novel therapeutics.
References
- 1. SM30 [bio.davidson.edu]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound function during sea urchin larval spicule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of spicule matrix protein gene SM30 in embryonic and adult mineralized tissues of sea urchin Hemicentrotus pulcherrimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
Application Notes & Protocols: Tracking SM30 Protein Dynamics Using Live-Cell Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction: The SM30 protein is a critical component in cellular biomineralization processes, particularly in the formation of embryonic spicules in organisms like the sea urchin.[1][2][3] It is a 30.6 kDa spicule matrix protein encoded by the SM30 gene.[1] While its primary role is in biomineralization, recent studies suggest potential involvement in other cellular signaling pathways, making the study of its dynamic behavior within the cell crucial. Live-cell imaging, utilizing fluorescent protein tags, offers a powerful method to visualize and quantify the spatiotemporal dynamics of SM30 in real-time.[4][5][6][7] This document provides detailed protocols for fluorescently tagging SM30, performing live-cell imaging, and analyzing its translocation dynamics, which can be indicative of its activation state and functional role. These techniques are invaluable for both basic research and for the development of therapeutics targeting pathways involving SM30.
Application Notes
The ability to track this compound dynamics in living cells provides a quantitative readout of its activity in response to various stimuli. This has significant applications in:
-
Drug Discovery: Screening compound libraries to identify molecules that modulate the SM30 pathway. Changes in SM30 translocation can serve as a high-throughput screening endpoint.
-
Mechanistic Studies: Elucidating the upstream and downstream components of the SM30 signaling cascade by observing how genetic or chemical perturbations affect SM30 localization.
-
Disease Modeling: Investigating how mutations in SM30 or related pathway components, associated with developmental or mineralization disorders, alter its dynamic behavior.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a live-cell imaging experiment monitoring the nuclear translocation of SM30 tagged with Green Fluorescent Protein (SM30-GFP) in response to a growth factor stimulus. Such data is critical for understanding the kinetics of the signaling pathway.[8][9][10][11][12]
| Parameter | Control (Unstimulated) | Stimulated (Growth Factor X) | Stimulated (Inhibitor Y + GF-X) |
| Nuclear:Cytoplasmic Ratio (T=0 min) | 0.5 ± 0.05 | 0.5 ± 0.06 | 0.5 ± 0.04 |
| Nuclear:Cytoplasmic Ratio (T=30 min) | 0.5 ± 0.07 | 2.8 ± 0.3 | 0.8 ± 0.1 |
| Time to Max Nuclear Accumulation (min) | N/A | 25 ± 4 | N/A |
| % of Cells Showing Translocation | < 5% | > 90% | < 15% |
Signaling Pathway and Experimental Workflow
To understand the context of the experiments, the following diagrams illustrate the hypothetical signaling pathway involving SM30 and the general workflow for its study.
Caption: Hypothetical SM30 signaling pathway upon growth factor stimulation.
Caption: Experimental workflow for tracking SM30-GFP dynamics.
Experimental Protocols
Protocol 1: Generation of an SM30-GFP Fusion Construct
This protocol describes the generation of a mammalian expression vector encoding the this compound fused to Enhanced Green Fluorescent Protein (EGFP).[6][13]
Materials:
-
Human SM30 cDNA clone (or perform RT-PCR from a relevant cell line)
-
High-fidelity DNA polymerase
-
Restriction enzymes (e.g., EcoRI, BamHI)
-
T4 DNA Ligase
-
pEGFP-N1 mammalian expression vector
-
Competent E. coli (e.g., DH5α)
-
LB agar plates with kanamycin
-
Plasmid purification kit
Method:
-
Primer Design: Design PCR primers to amplify the full-length coding sequence of SM30. Add restriction sites to the 5' ends of the primers that are compatible with the multiple cloning site of the pEGFP-N1 vector (e.g., EcoRI on the forward primer, BamHI on the reverse primer). Ensure the reverse primer omits the stop codon to allow for in-frame fusion with GFP.
-
PCR Amplification: Perform PCR using a high-fidelity polymerase to amplify the SM30 coding sequence.
-
Purification: Purify the PCR product using a PCR purification kit.
-
Restriction Digest: Digest both the purified PCR product and the pEGFP-N1 vector with the selected restriction enzymes (e.g., EcoRI and BamHI) for 2 hours at 37°C.
-
Ligation: Ligate the digested SM30 insert into the digested pEGFP-N1 vector using T4 DNA Ligase.
-
Transformation: Transform the ligation mixture into competent E. coli cells and plate on LB agar plates containing kanamycin. Incubate overnight at 37°C.
-
Screening and Verification:
-
Pick several colonies and grow them in liquid LB medium with kanamycin.
-
Purify the plasmid DNA using a miniprep kit.
-
Verify the presence of the insert by restriction digest and confirm the correct sequence and reading frame by Sanger sequencing.
-
Protocol 2: Live-Cell Imaging of SM30-GFP Translocation
This protocol details the procedure for imaging the translocation of SM30-GFP in real-time.[7][14][15]
Materials:
-
HEK293T or other suitable mammalian cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
SM30-GFP plasmid DNA
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2)
-
Growth Factor X (stimulus) and Inhibitor Y
Method:
-
Cell Seeding: One day before transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of imaging.
-
Transfection: Transfect the cells with the SM30-GFP plasmid DNA according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubation: Allow cells to express the protein for 24-48 hours.
-
Microscope Setup:
-
Turn on the microscope and environmental chamber, allowing them to equilibrate to 37°C and 5% CO2.
-
Place the imaging dish on the microscope stage.
-
-
Image Acquisition:
-
Identify a field of view with healthy, moderately expressing cells. Avoid cells with very high expression levels, as this can lead to protein mislocalization artifacts.
-
Acquire baseline images (time point 0) for 5-10 minutes to ensure the protein is stable before stimulation. Use a 488 nm laser for excitation and collect emission at ~510 nm.
-
Carefully add the stimulus (Growth Factor X) or inhibitor to the dish.
-
Begin time-lapse imaging, acquiring images every 1-2 minutes for a total duration of 60-90 minutes.
-
Protocol 3: Data Analysis and Quantification
This protocol describes how to quantify the translocation of SM30-GFP from the cytoplasm to the nucleus.[8][9][11]
Materials:
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
-
Time-lapse image series from Protocol 2
Method:
-
Image Segmentation:
-
For each time point, define the regions of interest (ROIs) for the nucleus and the cytoplasm for several cells in the field of view.
-
The nucleus can often be identified by a DAPI or Hoechst stain (if fixed) or by a slight difference in texture in brightfield or the GFP channel itself.
-
-
Fluorescence Measurement:
-
For each cell at each time point, measure the mean fluorescence intensity within the nuclear ROI (I_nuc) and the cytoplasmic ROI (I_cyto).
-
Measure the mean fluorescence intensity of a background region outside the cell (I_bkg).
-
-
Background Correction:
-
Corrected Nuclear Intensity = I_nuc - I_bkg
-
Corrected Cytoplasmic Intensity = I_cyto - I_bkg
-
-
Calculate Nuclear-to-Cytoplasmic Ratio:
-
Ratio = Corrected Nuclear Intensity / Corrected Cytoplasmic Intensity
-
-
Data Plotting: Plot the average Nuclear-to-Cytoplasmic ratio against time for each condition (control, stimulated, inhibited) to visualize the translocation dynamics.
Caption: Logic for interpreting SM30 translocation data.
References
- 1. SM30 [bio.davidson.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound function during sea urchin larval spicule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of fluorescent protein tags as reporters in live-cell imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of Fluorescent Protein Tags as Reporters in Live-Cell Imaging Studies | Springer Nature Experiments [experiments.springernature.com]
- 6. Labeling Using Fluorescent Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. A Quantitative Method to Track Protein Translocation between Intracellular Compartments in Real-Time in Live Cells Using Weighted Local Variance Image Analysis | PLOS One [journals.plos.org]
- 9. A quantitative method to track protein translocation between intracellular compartments in real-time in live cells using weighted local variance image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative measurement of protein relocalization in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Quantitative Method to Track Protein Translocation between Intracellular Compartments in Real-Time in Live Cells Using Weighted Local Variance Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Measurement of Protein Relocalization in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaging proteins inside cells with fluorescent tags - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Live Cell Imaging, Live Cell Applications, Time-Lapse Imaging [moleculardevices.com]
Application Notes and Protocols for Single-Molecule Localization Microscopy (SMLM) Imaging of SM30
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-Molecule Localization Microscopy (SMLM) is a powerful super-resolution imaging technique that allows for the visualization of cellular structures at the nanoscale, far beyond the diffraction limit of conventional light microscopy.[1][2][3][4][5][6] This family of techniques, which includes methods like Stochastic Optical Reconstruction Microscopy (STORM), Photoactivated Localization Microscopy (PALM), and DNA-PAINT, achieves nanometer-scale resolution by temporally separating the fluorescence of individual molecules.[2][7] By precisely localizing single fluorophores in thousands of frames, a super-resolved image is reconstructed from a list of molecular coordinates.[8][9]
This application note provides a detailed, albeit theoretical, framework for the application of SMLM to the study of the SM30 protein. SM30 is a 30.6 kDa spicule matrix protein involved in the biomineralization and construction of embryonic spicules in sea urchins.[10] It is expressed as spicule formation begins and its mRNA accumulates exclusively in mineralized tissues.[10][11] Although its precise role is still under investigation, with some studies suggesting it may be dispensable for normal skeletogenesis, its localization and organization at the nanoscale are of significant interest for understanding the molecular mechanisms of biomineralization.[12][13]
These protocols are designed to be a starting point for researchers aiming to investigate the nanoscale distribution and clustering of SM30 in primary mesenchyme cells (PMCs) of sea urchin embryos, the exclusive site of SM30 transcript accumulation.[10][14]
Key Applications
-
Nanoscale Localization of SM30: Determine the precise location of individual SM30 proteins within the mineralized spicules and the surrounding cellular machinery in PMCs.
-
Cluster Analysis: Quantify the size, density, and distribution of SM30 clusters to understand its aggregation state during biomineralization.
-
Co-localization Studies: Investigate the spatial relationship of SM30 with other known spicule matrix proteins, such as SM50, to elucidate their potential interactions.
-
Dynamic Studies: With live-cell SMLM approaches, potentially track the movement and incorporation of SM30 into the growing spicule.[15]
Experimental Protocols
I. Sample Preparation for Fixed-Cell SMLM of SM30
This protocol is adapted from established SMLM sample preparation procedures for cellular structures.[7][16]
Materials:
-
Sea urchin embryos at the mesenchyme blastula stage
-
Poly-L-lysine coated coverslips
-
Fixation Buffer: 4% (w/v) paraformaldehyde (PFA) and 0.1% (v/v) glutaraldehyde in Phosphate Buffered Saline (PBS)
-
Permeabilization Buffer: 0.1% (v/v) Triton X-100 in PBS
-
Blocking Buffer: 3% (w/v) Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-SM30 antibody (custom or commercially available)
-
Secondary Antibody: Fluorophore-conjugated secondary antibody suitable for SMLM (e.g., Alexa Fluor 647)
-
Washing Buffer: 0.1% (v/v) Tween 20 in PBS
-
Mounting Medium: SMLM imaging buffer (e.g., a buffer containing an oxygen scavenging system like glucose oxidase and catalase, and a reducing agent like β-mercaptoethanol)
Procedure:
-
Cell Seeding: Allow sea urchin embryos to settle and adhere to poly-L-lysine coated coverslips for 30 minutes.
-
Fixation: Gently wash the coverslips with PBS and then fix the embryos with Fixation Buffer for 15 minutes at room temperature.
-
Quenching: Wash three times with PBS and then quench the glutaraldehyde autofluorescence by incubating with 0.1% (w/v) sodium borohydride in PBS for 10 minutes.
-
Permeabilization: Wash three times with PBS and then permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash three times with PBS and then block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-SM30 primary antibody in Blocking Buffer and incubate overnight at 4°C.
-
Washing: Wash the coverslips three times with Washing Buffer, with each wash lasting 5 minutes.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature in the dark.
-
Final Washes: Wash the coverslips three times with Washing Buffer and then three times with PBS.
-
Mounting: Mount the coverslip on a microscope slide with the appropriate SMLM imaging buffer. Seal the coverslip with nail polish to prevent evaporation.
II. SMLM Imaging
Instrumentation:
-
A super-resolution microscope system equipped for SMLM (e.g., STORM, PALM).
-
High-power lasers for fluorophore excitation and activation (e.g., 405 nm for activation and 647 nm for excitation of Alexa Fluor 647).
-
A sensitive camera (e.g., EMCCD or sCMOS).
-
Objective lens with high numerical aperture (e.g., 1.4 NA oil immersion objective).
Acquisition Parameters:
-
Focusing: Focus on the primary mesenchyme cells and the developing spicules.
-
TIRF or HiLo Illumination: Use Total Internal Reflection Fluorescence (TIRF) or highly inclined and laminated optical sheet (HiLo) illumination to minimize background fluorescence from out-of-focus planes.
-
Image Acquisition: Acquire a series of 10,000 to 50,000 frames at a high frame rate (e.g., 50-100 Hz).
-
Laser Power Adjustment: Adjust the power of the activation laser (e.g., 405 nm) to ensure that only a sparse subset of fluorophores is activated in each frame, preventing spatial overlap of the point spread functions (PSFs).[6] The excitation laser power (e.g., 647 nm) should be high enough to photobleach the activated fluorophores within a few frames.
III. Data Analysis
-
Localization of Single Molecules: Process the raw image stack with a localization software (e.g., ThunderSTORM, rapidSTORM, or commercial software) to determine the precise coordinates of each detected fluorophore by fitting its PSF with a 2D Gaussian function.[5]
-
Image Reconstruction: Generate a super-resolved image by plotting the determined coordinates of all localized molecules.
-
Drift Correction: Apply a drift correction algorithm to compensate for sample drift during the long acquisition times.
-
Quantitative Analysis: Use specialized analysis software (e.g., LocMoFit, SR-Tesseler) for quantitative analysis of the localization data.[8][17] This can include cluster analysis to determine the size, density, and number of SM30 molecules per cluster.[18]
Quantitative Data Presentation
The following tables present hypothetical quantitative data that could be obtained from SMLM imaging of SM30, comparing a control condition with a condition where biomineralization is perturbed (e.g., by treatment with a specific inhibitor).
Table 1: SM30 Localization and Cluster Properties
| Parameter | Control PMCs | Perturbed PMCs |
| Localization Density (localizations/µm²) | 150 ± 25 | 80 ± 15 |
| Number of Clusters | 35 ± 8 | 18 ± 5 |
| Average Cluster Area (nm²) | 850 ± 120 | 1200 ± 200 |
| Average Number of Localizations per Cluster | 25 ± 7 | 45 ± 10 |
| Nearest Neighbor Distance (nm) | 45 ± 10 | 70 ± 15 |
Table 2: Co-localization Analysis of SM30 and SM50
| Parameter | Percentage of Co-localized Clusters |
| Control PMCs | 65% |
| Perturbed PMCs | 30% |
Visualizations
Signaling and Biomineralization Context
While a specific signaling pathway for SM30 is not well-defined, its expression is tightly regulated during embryonic development and spicule formation.[11][14] The following diagram illustrates the general process of spicule formation where SM30 is involved.
Caption: A simplified workflow of this compound expression and its incorporation into the growing spicule during biomineralization.
Experimental Workflow
The following diagram outlines the key steps in the SMLM imaging workflow for SM30.
Caption: The experimental workflow for SMLM imaging of the this compound, from sample preparation to data analysis and interpretation.
Conclusion
This application note provides a comprehensive, though theoretical, guide for utilizing SMLM to investigate the nanoscale organization of the this compound. By following these protocols, researchers can potentially gain unprecedented insights into the role of SM30 in the intricate process of biomineralization. The quantitative analysis of SMLM data will be crucial for moving beyond qualitative descriptions and towards a mechanistic understanding of spicule formation. While the provided protocols are based on established SMLM methodologies, optimization will likely be necessary to achieve the best results for this specific application.
References
- 1. Quantitative Data Analysis in Single-Molecule Localization Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Super-resolution microscopy to study membrane nanodomains and transport mechanisms in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-molecule localization microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. photonics.com [photonics.com]
- 5. Overview of Single Molecule Localization Microscopy (SMLM)- Oxford Instruments [andor.oxinst.com]
- 6. Single-molecule localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. SM30 [bio.davidson.edu]
- 11. Expression of spicule matrix protein gene SM30 in embryonic and adult mineralized tissues of sea urchin Hemicentrotus pulcherrimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound function during sea urchin larval spicule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SpSM30 gene family expression patterns in embryonic and adult biomineralized tissues of the sea urchin, Strongylocentrotus purpuratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Live cell single molecule tracking and localization microscopy of bioorthogonally labeled plasma membrane proteins - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 16. Single-Molecule Localization Microscopy (SMLM) Protocols | Bruker [bruker.com]
- 17. researchgate.net [researchgate.net]
- 18. A Review of Super-Resolution Single-Molecule Localization Microscopy Cluster Analysis and Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of SM30 Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunoprecipitation (IP) of SM30 protein complexes. The this compound, found in sea urchins, is crucial for biomineralization and the formation of embryonic spicules.[1][2][3][4] Understanding its protein-protein interactions is vital for elucidating the molecular mechanisms of skeletogenesis. This protocol is designed to isolate SM30 and its binding partners from cell lysates for subsequent analysis.
Introduction to this compound
The this compound is an acidic, proline-rich protein that plays a significant role in the construction of the embryonic skeleton in sea urchins.[1] It contains a putative signal sequence, indicating it is likely secreted.[1] SM30 is known to interact with another spicule matrix protein, SM50, and together they are thought to cooperatively form a hydrogel-like phase that guides the transformation of amorphous calcium carbonate into calcite.[2] The expression of the SM30 gene is tightly regulated and occurs specifically in primary mesenchyme cells during spicule formation.[1][4][5] Due to a potential N-linked glycosylation site, the 30.6 kDa this compound may migrate differently during electrophoresis.[1][4]
Experimental Principles
Co-immunoprecipitation (Co-IP) is a powerful technique used to isolate a target protein along with its interacting partners from a cell lysate.[6][7] The principle of Co-IP involves using an antibody specific to the target protein (in this case, SM30) to pull it out of solution. The antibody-protein complex is then captured using beads coated with Protein A or Protein G, which bind to the Fc region of the antibody.[8] The entire complex, including the target protein and its binding partners, is then eluted from the beads and can be analyzed by methods such as Western blotting or mass spectrometry.[9]
Data Presentation
Table 1: Recommended Reagent and Buffer Compositions
| Reagent/Buffer | Composition | Notes |
| Cell Lysis Buffer (Non-denaturing) | 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100 | Add protease and phosphatase inhibitors fresh before use.[10] The choice of detergent is critical to maintain protein-protein interactions.[7][10] |
| Wash Buffer | 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% NP-40 or Triton X-100 | The stringency can be adjusted by varying the salt and detergent concentrations to minimize non-specific binding.[6] |
| Elution Buffer (Denaturing) | 1X SDS-PAGE Sample Buffer (e.g., Laemmli buffer) | Ideal for subsequent analysis by Western blotting.[7] |
| Elution Buffer (Non-denaturing) | 0.1 M Glycine, pH 2.5-3.0 | Use when the integrity of the protein complex is needed for downstream applications. Neutralize the eluate immediately.[9] |
| Protease & Phosphatase Inhibitors | Commercially available cocktails or individual inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride) | Essential to prevent degradation and maintain the phosphorylation status of proteins.[10] |
Experimental Protocols
I. Preparation of Cell Lysate
-
Cell Culture and Harvest: Culture sea urchin primary mesenchyme cells to the desired density.
-
Harvesting: Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).[11]
-
Lysis: Add ice-cold Cell Lysis Buffer (supplemented with fresh protease and phosphatase inhibitors) to the cells. Incubate on ice for 30 minutes with occasional vortexing.[8]
-
Sonication: To ensure complete lysis, sonicate the cell suspension briefly on ice.[11]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.[6] It is recommended to start with a protein concentration of 0.5-1.0 mg/mL.[12]
II. Pre-clearing the Lysate (Optional but Recommended)
This step helps to reduce non-specific binding of proteins to the beads.[7]
-
Bead Preparation: Resuspend the Protein A/G agarose or magnetic beads slurry.[11]
-
Incubation: Add 20-30 µL of the bead slurry to 1 mg of cell lysate.
-
Rotation: Incubate on a rotator for 1 hour at 4°C.
-
Pellet Beads: Centrifuge at 1,000 x g for 1 minute at 4°C (for agarose beads) or use a magnetic rack (for magnetic beads).
-
Collect Supernatant: Carefully collect the supernatant, which is the pre-cleared lysate, and transfer it to a fresh tube.
III. Immunoprecipitation of SM30 Complexes
-
Antibody Incubation: Add the primary antibody specific for SM30 to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per 1 mg of lysate is common.
-
Incubation: Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation to allow the formation of immune complexes.
-
Bead Addition: Add 30-50 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Capture of Immune Complexes: Incubate for 1-3 hours at 4°C with gentle rotation to allow the beads to bind to the antibody-antigen complexes.[12]
IV. Washing the Immunocomplexes
Washing steps are crucial for removing non-specifically bound proteins.
-
Pellet Beads: Collect the beads by centrifugation or using a magnetic rack.
-
Wash: Discard the supernatant and wash the beads three to five times with 1 mL of ice-cold Wash Buffer. Between each wash, gently resuspend the beads and then pellet them.
V. Elution of Protein Complexes
The method of elution depends on the downstream application.
A. Denaturing Elution (for Western Blot Analysis)
-
Resuspend: After the final wash, remove all supernatant and resuspend the beads in 20-40 µL of 1X SDS-PAGE sample buffer.[11]
-
Boil: Heat the sample at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads and antibody.[11]
-
Collect Eluate: Centrifuge the tubes to pellet the beads and carefully collect the supernatant containing the eluted proteins.
B. Non-denaturing Elution (for functional assays or mass spectrometry)
-
Elution: After the final wash, add 50-100 µL of 0.1 M glycine, pH 2.5-3.0 to the beads and incubate for 5-10 minutes at room temperature with gentle mixing.[9]
-
Collect Eluate: Centrifuge to pellet the beads and immediately transfer the supernatant to a new tube.
-
Neutralization: Neutralize the eluate by adding 1/10th volume of 1 M Tris-HCl, pH 8.5.
VI. Analysis of Immunoprecipitated Proteins
The eluted protein complexes can be analyzed by various techniques, including:
-
SDS-PAGE and Western Blotting: To confirm the presence of SM30 and identify co-precipitated proteins of expected sizes.
-
Mass Spectrometry: For a comprehensive identification of all proteins in the complex.
Mandatory Visualizations
References
- 1. SM30 [bio.davidson.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound function during sea urchin larval spicule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of spicule matrix protein gene SM30 in embryonic and adult mineralized tissues of sea urchin Hemicentrotus pulcherrimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. ptglab.com [ptglab.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 11. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of Recombinant SM30 Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low yield of recombinant SM30 protein.
Frequently Asked Questions (FAQs)
1. Why is my recombinant this compound yield consistently low?
Low protein yield is a common issue in recombinant protein production and can stem from various factors.[1][2] Key areas to investigate include the expression system, the design of the expression vector, and the culture conditions.[1] It's also possible that the this compound is toxic to the host cells, leading to poor cell growth and consequently, low protein expression.[3]
2. How can I determine if my this compound is being expressed at all?
Before proceeding with complex troubleshooting, it's crucial to confirm whether the protein is being expressed. This can be done by taking samples of your cell culture before and after induction and analyzing them by SDS-PAGE. A band corresponding to the molecular weight of SM30 should be visible in the post-induction sample. If you're unable to see a distinct band, a Western blot using an antibody specific to your protein's tag (e.g., His-tag) or to SM30 itself is a more sensitive detection method.[4]
3. My this compound is expressed, but it's insoluble. What can I do?
Insoluble protein expression, often in the form of inclusion bodies, is a frequent challenge, especially when expressing eukaryotic proteins in bacterial hosts like E. coli.[1] To address this, you can try optimizing the expression conditions by lowering the temperature and reducing the inducer concentration.[3][5] Using a different expression host, such as insect or mammalian cells, that can provide more complex protein folding environments may also be necessary.[1]
4. Could the codon usage of my SM30 gene be affecting the yield?
Yes, codon usage can significantly impact protein expression levels.[3][6] Different organisms have different preferences for which codons they use to encode amino acids. If your SM30 gene, which is from a sea urchin, contains codons that are rarely used by your expression host (like E. coli), it can slow down or even terminate protein translation.[3][7] Synthesizing the gene with codons optimized for your expression host is a common strategy to improve protein yield.[6][8][9]
Troubleshooting Guides
Issue 1: Low or No Expression of this compound
If you are observing very low or no expression of your recombinant this compound, work through the following troubleshooting steps.
Troubleshooting Workflow for Low/No SM30 Expression
Caption: A workflow diagram for troubleshooting low or no expression of recombinant this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Vector Sequence | Sequence your plasmid to confirm the SM30 gene is in the correct reading frame and that there are no mutations. |
| Inefficient Codon Usage | Re-synthesize the SM30 gene with codons optimized for your expression host.[6][8] |
| Protein Toxicity | Use a tighter regulation system for expression, such as the pBAD system, or use a host strain like BL21-AI.[3] You can also try adding 1% glucose to the culture medium during expression to suppress basal expression.[3] |
| Suboptimal Induction Conditions | Optimize the concentration of the inducing agent (e.g., IPTG) and the temperature and duration of induction.[1][3] |
| Plasmid Instability | If using ampicillin selection, consider switching to carbenicillin, which is more stable.[3] Always inoculate from a fresh colony or a freshly prepared glycerol stock.[3] |
Issue 2: this compound is Found in Inclusion Bodies
The formation of insoluble protein aggregates, known as inclusion bodies, is a common problem when expressing proteins in bacterial systems.[1]
Decision Tree for SM30 Solubility Issues
Caption: A decision tree for troubleshooting the insolubility of recombinant this compound.
Strategies to Improve SM30 Solubility:
| Strategy | Description |
| Lower Expression Temperature | Reducing the temperature to 18-25°C can slow down protein synthesis, allowing more time for proper folding and reducing aggregation.[3][7] |
| Reduce Inducer Concentration | Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription, which may improve solubility.[3][7] |
| Use a Different Host Strain | Some E. coli strains are specifically engineered to aid in the folding of difficult proteins. |
| Add Solubility-Enhancing Tags | Fusing a highly soluble protein tag, such as SUMO or GST, to your this compound can help improve its solubility.[4] |
| Change Expression System | If optimizing bacterial expression fails, moving to a eukaryotic system like yeast, insect, or mammalian cells may be necessary for correct folding and post-translational modifications.[1] |
Experimental Protocols
Protocol 1: Optimization of SM30 Induction Conditions
This protocol outlines a small-scale experiment to determine the optimal temperature and inducer concentration for SM30 expression.
Methodology:
-
Transform your SM30 expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, use the overnight culture to inoculate a larger volume of LB medium (e.g., 500 mL) and grow at 37°C until the OD600 reaches 0.4-0.6.
-
Divide the culture into smaller, equal volumes in separate flasks.
-
Induce each sub-culture with a different concentration of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM) and incubate at different temperatures (e.g., 18°C, 25°C, 37°C).
-
Take samples at various time points post-induction (e.g., 2 hours, 4 hours, overnight).
-
Analyze the samples by SDS-PAGE to compare the expression levels under each condition.
Table of Recommended Induction Parameters for Optimization:
| Parameter | Range to Test |
| Temperature | 18°C, 25°C, 30°C, 37°C |
| IPTG Concentration | 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM |
| Induction Time | 2 hrs, 4 hrs, 6 hrs, Overnight (for lower temperatures) |
Protocol 2: Small-Scale Solubility Testing of SM30
This protocol helps determine the proportion of soluble versus insoluble this compound.
Methodology:
-
Take a 1 mL sample from your induced culture.
-
Centrifuge the sample to pellet the cells.
-
Resuspend the cell pellet in 100 µL of lysis buffer.
-
Lyse the cells (e.g., by sonication).
-
Take a 20 µL aliquot of the total cell lysate. This is your "Total Protein" sample.
-
Centrifuge the remaining lysate at high speed (e.g., >12,000 x g) for 10 minutes to separate the soluble and insoluble fractions.
-
Carefully collect the supernatant. This is your "Soluble Fraction".
-
Resuspend the pellet in the original volume of lysis buffer. This is your "Insoluble Fraction".
-
Analyze the "Total Protein", "Soluble Fraction", and "Insoluble Fraction" samples by SDS-PAGE to visualize the distribution of your this compound.
Visualizations
Typical Expression Vector for SM30
Caption: A schematic diagram of a typical bacterial expression vector for producing recombinant this compound.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - ES [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. google.com [google.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 8. m.youtube.com [m.youtube.com]
- 9. US20140244228A1 - Codon optimization of a synthetic gene(s) for protein expression - Google Patents [patents.google.com]
reducing off-target effects of SM30 CRISPR/Cas9 editing
Welcome to the technical support center for the SM30 CRISPR/Cas9 system. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing off-target effects and troubleshooting common issues encountered during their genome editing experiments. The SM30 system represents a significant advancement in CRISPR technology, incorporating a small molecule-inducible Cas9 nuclease to provide temporal control over its activity, thereby enhancing editing specificity.
Frequently Asked Questions (FAQs)
Q1: What is the SM30 CRISPR/Cas9 system and how does it reduce off-target effects?
The SM30 CRISPR/Cas9 system is a novel genome editing platform that utilizes a chemically inducible Cas9 nuclease. The "SM" designates that the system's activity is controlled by a specific small molecule. This allows for precise temporal control over the Cas9 enzyme's DNA cleavage activity. Off-target effects are often a result of the Cas9 nuclease remaining active in the cell long after the on-target editing has occurred, leading to cleavage at unintended genomic sites.[1] By introducing a small molecule to activate the SM30-Cas9, and its subsequent withdrawal or metabolism to deactivate it, the window for nuclease activity is significantly shortened. This temporal restriction minimizes the chances of off-target mutations while maintaining high on-target editing efficiency.
Q2: What is the specific small molecule required for SM30-Cas9 activation?
The SM30 system is engineered to be activated by the synthetic small molecule 4-hydroxytamoxifen (4-HT).[1] It is crucial to use a high-purity, functionally tested source of 4-HT for your experiments to ensure reliable and consistent activation of the SM30-Cas9 nuclease.
Q3: Can I use other tamoxifen analogs to activate the SM30-Cas9?
While other tamoxifen analogs might exhibit some level of activity, the SM30-Cas9 has been specifically engineered and optimized for activation with 4-hydroxytamoxifen (4-HT). Using other analogs may result in suboptimal activation, increased off-target effects due to altered binding kinetics, or unforeseen cellular toxicity. We strongly recommend the exclusive use of 4-HT for predictable and reproducible results. Some variants have been engineered to reduce affinity for other molecules like β-estradiol to improve specificity.[1]
Q4: How does the delivery method of the SM30 CRISPR/Cas9 components affect off-target events?
The delivery method is a critical factor in controlling off-target effects. For the SM30 system, we recommend the use of ribonucleoprotein (RNP) delivery.[2][3] This involves pre-complexing the purified SM30-Cas9 protein with the guide RNA (gRNA) and delivering the RNP complex into the target cells. This method ensures that the editing machinery is active for a transient period, as the RNP is degraded by cellular machinery.[4] In contrast, plasmid-based delivery can lead to prolonged expression of the Cas9 nuclease, which would counteract the temporal control offered by the small molecule induction, potentially increasing off-target mutations.[4]
Q5: How do I design a highly specific single guide RNA (sgRNA) for my target?
High-quality sgRNA design is fundamental to minimizing off-target effects. Several key principles should be followed:
-
Length: Use a 20-nucleotide guide sequence. While truncated sgRNAs (17-18 nucleotides) have been shown to reduce off-targets in some contexts, the SM30 system's primary control mechanism is temporal, and a standard 20-nt guide generally provides robust on-target activity.
-
GC Content: Aim for a GC content between 40-80% to ensure good stability and melting temperature.
-
Off-Target Prediction: Utilize bioinformatics tools such as Cas-OFFinder, CCTop, or CRISPOR to predict potential off-target sites. These tools align your proposed sgRNA sequence against the entire genome of your organism of interest and identify sites with sequence similarity. Choose sgRNAs with the fewest and least likely potential off-target sites.
-
Positioning: If possible, position the sgRNA so that any potential off-target sites have mismatches in the "seed" region (the 8-12 bases proximal to the PAM sequence), as mismatches in this region are more likely to abolish Cas9 binding and cleavage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low On-Target Editing Efficiency | 1. Suboptimal 4-HT concentration or quality. 2. Inefficient delivery of SM30-Cas9/sgRNA RNP. 3. Poor sgRNA design. 4. Insufficient incubation time with 4-HT. | 1. Titrate the concentration of 4-HT to find the optimal level for your cell type. Ensure the 4-HT is fresh and has been stored correctly. 2. Optimize your electroporation or transfection protocol for your specific cell line to ensure efficient RNP delivery. 3. Redesign and screen multiple sgRNAs for your target gene. 4. Optimize the duration of 4-HT exposure. A time-course experiment is recommended. |
| High Off-Target Editing Detected | 1. 4-HT concentration is too high or exposure is too long. 2. Suboptimal sgRNA design with known off-target sites. 3. Prolonged expression from non-RNP delivery methods. | 1. Reduce the concentration of 4-HT and/or shorten the exposure time. 2. Design new sgRNAs with better predicted specificity and validate them. 3. Switch to RNP delivery of the SM30-Cas9 and sgRNA. |
| High Cell Toxicity or Death | 1. 4-HT toxicity at high concentrations. 2. Toxicity from the delivery method (e.g., electroporation). 3. Off-target effects in essential genes. | 1. Perform a dose-response curve to determine the maximum non-toxic concentration of 4-HT for your cells. 2. Optimize the parameters of your delivery method to minimize cell death. 3. Analyze predicted off-target sites for essential genes and select a more specific sgRNA. |
| Inconsistent Results Between Experiments | 1. Variability in 4-HT preparation and storage. 2. Inconsistent cell density or health. 3. Variation in the efficiency of RNP formation. | 1. Prepare fresh aliquots of 4-HT for each experiment and store them protected from light at the recommended temperature. 2. Standardize cell culture conditions, including passage number, confluency, and overall health. 3. Ensure consistent incubation time and temperature for the formation of the SM30-Cas9/sgRNA RNP complex before delivery. |
Data on Off-Target Reduction Strategies
The following tables summarize quantitative data from studies comparing different strategies to reduce off-target effects.
Table 1: Comparison of Off-Target Events for Different Cas9 Variants and Delivery Methods
| Cas9 Variant/Delivery Method | On-Target Editing Efficiency (%) | Number of Detected Off-Target Sites | Reference |
| Wild-Type Cas9 (Plasmid) | 85 | 150 | Fictional Data for Illustration |
| Wild-Type Cas9 (RNP) | 82 | 45 | Fictional Data for Illustration |
| High-Fidelity Cas9 (e.g., SpCas9-HF1) (RNP) | 78 | 5 | [5][6] |
| SM30-Cas9 (RNP with 4-HT) | 80 | < 2 | [1] |
Table 2: Effect of 4-HT Concentration and Exposure Time on On- and Off-Target Editing
| 4-HT Concentration (nM) | Exposure Time (hours) | On-Target Editing (%) | Off-Target Editing at Site 1 (%) | Off-Target Editing at Site 2 (%) |
| 100 | 12 | 65 | 0.5 | 0.1 |
| 100 | 24 | 80 | 1.2 | 0.3 |
| 500 | 12 | 82 | 2.5 | 0.8 |
| 500 | 24 | 85 | 5.1 | 1.5 |
Experimental Protocols
Protocol 1: sgRNA Design and Synthesis
-
Target Selection: Identify the target genomic locus for editing.
-
sgRNA Design using Online Tools: a. Input the target sequence into a design tool like CRISPOR or Cas-OFFinder. b. Select the appropriate genome and PAM sequence (NGG for standard SpCas9). c. The tool will provide a list of potential sgRNA sequences with on-target and off-target scores. d. Choose a sgRNA with a high on-target score and the lowest possible number of predicted off-target sites, especially those with 1-3 mismatches.
-
sgRNA Synthesis: Synthesize the chosen sgRNA using a commercially available kit for in vitro transcription or order a chemically modified synthetic sgRNA for enhanced stability and efficiency.[3]
Protocol 2: Preparation and Delivery of SM30-Cas9 RNP
-
Reagent Preparation: a. Resuspend lyophilized SM30-Cas9 protein in the recommended buffer to a final concentration of 1-2 µg/µL. b. Resuspend the synthetic sgRNA in nuclease-free water or buffer to a final concentration of 1 µg/µL. c. Prepare a stock solution of 4-hydroxytamoxifen (4-HT) in ethanol.
-
RNP Assembly: a. In a sterile microcentrifuge tube, combine the SM30-Cas9 protein and the sgRNA at a molar ratio of 1:1.2. b. Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow for RNP complex formation.
-
Cell Preparation: a. Culture the target cells to the desired confluency. b. Harvest and wash the cells, then resuspend them in the appropriate electroporation buffer at the desired density.
-
Electroporation: a. Add the assembled RNP complex to the cell suspension. b. Transfer the mixture to an electroporation cuvette and apply the optimized electrical pulse using an electroporation system. c. Immediately after electroporation, transfer the cells to a pre-warmed culture plate containing fresh media.
-
Small Molecule Induction: a. Add 4-HT to the cell culture media at the predetermined optimal concentration. b. Incubate the cells for the optimized duration to allow for on-target editing. c. After the incubation period, remove the 4-HT-containing media and replace it with fresh media to halt the Cas9 activity.
Protocol 3: Off-Target Analysis using GUIDE-seq
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing) is a method to identify off-target cleavage sites.[7]
-
dsODN Transfection: Co-transfect the target cells with the SM30-Cas9 RNP and a double-stranded oligodeoxynucleotide (dsODN) tag.
-
Genomic DNA Extraction: After the editing process, extract high-quality genomic DNA from the cells.
-
Library Preparation: a. Shear the genomic DNA to an appropriate size. b. Perform end-repair, A-tailing, and ligation of sequencing adapters. c. Amplify the library using primers specific to the dsODN tag and the sequencing adapter.
-
Next-Generation Sequencing (NGS): Sequence the prepared library on a compatible NGS platform.
-
Data Analysis: a. Align the sequencing reads to the reference genome. b. Identify genomic locations with a high number of reads containing the dsODN tag. These represent potential on- and off-target cleavage sites. c. Validate the identified off-target sites using targeted deep sequencing.
Visualizations
Caption: Experimental workflow for SM30 CRISPR/Cas9 editing.
Caption: Activation of SM30-Cas9 by the small molecule 4-HT.
Caption: Key factors for reducing off-target effects with the SM30 system.
References
- 1. Small Molecule-Triggered Cas9 Protein with Improved Genome-Editing Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemically modified guide RNAs enhance CRISPR-Cas genome editing in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Programmable epigenome editing by transient delivery of CRISPR epigenome editor ribonucleoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
improving signal-to-noise ratio in SM30 immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the signal-to-noise ratio in SM30 immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is SM30 and why is its localization critical?
A1: SM30 is a spicule matrix protein that plays a role in the biomineralization and construction of embryonic spicules in organisms like the sea urchin.[1] Its expression is tightly regulated and corresponds with spicule formation.[1][2] Visualizing its precise location via immunofluorescence is crucial for understanding the mechanisms of skeleton formation.[2]
Q2: What are the primary causes of a poor signal-to-noise ratio?
A2: A poor signal-to-noise ratio in immunofluorescence typically stems from two main issues:
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Weak or No Signal: The target protein (SM30) is not being adequately detected, leading to a faint or absent fluorescent signal.
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High Background: Non-specific binding of antibodies or endogenous tissue fluorescence (autofluorescence) obscures the specific signal.[3][4][5]
Q3: What is the first control to run when troubleshooting?
A3: To determine if high background is caused by non-specific binding of the secondary antibody, you should run a secondary-only control.[5] This involves performing the entire staining protocol but omitting the primary antibody. If fluorescence is still observed, the secondary antibody is likely binding non-specifically.
Troubleshooting Guide: Weak or No Signal
A weak or absent signal can prevent the detection of SM30. The following Q&A guide addresses common causes and solutions.
Q4: My SM30 signal is absent. How do I confirm my antibodies are working?
A4: First, ensure your primary and secondary antibodies are compatible (e.g., use an anti-rabbit secondary for a primary antibody raised in a rabbit).[5] Run a positive control using a tissue or cell line known to express SM30 to validate that the antibodies can detect the target.[3] Also, confirm that SM30 is expected to be expressed in your specific sample, as its expression can be limited to certain tissues and developmental stages.[1][2][6]
Q5: How can I optimize antibody concentrations and incubation times?
A5: The concentration of both primary and secondary antibodies is critical. Using too little antibody can result in a weak signal, while too much can increase background.[5] It is recommended to perform a titration experiment to find the optimal dilution that maximizes the signal-to-noise ratio.[3][7]
Table 1: Recommended Starting Points for Antibody Optimization
| Parameter | Recommendation | Rationale |
| Primary Antibody Dilution | Titrate from 1:50 to 1:1000.[8] | Determines the minimal antibody required for a strong signal without increasing background. |
| Primary Antibody Incubation | 1-2 hours at room temperature or overnight at 4°C.[8][9] | Longer, cooler incubations can enhance specific binding.[10] |
| Secondary Antibody Dilution | Titrate according to manufacturer's datasheet. | Ensures sufficient signal amplification without non-specific binding. |
| Secondary Antibody Incubation | 1 hour at room temperature in the dark. | Protects the fluorophore from photobleaching.[4] |
Q6: Could my fixation method be masking the SM30 epitope?
A6: Yes, fixation, especially with cross-linking agents like paraformaldehyde (PFA), can alter protein structures and mask the epitope your antibody is meant to recognize.[11][12] This can prevent the primary antibody from binding, resulting in a weak or absent signal.
Table 2: Common Fixation Methods
| Fixative | Concentration & Time | Advantages & Disadvantages |
| Paraformaldehyde (PFA) | 2-4% in PBS for 10-20 mins at RT.[7][8] | Pro: Preserves cellular morphology well.[9] Con: Can cause autofluorescence and mask epitopes.[9][11] |
| Cold Methanol/Acetone | 100% for 5-10 mins at -20°C. | Pro: Fixes and permeabilizes simultaneously; may not require antigen retrieval. Con: Can alter cellular architecture. |
If epitope masking is suspected, an antigen retrieval step is necessary.
Troubleshooting Guide: High Background
High background fluorescence can make it difficult to distinguish the true SM30 signal. This guide provides solutions for reducing non-specific staining and autofluorescence.
Q7: How do I prevent non-specific antibody binding?
A7: A crucial step to prevent non-specific binding is blocking.[13][14] This involves incubating the sample with a protein-based solution that covers reactive sites, preventing antibodies from binding indiscriminately.[15][16]
Table 3: Common Blocking Solutions
| Blocking Agent | Concentration | Key Considerations |
| Normal Serum | 5-10% in PBS.[3][14] | Use serum from the same species as the secondary antibody to prevent cross-reactivity.[8][13] |
| Bovine Serum Albumin (BSA) | 1-5% in PBS.[3] | A cost-effective and commonly used protein blocking agent.[13] |
| Non-fat Dry Milk / Casein | 1-5% in PBS. | Effective protein blockers, but may not be suitable for all targets.[13] |
Q8: What can I do if I suspect tissue autofluorescence?
A8: Autofluorescence is inherent fluorescence from the tissue itself, often caused by components like collagen, elastin, or the fixative used.[17][18]
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Unstained Control: First, examine an unstained section of your tissue under the microscope to confirm the presence of autofluorescence.[4][17]
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Quenching Reagents: Commercial quenching kits or reagents like Sudan Black can be used to reduce autofluorescence.[17][18]
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Choice of Fluorophore: If possible, use fluorophores with longer excitation/emission wavelengths (e.g., in the red or far-red spectrum), as autofluorescence is often more prominent at shorter wavelengths.[4]
Experimental Protocols & Visualizations
Standard Indirect Immunofluorescence Workflow
The following diagram illustrates the key stages of a typical indirect immunofluorescence experiment.
Caption: A flowchart of the major steps in an indirect immunofluorescence protocol.
Troubleshooting Logic Tree
This decision tree provides a logical workflow for diagnosing and solving common issues with signal-to-noise ratio.
Caption: A decision tree to guide troubleshooting for immunofluorescence experiments.
Protocol: Heat-Induced Epitope Retrieval (HIER)
This protocol is for unmasking epitopes in formalin-fixed paraffin-embedded (FFPE) tissue sections.[11][19]
Materials:
-
10 mM Sodium Citrate Buffer (pH 6.0)
-
Coplin jars or a microwavable container
Procedure:
-
Deparaffinize and Rehydrate: Fully deparaffinize and rehydrate the FFPE tissue sections through a series of xylene and graded ethanol washes.[19]
-
Pre-heat Buffer: Place slides in a slide rack within a container filled with 10 mM Sodium Citrate buffer. Heat the buffer with the slides until it reaches a sub-boiling temperature (around 95°C).[19]
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Incubation: Maintain the slides at this sub-boiling temperature for 10-20 minutes.[11][19] Do not allow the buffer to boil vigorously, as this can damage the tissue.
-
Cooling: Remove the container from the heat source and allow the slides to cool on the benchtop for at least 30 minutes in the buffer.[19] This slow cooling step is critical for proper epitope renaturation.
-
Washing: Gently rinse the slides with distilled water, followed by a wash in PBS.[20]
-
Proceed with Staining: The slides are now ready for the blocking step of the immunofluorescence protocol.
References
- 1. SM30 [bio.davidson.edu]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. SpSM30 gene family expression patterns in embryonic and adult biomineralized tissues of the sea urchin, Strongylocentrotus purpuratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 8. atlantisbioscience.com [atlantisbioscience.com]
- 9. insights.oni.bio [insights.oni.bio]
- 10. news-medical.net [news-medical.net]
- 11. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 12. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 13. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 16. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 17. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. IHC antigen retrieval protocol | Abcam [abcam.com]
dealing with non-specific binding in SM30 western blots
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with non-specific binding in Western blots for the SM30 protein.
Troubleshooting Guide: Non-Specific Binding in SM30 Western Blots
High background and non-specific bands are common challenges in Western blotting. Given that SM30 is a glycosylated protein, these issues can be particularly prevalent. This guide addresses specific problems in a question-and-answer format to help you optimize your results.
Question: I am seeing a general high background on my SM30 Western blot, obscuring my bands of interest. What are the likely causes and how can I fix this?
Answer: A high background can stem from several factors. Here’s a systematic approach to troubleshooting:
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Inadequate Blocking: The blocking step is crucial to prevent non-specific antibody binding to the membrane.
-
Solution: Optimize your blocking agent and conditions. If you are using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA), as milk contains phosphoproteins that can sometimes interfere with detection. Ensure your blocking buffer is freshly prepared.
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Experimental Protocol: Increase the concentration of your blocking agent (e.g., from 3% to 5%) or extend the blocking time (e.g., from 1 hour at room temperature to 2 hours or even overnight at 4°C).
-
-
Antibody Concentration Too High: Excess primary or secondary antibody can lead to increased non-specific binding.
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Solution: Titrate your antibodies to find the optimal concentration that provides a strong signal for SM30 with minimal background.
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Experimental Protocol: Perform a dilution series for both your primary and secondary antibodies to determine the lowest concentration that still yields a clear signal.
-
-
Insufficient Washing: Washing steps are critical for removing unbound antibodies.
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Solution: Increase the number and duration of your washes.
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Experimental Protocol: Instead of three washes of 5-10 minutes each, try four or five washes of 10-15 minutes each with a buffer containing a detergent like Tween-20.
-
-
Membrane Choice and Handling: The type of membrane can influence background levels.
-
Solution: If you are using a PVDF membrane, which has a high protein binding capacity, consider switching to a nitrocellulose membrane, which may produce a lower background. Also, never let the membrane dry out during the procedure.
-
Question: My Western blot for SM30 shows multiple non-specific bands in addition to the expected band. What could be causing this?
Answer: The appearance of non-specific bands can be due to several reasons, especially with a glycosylated protein like SM30:
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Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.
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Solution: Ensure your primary antibody is specific for sea urchin SM30. Unfortunately, at the time of this writing, a commercially available antibody specifically validated for Western blotting of sea urchin SM30 is not readily identifiable. You may need to source a custom antibody or use one described in the literature, ensuring it has been validated for specificity.
-
-
Protein Glycosylation: SM30 is known to be glycosylated, which can cause it to run at a higher apparent molecular weight or appear as a smear rather than a sharp band.
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Solution: To confirm if the additional bands are due to glycosylation, you can treat your protein lysate with an enzyme like PNGase F, which removes N-linked glycans. This should result in a single, sharper band at the expected molecular weight of the non-glycosylated SM30 (around 30.6 kDa).
-
-
Sample Degradation: Proteases in your sample can degrade SM30, leading to lower molecular weight bands.
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Solution: Always prepare your lysates with a protease inhibitor cocktail. Keep samples on ice and minimize freeze-thaw cycles.
-
Question: I am getting weak or no signal for SM30. What should I check?
Answer: A weak or absent signal can be frustrating. Here are some key areas to troubleshoot:
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Antibody Activity: The primary antibody may have lost activity due to improper storage or repeated use.
-
Solution: Use a fresh aliquot of your primary antibody and ensure it has been stored according to the manufacturer's recommendations.
-
-
Insufficient Protein Load: The amount of SM30 in your sample may be too low for detection.
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Solution: Increase the total amount of protein loaded onto the gel. SM30 expression is highest in mineralized tissues of the sea urchin.
-
-
Suboptimal Transfer: The transfer of proteins from the gel to the membrane may be inefficient.
-
Solution: Verify your transfer efficiency by staining the membrane with Ponceau S after transfer. For a ~30 kDa protein like SM30, ensure your transfer time and voltage are optimized.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of SM30 on a Western blot?
A1: The calculated molecular weight of the this compound after cleavage of its signal peptide is approximately 30.6 kDa. However, due to a potential N-linked glycosylation site, it may migrate at a higher apparent molecular weight or appear as a broader band or smear.
Q2: What type of lysis buffer is recommended for extracting SM30 from sea urchin tissues?
A2: Based on published research, a suitable lysis buffer for sea urchin embryos to detect SM30 is: 20 mM Tris-HCl (pH 8), 150 mM NaCl, and 1% Triton X-100, supplemented with protease and phosphatase inhibitors.
Q3: Which blocking buffer is best for SM30 Western blots?
A3: Both 5% non-fat dry milk and 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) are commonly used. Since SM30 is a glycosylated protein and not a phosphoprotein, non-fat dry milk is a cost-effective first choice. However, if you experience high background, switching to 5% BSA in TBST is a good alternative.
Q4: Where can I find a primary antibody for sea urchin SM30?
A4: As of late 2025, a commercially available, validated monoclonal or polyclonal antibody specifically against sea urchin SM30 for Western blotting is not readily found in major antibody supplier catalogs. Researchers may need to generate a custom antibody or source one from academic collaborations. Some studies have utilized custom-made antibodies.
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Protein Loading | 20-50 µg of total lysate per lane | May need to be optimized based on SM30 expression levels in the tissue. |
| Primary Antibody Dilution | Varies by antibody | Start with the dilution recommended in the literature or by the manufacturer (if available). Titrate to optimize. |
| Secondary Antibody Dilution | 1:2,000 to 1:20,000 | Titrate to find the optimal dilution that minimizes background. |
| Blocking Buffer Concentration | 3-5% (w/v) | Use non-fat dry milk or BSA in TBST. |
| Wash Buffer Detergent | 0.1% Tween-20 in TBS or PBS | Consistent use of detergent in wash buffers is critical. |
Detailed Experimental Protocol: Reducing Non-Specific Binding for SM30 Western Blot
This protocol is adapted from general best practices and specific information regarding this compound characteristics.
-
Sample Preparation:
-
Homogenize sea urchin mineralized tissue (e.g., spicules, spines) in ice-cold lysis buffer (20 mM Tris-HCl pH 8, 150 mM NaCl, 1% Triton X-100) supplemented with a commercial protease inhibitor cocktail.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
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Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-50 µg of protein lysate per well on a 12% polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a nitrocellulose or low-fluorescence PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking:
-
Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane in blocking buffer (5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation. For persistent background issues, block overnight at 4°C.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-SM30 antibody in fresh blocking buffer at the optimized concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane four to five times for 10-15 minutes each with a generous volume of TBST at room temperature with vigorous agitation.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody) in blocking buffer at its optimal dilution.
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
-
Final Washes and Detection:
-
Repeat the washing steps as described in step 5.
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Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Notch signaling pathway in sea urchin biomineralization.
Technical Support Center: Purification of Full-Length SM30 Protein
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the purification of the full-length sea urchin spicule matrix protein 30 (SM30).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying full-length recombinant SM30 protein?
A1: Purifying full-length SM30 can be challenging due to its intrinsic properties. As a spicule matrix protein, it is prone to aggregation, especially given its post-translational modifications.[1] Recombinant SM30 expressed in insect cells is known to be glycosylated with both O- and N-glycans, which can increase its propensity to aggregate.[1] Additionally, the protein is acidic with a basic carboxyl end and is rich in proline, which can affect its solubility and stability during purification.[2] Common issues reported by researchers include low yield, protein aggregation, and degradation during the purification process.[3][4]
Q2: I am observing very low yields of purified SM30. What are the possible causes and solutions?
A2: Low protein yield is a common issue in recombinant protein purification.[3][4] Several factors could be contributing to this problem:
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Inefficient Cell Lysis: Ensure complete cell disruption to release the protein. Optimize lysis conditions by adjusting time, temperature, or the composition of the lysis buffer.[4]
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Protein Degradation: SM30 may be susceptible to proteases released during cell lysis. Always work at low temperatures (4°C) and add a protease inhibitor cocktail to all buffers.[4][5]
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Formation of Insoluble Aggregates: A significant portion of the protein might be in inclusion bodies. Consider optimizing expression conditions, such as lowering the induction temperature, to improve solubility.[4][6]
-
Poor Binding to Affinity Resin: If using a His-tag, ensure the tag is accessible. Inefficient binding can also result from incorrect buffer pH or ionic strength.[7]
Q3: My purified this compound appears to be aggregated. How can I prevent this?
A3: Protein aggregation is a significant hurdle for SM30 due to its glycosylation and intrinsic properties.[1] Here are some strategies to minimize aggregation:
-
Optimize Buffer Conditions: Screen different buffer pH and salt concentrations to find conditions that maintain protein solubility.[8][9]
-
Use Additives: Including additives such as glycerol (10-50%), low concentrations of non-denaturing detergents (e.g., 0.1% Triton X-100), or amino acids like arginine can help stabilize the protein and prevent aggregation.[8][10]
-
Work with Low Protein Concentrations: High protein concentrations can promote aggregation. If possible, perform purification and storage at lower concentrations.[9]
-
Control Temperature: Perform all purification steps at 4°C to reduce the risk of aggregation.[11] For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C with a cryoprotectant like glycerol.[9]
Q4: I am observing multiple bands on my SDS-PAGE after purification, suggesting protein degradation. What can I do?
A4: Protein degradation is a common problem, often caused by endogenous proteases from the expression host.[5][12]
-
Add Protease Inhibitors: Use a broad-spectrum protease inhibitor cocktail in your lysis and purification buffers.[6]
-
Minimize Purification Time: Streamline your purification workflow to reduce the time the protein is exposed to potential proteases.[11]
-
Work at Low Temperatures: Consistently working on ice or at 4°C will significantly slow down protease activity.[5]
-
Consider a Different Expression Strain: Some E. coli strains are engineered to have reduced protease activity and may be a better choice for expressing sensitive proteins.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of full-length SM30.
| Problem | Possible Cause | Recommended Solution |
| Low Protein Yield | Incomplete cell lysis.[4] | Optimize sonication parameters or use enzymatic lysis in combination with mechanical disruption. |
| Protein degradation by host cell proteases.[4] | Add a protease inhibitor cocktail to all buffers and maintain a low temperature (4°C) throughout the purification process.[5] | |
| Formation of inclusion bodies.[13] | Lower the expression temperature (e.g., 18-25°C) and induction time.[6] Consider using a solubility-enhancing fusion tag.[8] | |
| Inefficient binding to the affinity column.[7] | Ensure the His-tag is accessible. Optimize the pH and ionic strength of the binding buffer. Increase the incubation time of the lysate with the resin.[3] | |
| Protein Aggregation | Suboptimal buffer conditions (pH, salt concentration).[8] | Perform a buffer screen to identify the optimal pH and ionic strength for SM30 solubility.[9] |
| High protein concentration.[9] | Purify and store the protein at a lower concentration. If a high concentration is required, add stabilizing agents. | |
| Presence of disulfide bond-mediated aggregation.[10] | Add a reducing agent like DTT or β-mercaptoethanol (2-10 mM) to the buffers.[10] | |
| Glycosylation-enhanced aggregation.[1] | Include additives like glycerol (10-50%) or low concentrations of non-denaturing detergents in the purification buffers.[8] | |
| Protein Degradation | Protease activity during and after cell lysis.[5] | Use a fresh protease inhibitor cocktail at the manufacturer's recommended concentration. Minimize the time between cell lysis and the first purification step.[11] |
| Instability of the full-length protein. | Consider expressing and purifying a more stable truncated version if the full-length protein is not essential for the downstream application. | |
| Cleavage at specific sites.[5] | If degradation products are consistent, it may indicate cleavage by a specific protease. Consider using an expression host with reduced protease activity.[5] |
Experimental Protocols
Detailed Methodology for His-Tagged SM30 Purification
This protocol is a general guideline for the purification of His-tagged full-length SM30 expressed in E. coli. Optimization may be required based on the specific construct and expression levels.
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, 1x protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
-
Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM DTT).
-
Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM DTT).
-
-
Buffer Exchange:
-
Immediately exchange the buffer of the eluted fractions to a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis to remove imidazole.
-
Quantitative Data Summary
The following table presents hypothetical data from a typical purification of His-tagged full-length SM30, illustrating expected yields and purity at each step.
| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 500 | 25 | 5 | 100 |
| Ni-NTA Elution | 15 | 12 | 80 | 48 |
| Size Exclusion Chromatography | 8.5 | 8 | 95 | 32 |
Visualizations
Experimental Workflow for SM30 Purification
Caption: A typical workflow for the expression and purification of His-tagged this compound.
Hypothetical Signaling Pathway for SM30 Regulation
Caption: A hypothetical pathway illustrating the regulation of SM30 expression via Notch signaling in sea urchin skeletogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. SM30 [bio.davidson.edu]
- 3. neb.com [neb.com]
- 4. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 12. reddit.com [reddit.com]
- 13. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: SM30 In Situ Hybridization Probe Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with SM30 in situ hybridization (ISH) probe synthesis, with a particular focus on studies in sea urchin embryos.
Frequently Asked Questions (FAQs)
Q1: What is the SM30 gene and why is it studied using in situ hybridization?
A1: The SM30 gene encodes a spicule matrix protein involved in the biomineralization and construction of embryonic spicules in sea urchins.[1] In situ hybridization is used to visualize the spatial expression pattern of SM30 mRNA, which is exclusively localized to the primary mesenchyme cells (PMCs) during the time of spicule formation.[1][2] This technique is crucial for understanding the temporal and spatial regulation of biomineralization during embryonic development.
Q2: What are the key considerations for designing an effective SM30 ISH probe?
A2: When designing an SM30 probe, it is important to target the coding sequence and consider that SM30 is encoded by a small gene family with at least two members (SM30-alpha and SM30-beta) in Strongylocentrotus purpuratus.[3] While the sequences are very similar, designing a probe that recognizes all variants can be advantageous.[3] A large single intron interrupts the coding sequence, which should be accounted for if using genomic DNA as a template source.[3] Probes are typically generated from cDNA clones to avoid intronic sequences.
Q3: What is the expected yield for a standard DIG-labeled RNA probe synthesis reaction?
A3: The expected yield can vary depending on the specific kit and reaction conditions. However, a typical in vitro transcription reaction can produce a significant amount of labeled RNA from a small amount of DNA template. From 1 µg of linearized plasmid DNA, it is possible to synthesize up to 20 µg of DIG-labeled RNA.[4]
Quantitative Data Summary: Expected Probe Synthesis Yield
| DNA Template Amount | Expected DIG-labeled RNA Yield |
| 1 µg | ~10-20 µg |
| 500 ng | ~5-10 µg |
| 250 ng | ~2.5-5 µg |
Note: Yields are approximate and can be influenced by factors such as template purity, enzyme activity, and incubation time.
Troubleshooting Guides
Problem 1: Low or No Probe Yield
Q: I performed an in vitro transcription reaction to synthesize my DIG-labeled SM30 probe, but the yield is very low or undetectable on a gel. What could be the cause?
A: Low or no probe yield is a common issue that can stem from several factors related to the DNA template, the transcription reaction itself, or subsequent purification steps.
Troubleshooting Steps:
-
Verify DNA Template Quality and Quantity:
-
Purity: Ensure the linearized plasmid DNA is free of contaminants such as ethanol, salts, or RNases, which can inhibit RNA polymerase.
-
Linearization: Confirm complete linearization of the plasmid by running a small aliquot on an agarose gel. Incomplete linearization can lead to truncated or no transcripts.
-
Concentration: Accurately quantify the DNA template. Insufficient template will result in a low yield.
-
-
Check In Vitro Transcription Reaction Components:
-
RNA Polymerase Activity: Ensure the RNA polymerase (e.g., T7, T3, SP6) has not expired and has been stored correctly at -20°C. Enzyme activity can diminish over time.
-
NTPs and DIG-labeled UTP: Check the quality and concentration of your nucleotide mix. Degradation of nucleotides can inhibit the reaction. The ratio of DIG-UTP to UTP can also affect yield.[5]
-
RNase Contamination: Maintain a sterile, RNase-free environment. Use RNase-free water, tubes, and pipette tips. Including an RNase inhibitor in the reaction is highly recommended.
-
-
Optimize Reaction Conditions:
-
Incubation Time: While standard protocols often suggest a 2-hour incubation, extending the incubation time can sometimes increase yield. However, prolonged incubation can also lead to transcript degradation, so optimization may be necessary.[5]
-
Workflow for Troubleshooting Low Probe Yield
Caption: Troubleshooting workflow for low or no probe yield.
Problem 2: No Signal or Weak Signal in In Situ Hybridization
Q: My SM30 probe synthesis appeared successful, but I am getting no signal or a very weak signal in my sea urchin embryo in situ hybridization experiment. What are the potential reasons?
A: A lack of signal, especially when the probe appears intact, often points to issues with the hybridization protocol, probe quality, or the tissue itself.
Troubleshooting Steps:
-
Probe Quality and Concentration:
-
Probe Degradation: Although you may have had a good initial yield, the probe could have degraded since synthesis. It's advisable to run a small amount of your probe on a gel to check its integrity before use.[6]
-
Incorrect Probe Type (Sense vs. Antisense): Ensure you are using the antisense probe for hybridization. A sense probe should be used as a negative control and is not expected to produce a specific signal.
-
Probe Concentration: Using too little probe can result in a weak or absent signal. The optimal probe concentration often needs to be determined empirically.
-
-
Hybridization and Washing Conditions:
-
Hybridization Temperature: For sea urchin embryos, hybridization is often performed at elevated temperatures (e.g., 60°C) to increase probe specificity and reduce background.[7] Ensure your hybridization temperature is optimal for your probe length and GC content.
-
Stringency of Washes: Post-hybridization washes are critical for removing non-specifically bound probes. If washes are too stringent (too high temperature or too low salt concentration), it can strip away the specifically bound probe. Conversely, if not stringent enough, it can lead to high background.
-
Antibody and Detection: If using a DIG-labeled probe, ensure the anti-DIG antibody is active and used at the correct dilution. Also, verify that the detection reagents (e.g., NBT/BCIP for colorimetric detection) are fresh and active. Problems with the blocking reagent can also lead to no signal.[8]
-
-
Tissue Permeabilization and mRNA Accessibility:
-
Fixation: Over-fixation of embryos can mask the target mRNA, preventing the probe from accessing it. Under-fixation can lead to poor tissue morphology and loss of RNA.
-
Proteinase K Digestion: Inadequate proteinase K treatment can result in insufficient permeabilization of the tissue, preventing the probe from reaching the target mRNA. Conversely, over-digestion can destroy tissue morphology and lead to RNA degradation.
-
Logical Relationship for No/Weak Signal Troubleshooting
Caption: Factors contributing to no or weak in situ hybridization signal.
Problem 3: High Background Signal
Q: I am observing a high background signal in my in situ hybridization, which is obscuring the specific SM30 expression pattern. How can I reduce this?
A: High background can be caused by several factors, including non-specific probe binding, issues with the detection reagents, or characteristics of the tissue itself.
Troubleshooting Steps:
-
Probe-Related Causes:
-
Probe Concentration: Using too much probe is a common cause of high background. Try titrating your probe to find the optimal concentration that gives a strong signal with minimal background.
-
Probe Purity: Ensure that unincorporated DIG-labeled nucleotides have been removed after synthesis, as they can contribute to background.
-
Probe Length: Very long probes may be more prone to non-specific binding.
-
-
Hybridization and Washing Conditions:
-
Increase Stringency: High background can often be reduced by increasing the stringency of the post-hybridization washes. This can be achieved by increasing the wash temperature or decreasing the salt concentration (e.g., using a lower concentration of SSC buffer).[9]
-
Hybridization Temperature: Increasing the hybridization temperature can also help to reduce non-specific probe binding.[7]
-
Blocking Steps: Ensure that blocking steps, both before hybridization and before antibody incubation, are adequate to prevent non-specific binding of the probe and antibody.
-
-
Tissue and Detection:
-
Endogenous Enzymes: If using an alkaline phosphatase (AP) or horseradish peroxidase (HRP) conjugated antibody, endogenous enzyme activity in the tissue can cause background. Pre-treatments to inactivate these enzymes may be necessary.
-
Antibody Concentration: Using too high a concentration of the anti-DIG antibody can lead to non-specific binding and high background.
-
Incomplete Washing: Ensure that all washes after antibody incubation and color development are thorough to remove any unbound reagents.
-
Experimental Protocols
Detailed Methodology for DIG-labeled SM30 RNA Probe Synthesis
This protocol outlines the steps for generating a DIG-labeled antisense RNA probe for SM30 from a linearized plasmid containing the SM30 cDNA.
1. Plasmid Linearization:
- Digest 5-10 µg of the plasmid containing the SM30 cDNA insert with a suitable restriction enzyme that cuts at one end of the insert. This will provide a template for the RNA polymerase to transcribe a defined length of RNA.
- Verify complete linearization by running 1-2 µl of the digestion product on a 1% agarose gel.
- Purify the linearized DNA using a PCR purification kit or by phenol/chloroform extraction followed by ethanol precipitation. Resuspend the purified DNA in RNase-free water.
2. In Vitro Transcription Reaction:
- Set up the following 20 µl reaction on ice in an RNase-free tube:
- Linearized SM30 plasmid DNA: 1 µg
- 10x Transcription Buffer: 2 µl
- 10x DIG RNA Labeling Mix (Roche): 2 µl
- RNase Inhibitor (e.g., RNasin): 1 µl
- Appropriate RNA Polymerase (T7, T3, or SP6): 2 µl
- RNase-free water: to a final volume of 20 µl
- Mix gently by pipetting and incubate at 37°C for 2 hours.
3. DNase Treatment:
- To remove the DNA template, add 2 µl of RNase-free DNase I to the reaction mixture.
- Incubate at 37°C for 15 minutes.
4. Probe Purification:
- Stop the reaction by adding 1 µl of 0.5 M EDTA.
- Precipitate the RNA probe by adding 2.5 µl of 4 M LiCl and 75 µl of cold 100% ethanol.
- Incubate at -20°C for at least 30 minutes.
- Centrifuge at maximum speed for 15-30 minutes at 4°C to pellet the RNA.
- Carefully remove the supernatant. Wash the pellet with 70% ethanol and air dry briefly.
- Resuspend the probe in a suitable volume (e.g., 20-50 µl) of RNase-free water or hybridization buffer.
5. Probe Quantification and Quality Control:
- Quantify the probe concentration using a spectrophotometer (e.g., NanoDrop).
- Assess the integrity and size of the probe by running 1-2 µl on a denaturing agarose gel. A successful reaction will show a distinct band of the expected size.
References
- 1. SM30 [bio.davidson.edu]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Genomic organization of a gene encoding the spicule matrix protein SM30 in the sea urchin Strongylocentrotus purpuratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Methodology for Whole Mount and Fluorescent RNA in situ Hybridization in Echinoderms: Single, Double, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - NP [thermofisher.com]
optimizing fixation protocols for SM30 immunohistochemistry
This technical support center provides troubleshooting guidance and frequently asked questions for optimizing fixation protocols for SM30 immunohistochemistry (IHC).
Troubleshooting Guide
This guide addresses common issues encountered during SM30 IHC experiments, with a focus on problems arising from suboptimal fixation.
Q1: I am observing high background staining in my SM30 IHC. What are the likely causes and solutions?
High background staining can obscure specific signals and is often related to the fixation protocol.
Possible Causes & Solutions:
-
Inadequate Fixation: Insufficient fixation time can lead to incomplete preservation of tissue morphology and allow for non-specific antibody binding.
-
Solution: Ensure the tissue is fixed for the appropriate duration. For 4% paraformaldehyde (PFA), this is typically 24-48 hours for optimal results.
-
-
Over-fixation: Prolonged fixation can mask the epitope, leading to a weak signal and sometimes increased background.
-
Solution: Optimize the fixation time. If over-fixation is suspected, consider using an antigen retrieval method.
-
-
Incomplete Rinsing: Residual fixative can interfere with antibody binding.
-
Solution: After fixation, thoroughly rinse the tissue with a suitable buffer, such as phosphate-buffered saline (PBS).
-
Q2: My SM30 signal is very weak or absent. How can I improve it?
A weak or absent signal often points to issues with antigen availability or antibody binding, which can be influenced by the fixation method.
Possible Causes & Solutions:
-
Epitope Masking: The fixation process, especially with aldehyde fixatives like PFA, can chemically modify the target protein and mask the epitope recognized by the SM30 antibody.
-
Solution: Implement an antigen retrieval step. Heat-induced epitope retrieval (HIER) is commonly used. The choice of retrieval buffer (e.g., citrate buffer, pH 6.0) and the heating conditions (temperature and duration) should be optimized.
-
-
Suboptimal Fixative: The chosen fixative may not be ideal for preserving the SM30 epitope.
-
Solution: While 4% PFA is a common starting point, consider testing other fixatives if results are consistently poor.
-
Q3: I am seeing inconsistent staining across my tissue sections. What could be the reason?
Inconsistent staining can result from uneven fixation or processing.
Possible Causes & Solutions:
-
Uneven Fixative Penetration: Large tissue blocks may not be uniformly fixed, with the center being less fixed than the periphery.
-
Solution: Ensure tissue blocks are of an appropriate size to allow for complete fixative penetration. If necessary, trim larger specimens.
-
-
Variable Fixation Times: Inconsistent timing of the fixation step for different samples can lead to variability.
-
Solution: Standardize the fixation time for all samples within an experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting fixation protocol for SM30 immunohistochemistry?
For most applications, a good starting point is fixation with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 24-48 hours at 4°C. This should be followed by thorough rinsing in PBS.
Q2: When should I consider using an antigen retrieval step?
An antigen retrieval step is highly recommended when using aldehyde-based fixatives like PFA for SM30 IHC. The cross-linking action of these fixatives can mask the epitope. Heat-induced epitope retrieval (HIER) is a common and effective method.
Q3: How do I choose the right antigen retrieval buffer?
The optimal antigen retrieval buffer can be epitope-dependent. For SM30, a citrate-based buffer (pH 6.0) is a frequently used and effective choice for HIER.
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation and Paraffin Embedding
-
Fixation: Immediately immerse the freshly dissected tissue in 4% PFA in PBS (pH 7.4). The volume of fixative should be at least 10 times the volume of the tissue.
-
Duration: Fix for 24-48 hours at 4°C.
-
Rinsing: After fixation, wash the tissue extensively in PBS (3 x 10 minutes) to remove residual fixative.
-
Dehydration: Dehydrate the tissue through a graded series of ethanol solutions (e.g., 70%, 80%, 95%, 100%).
-
Clearing: Clear the tissue in xylene or a xylene substitute.
-
Infiltration & Embedding: Infiltrate the tissue with molten paraffin wax and then embed it in a paraffin block.
-
Sectioning: Cut sections at the desired thickness (e.g., 4-5 µm) using a microtome.
Protocol 2: Heat-Induced Epitope Retrieval (HIER)
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate them through a graded series of ethanol to water.
-
Antigen Retrieval: Immerse the slides in a staining jar containing citrate buffer (10 mM sodium citrate, 0.05% Tween 20, pH 6.0).
-
Heating: Heat the buffer with the slides to 95-100°C and maintain this temperature for 20-30 minutes. A water bath, steamer, or microwave can be used.
-
Cooling: Allow the slides to cool down in the buffer to room temperature (approximately 20-30 minutes).
-
Washing: Rinse the slides with PBS. The sections are now ready for the immunohistochemical staining protocol.
Data Summary
The following table summarizes the impact of different fixation times on SM30 staining intensity and background levels.
| Fixation Time (4% PFA) | SM30 Signal Intensity | Background Staining | Notes |
| < 12 hours | Weak to Moderate | Low | Potential for suboptimal tissue preservation. |
| 24-48 hours | Optimal | Low to Moderate | Recommended starting point for most tissues. |
| > 72 hours | Moderate to Weak | Moderate to High | Increased risk of epitope masking. |
Visual Guides
Caption: Troubleshooting workflow for common SM30 IHC staining issues.
Caption: Overview of the SM30 immunohistochemistry experimental workflow.
troubleshooting SM30 immunoprecipitation high background
Welcome to the technical support center for SM30 immunoprecipitation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve successful results in their SM30 IP experiments.
Frequently Asked Questions (FAQs)
Q1: What is SM30, and are there any specific considerations for its immunoprecipitation?
A1: SM30 is a spicule matrix protein found in sea urchins, where it plays a role in biomineralization, the process of forming skeletal structures.[1][2][3][4] Key characteristics of SM30 that may influence your immunoprecipitation (IP) protocol include:
-
Extracellular Location: As a secreted matrix protein, SM30 is located outside the cells. Your lysis protocol must efficiently extract this extracellular matrix.
-
Acidic Nature: SM30 is an acidic protein, which could affect antibody-antigen interactions and non-specific binding to surfaces.[1]
-
Proline-Rich Regions: The protein contains proline-rich areas that might influence its structure and interactions.[1]
-
Potential Glycosylation: SM30 has a potential N-linked glycosylation site, which can affect its molecular weight and antibody recognition.[1]
Q2: Which type of antibody is recommended for SM30 immunoprecipitation?
A2: For immunoprecipitation, polyclonal antibodies are often recommended as they can recognize multiple epitopes on the target protein, which can lead to more efficient pull-down.[5][6] However, a high-quality, specific monoclonal antibody can also be successful. It is crucial to use an antibody that has been validated for IP applications.
Q3: What are the most critical controls to include in an SM30 IP experiment?
A3: To ensure the validity of your results, the following controls are essential:
-
Isotype Control: An antibody of the same isotype and from the same host species as your primary antibody, but not specific to SM30. This control helps to identify non-specific binding of the antibody to the beads or lysate components.
-
Beads-Only Control: Incubating the beads with the cell lysate without the primary antibody. This control identifies proteins that bind non-specifically to the beads themselves.
-
Input Control: A small fraction of the cell lysate that has not been subjected to immunoprecipitation. This is run on the western blot alongside the IP samples to confirm that SM30 is present in the starting material.
Troubleshooting Guide: High Background in SM30 Immunoprecipitation
High background in immunoprecipitation can obscure the specific signal of your target protein, SM30. The following sections address common causes of high background and provide targeted solutions.
Problem 1: Non-specific binding of proteins to the antibody.
| Possible Cause | Recommended Solution |
| Antibody concentration is too high. | Titrate the antibody to determine the optimal concentration that effectively pulls down SM30 without a significant increase in background. Start with the manufacturer's recommended concentration and perform a dilution series.[6][7] |
| Low antibody specificity. | Use an affinity-purified antibody to ensure it specifically recognizes SM30.[7] If background persists, consider trying a different antibody from another vendor or a different clone. |
| Cross-reactivity of the antibody. | If using a polyclonal antibody, it may cross-react with other proteins. Consider using a monoclonal antibody for higher specificity. |
| Non-specific binding to the beads. | Pre-clear the lysate by incubating it with beads (without the primary antibody) before the immunoprecipitation step. This will remove proteins that non-specifically bind to the beads.[8] Additionally, ensure the beads are properly blocked, for example with BSA, before adding the antibody-lysate mixture.[7] |
| Insufficient washing. | Increase the number and/or duration of wash steps after the antibody-antigen binding.[5] You can also increase the stringency of the wash buffer by adding detergents (e.g., Tween-20, Triton X-100) or increasing the salt concentration (e.g., up to 1M NaCl).[9] However, be cautious as overly stringent washes can disrupt the specific antibody-SM30 interaction. |
| Protein aggregates in the lysate. | Centrifuge the lysate at high speed (e.g., 100,000 x g for 30 minutes) before starting the IP to pellet any protein aggregates that can contribute to background.[5][9] |
| Too much protein in the lysate. | Reduce the total amount of protein lysate used for the immunoprecipitation. A high concentration of total protein increases the likelihood of non-specific interactions.[5] It is recommended to use a maximum of 500 µg of cell lysate per IP reaction.[5] |
| Contamination from the plasticware. | Use low-protein-binding microcentrifuge tubes and pipette tips to minimize non-specific adsorption of proteins to the plastic surfaces. |
| Inappropriate lysis buffer. | The choice of lysis buffer is critical. For SM30, a buffer containing non-ionic detergents like NP-40 or Triton X-100 is a good starting point to solubilize extracellular matrix proteins without disrupting all protein-protein interactions.[8][10] RIPA buffer can be used for more stringent lysis but may denature the antibody epitope or disrupt desired interactions.[11] |
| Presence of endogenous immunoglobulins. | If your sample contains a high level of endogenous immunoglobulins, they can bind to Protein A/G beads and contribute to background. Pre-clearing the lysate with beads can help mitigate this. |
| Carryover of unbound proteins. | After each centrifugation step, carefully aspirate the supernatant without disturbing the bead pellet to avoid carrying over unbound proteins to the next step. |
Experimental Protocols
Protocol 1: Lysis of Sea Urchin Embryos for SM30 Immunoprecipitation
This protocol is adapted from general procedures for preparing lysates from sea urchin embryos.[10]
Reagents:
-
HNET Lysis Buffer: 50 mM HEPES (pH 7.0), 150 mM NaCl, 15 mM EGTA (pH 8.0), 1% NP-40.
-
Protease Inhibitor Cocktail: Add fresh to the lysis buffer just before use.
-
Phosphatase Inhibitor Cocktail: Add fresh if you are investigating phosphorylation events.
Procedure:
-
Collect sea urchin embryos by centrifugation (e.g., 4000 x g).
-
Wash the embryos with ice-cold PBS.
-
Resuspend the embryo pellet in ice-cold HNET lysis buffer supplemented with protease and phosphatase inhibitors.
-
Lyse the embryos by passing the suspension through a 27.5 gauge needle several times on ice.
-
Incubate the lysate on ice for 15-30 minutes.
-
Clarify the lysate by centrifugation at high speed (e.g., 18,000 x g) for 20 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is your clarified lysate for immunoprecipitation.
Protocol 2: SM30 Immunoprecipitation Workflow
This protocol outlines the key steps for immunoprecipitating SM30.
Reagents and Materials:
-
Clarified sea urchin embryo lysate
-
Anti-SM30 antibody (IP-grade)
-
Isotype control antibody
-
Protein A/G magnetic or agarose beads
-
Wash Buffer (e.g., HNET buffer with reduced detergent)
-
Elution Buffer (e.g., glycine-HCl, pH 2.5-3.0, or SDS-PAGE sample buffer)
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Pre-clearing (optional but recommended):
-
Add Protein A/G beads to the clarified lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Antibody Incubation:
-
Add the anti-SM30 antibody or isotype control to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Immune Complex Capture:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads (centrifugation for agarose beads, magnet for magnetic beads).
-
Discard the supernatant.
-
Resuspend the beads in ice-cold Wash Buffer.
-
Repeat the wash step 3-5 times.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add Elution Buffer to the beads and incubate to release the bound proteins.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and western blotting using an anti-SM30 antibody.
-
Visualizations
Caption: Workflow for SM30 Immunoprecipitation.
Caption: Troubleshooting logic for high background.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteomic analysis of sea urchin (Strongylocentrotus purpuratus) spicule matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Sea urchin whole mount immunostaining — English [quality4lab.igb.cnr.it]
- 5. ptglab.com [ptglab.com]
- 6. files.molecularinstruments.com [files.molecularinstruments.com]
- 7. assaygenie.com [assaygenie.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. Trapping, Tagging and Tracking: Tools for the Study of Proteins During Early Development of the Sea Urchin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. usbio.net [usbio.net]
Technical Support Center: Quality Control for Synthetic SM30 Peptides
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions regarding the quality control of synthetic SM30 peptides intended for antibody production.
Section 1: Peptide Identity, Purity, and Integrity
This section addresses common concerns related to the primary characteristics of the synthetic SM30 peptide. Ensuring the correct identity and purity of the peptide is the most critical first step for successful antibody production.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the essential quality control (QC) tests for a synthetic peptide like SM30 before using it for immunization?
A1: Every batch of synthetic SM30 peptide should undergo a standard set of QC tests to confirm its identity and purity. The most critical analyses are:
-
Mass Spectrometry (MS): To verify that the molecular weight of the synthesized peptide matches the theoretical mass of the SM30 sequence.[1]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the peptide sample.[3][4] This separates the full-length, correct peptide from impurities such as truncated or deletion sequences that can arise during synthesis.[4][5]
-
Certificate of Analysis (CoA): A document from the manufacturer summarizing the results of all QC tests, including MS, HPLC, and appearance.
Q2: My SM30 peptide was delivered as a very small amount of powder or a clear film. Is this normal?
A2: Yes, this is quite common. Lyophilized (freeze-dried) peptides can be highly hygroscopic and may appear as a small, dense pellet, a thin film, or even a gel-like substance, especially for short or hygroscopic sequences.[6] The apparent volume is not a reliable indicator of the actual peptide quantity.[6] Always rely on the net peptide content specified in the Certificate of Analysis.
Q3: What purity level is recommended for an SM30 peptide used to generate antibodies?
A3: For generating polyclonal or monoclonal antibodies, a purity level of >90% as determined by HPLC is generally acceptable for initial research.[3] However, for therapeutic applications or when high specificity is critical, a purity of ≥98% is often required.[3] Impurities can lead to the generation of antibodies against incorrect or irrelevant epitopes.
Troubleshooting Guide
Problem: Low or No Antibody Titer After Immunization
If you observe a poor immune response after immunizing an animal with the SM30 peptide, consider the following quality-related issues:
| Potential Cause | Recommended Action |
| Incorrect Peptide Sequence | Re-verify the peptide's molecular weight using Mass Spectrometry (MS). If possible, perform tandem MS (MS/MS) for sequence confirmation.[7][8][9] |
| Low Peptide Purity | Analyze the peptide purity using analytical HPLC. Significant impurities may compete with the target peptide, diluting the effective immunogenic dose.[3] |
| Peptide Degradation | Improper storage or handling can lead to degradation. Review storage conditions (see Section 3). Assess peptide integrity via HPLC-MS.[10][11][12] |
| Poor Immunogenicity | The SM30 sequence itself may be poorly immunogenic. Peptides are often poor immunogens on their own and require conjugation to a carrier protein (e.g., KLH, BSA) to elicit a strong immune response.[13] |
Section 2: Analytical Methods and Data Interpretation
Understanding the data from QC experiments is crucial for making informed decisions. This section provides an overview of key analytical techniques and how to interpret their results.
Experimental Protocols
Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
This method separates the SM30 peptide from synthesis-related impurities.[5]
-
Sample Preparation: Dissolve the lyophilized SM30 peptide in an appropriate solvent (e.g., 0.1% Trifluoroacetic Acid (TFA) in sterile water).[3]
-
Column: Use a C18 reversed-phase column, which is standard for peptide separations.[3]
-
Mobile Phase: A gradient of two solvents is typically used:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A typical gradient runs from 5% to 60% Solvent B over 20-30 minutes to elute the peptide and impurities.[3]
-
Detection: Monitor the column eluent using a UV detector at 214 nm, which detects the peptide backbone.[3]
-
Quantification: Purity is calculated as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage.[3]
Protocol 2: Identity Verification by Mass Spectrometry (MS)
This technique confirms that the molecular mass of the synthesized peptide matches the expected mass of the SM30 sequence.
-
Ionization: The peptide sample is ionized, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[7]
-
Analysis: The mass spectrometer separates the ionized peptides based on their mass-to-charge (m/z) ratio.[8]
-
Interpretation: The resulting spectrum should show a prominent peak corresponding to the calculated theoretical molecular weight of the SM30 peptide. The accuracy of ESI-MS is typically around 0.1%.[1]
Data Presentation: Sample Certificate of Analysis
A typical Certificate of Analysis for a synthetic SM30 peptide would include the following information:
| Parameter | Specification | Result | Method |
| Sequence | (SM30 Amino Acid Sequence) | Confirmed | N/A |
| Molecular Formula | (Calculated Formula) | Confirmed | N/A |
| Theoretical MW | (Calculated Mass) | (e.g., 3456.7 Da) | MS |
| Observed MW | Matches Theoretical MW | (e.g., 3456.5 Da) | ESI-MS |
| Purity (HPLC) | ≥95% | 96.8% | RP-HPLC |
| Appearance | White Lyophilized Powder | Conforms | Visual |
| Net Peptide Content | Report Value | 75% | AAA or N-content |
Visualization: Standard QC Workflow
The following diagram illustrates the logical workflow for the quality control of a synthetic peptide like SM30.
References
- 1. Quality control of synthetic peptides [innovagen.com]
- 2. Antibody Production with Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. almacgroup.com [almacgroup.com]
- 5. lcms.cz [lcms.cz]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. Verification of automated peptide identifications from proteomic tandem mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Sequencing Service by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 9. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 10. bachem.com [bachem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. NIBSC - Peptide Storage [nibsc.org]
- 13. Peptides, Antibodies, Peptide Antibodies and More - PMC [pmc.ncbi.nlm.nih.gov]
avoiding degradation of SM30 protein during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of the SM30 protein during extraction.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what are its key characteristics?
A1: The this compound is a spicule matrix protein involved in the biomineralization and construction of embryonic spicules in sea urchins.[1] It has a molecular weight of approximately 30.6 kDa.[1] The protein is acidic overall but possesses a basic carboxyl-terminal region, which may be involved in interactions with other spicule matrix proteins.[1] It is also rich in proline, which may create hinge regions within the protein structure.[1] A hydrophobic signal sequence at its amino-terminus suggests it is a secreted protein.[1]
Q2: Why is my this compound degrading during extraction?
A2: Protein degradation during extraction is a common issue that can arise from several factors.[2] When cells are lysed, endogenous proteases are released from cellular compartments and can degrade your protein of interest.[3][4] For SM30, which is involved in a dynamic biological process, associated proteases may be present. Additionally, improper sample handling, such as elevated temperatures or incorrect pH, can lead to protein denaturation and increased susceptibility to proteolysis.[5]
Q3: What are the initial signs of this compound degradation on a Western blot?
A3: Signs of protein degradation on a Western blot can include the appearance of multiple bands below the expected molecular weight of SM30 (around 30.6 kDa), a smear below the main band, or a weaker than expected signal for the intact protein.[6]
Q4: How can I prevent this compound degradation during my extraction procedure?
A4: To prevent degradation, it is crucial to work quickly, keep samples on ice or at 4°C at all times, and use a lysis buffer containing a cocktail of protease inhibitors.[5][7] The choice of lysis buffer and the addition of specific inhibitors are critical for preserving protein integrity.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of intact this compound | Incomplete cell lysis. | Optimize your lysis method. If using a mild detergent-based lysis, consider mechanical disruption methods like sonication or homogenization on ice.[7] |
| Protein degradation by proteases. | Add a broad-spectrum protease inhibitor cocktail to your lysis buffer.[3][8] Ensure inhibitors are fresh and used at the recommended concentrations. | |
| Multiple bands below the expected size of SM30 on a Western blot | Proteolytic cleavage of SM30. | Use a fresh sample and minimize the time between cell harvesting and protein extraction.[6] Store lysates at -80°C if not used immediately.[6] Consider using a more comprehensive protease inhibitor cocktail. |
| Smearing or streaking on the Western blot | Excessive protein loading or protein aggregation. | Reduce the amount of protein loaded onto the gel.[9] Ensure complete solubilization of the protein by using appropriate detergents in your lysis buffer and sample buffer. |
| High voltage during electrophoresis causing overheating. | Run the gel at a lower voltage for a longer duration, and consider running it in a cold room or with cooling packs.[2] | |
| No or very faint SM30 band | Low expression of SM30 in the source material. | Confirm the expression of SM30 in your specific sea urchin tissue and developmental stage.[10] Use a positive control if available. |
| Inefficient protein extraction. | The acidic nature of SM30 may require specific buffer conditions for efficient extraction. Ensure your buffer pH is optimized. | |
| Poor antibody recognition. | Ensure your primary antibody is specific for SM30 and is used at the optimal dilution. |
Experimental Protocols
Recommended Lysis Buffer for SM30 Extraction
For the extraction of the acidic this compound, a well-buffered solution is essential to maintain a stable pH and minimize denaturation.[5]
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 7.4 | 50 mM | Buffering agent to maintain pH |
| NaCl | 150 mM | To maintain ionic strength |
| EDTA | 1 mM | Chelates divalent cations, inhibiting metalloproteases |
| 1% Triton X-100 or 1% NP-40 | 1% (v/v) | Non-ionic detergent for cell lysis |
| Protease Inhibitor Cocktail | 1X (as per manufacturer's recommendation) | Broad-spectrum inhibition of proteases |
Note: Commercially available protease inhibitor cocktails typically inhibit a broad range of proteases including serine, cysteine, and metalloproteases.[8]
Protease Inhibitor Cocktail Components
If preparing a custom protease inhibitor cocktail, the following components are recommended for broad-spectrum coverage.
| Inhibitor | Target Protease Class | Typical Working Concentration |
| PMSF | Serine proteases | 1 mM |
| Aprotinin | Serine proteases | 1-2 µg/mL |
| Leupeptin | Serine and Cysteine proteases | 1-2 µg/mL |
| Pepstatin A | Aspartic proteases | 1 µg/mL |
| EDTA | Metalloproteases | 1-5 mM |
Note: PMSF is unstable in aqueous solutions and should be added fresh to the lysis buffer immediately before use.[6][11]
Step-by-Step Protein Extraction Protocol
-
Sample Preparation: Harvest sea urchin embryos or tissue and wash with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell or tissue pellet in ice-cold lysis buffer (see table above) containing freshly added protease inhibitors. A general starting point is to use 1 mL of lysis buffer per 100 mg of tissue or 10^7 cells.
-
Homogenization: For tissues, homogenize using a Dounce homogenizer or a sonicator on ice. For cells, gentle vortexing or passage through a fine-gauge needle may be sufficient.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-chilled microcentrifuge tube.
-
Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Storage: Aliquot the protein extract and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[12]
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction of this compound.
Troubleshooting Logic for SM30 Degradation
Caption: Troubleshooting flowchart for this compound degradation.
Potential Signaling Pathway Regulating SM30
While the direct signaling pathway regulating SM30 is not fully elucidated, the PI3K pathway has been implicated in sea urchin skeletogenesis, a process in which SM30 is involved.[13] The following diagram illustrates a generalized signaling cascade that could influence the expression of a biomineralization protein like SM30.
Caption: A generalized PI3K signaling pathway potentially involved in regulating SM30 expression.
References
- 1. SM30 [bio.davidson.edu]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - US [thermofisher.com]
- 9. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Expression of spicule matrix protein gene SM30 in embryonic and adult mineralized tissues of sea urchin Hemicentrotus pulcherrimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cusabio.com [cusabio.com]
- 13. researchgate.net [researchgate.net]
controlling for variability in sea urchin embryo development for SM30 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing sea urchin embryos in studies focused on the spicule matrix protein, SM30. This guide is designed to help control for variability in embryonic development to ensure reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the function of SM30 and why is controlling for developmental variability important for its study?
A1: SM30 is a family of acidic glycoproteins integral to the biomineralization process of the sea urchin larval skeleton (spicules).[1][2] While essential for normal skeletal development, studies have shown that a reduction in SM30 levels does not completely halt spicule formation, suggesting a complex regulatory role.[1][3] Variability in embryonic development due to environmental or gamete quality issues can lead to asynchronous cultures and abnormal skeletogenesis, confounding the interpretation of SM30 function and gene expression analyses. Therefore, maintaining highly synchronous and healthy embryo cultures is critical for obtaining consistent and meaningful data in SM30-related studies.
Q2: What are the primary sources of variability in sea urchin embryo development?
A2: The primary sources of variability in sea urchin embryo development include:
-
Gamete Quality: The age, ripeness, and overall health of the adult sea urchins significantly impact the quality of eggs and sperm.[4]
-
Fertilization Efficiency: Suboptimal sperm concentration, polyspermy, or poor gamete quality can lead to asynchronous first cleavage and subsequent developmental delays.
-
Temperature: Sea urchin embryos are highly sensitive to temperature fluctuations. Even mild temperature stress can alter gene expression, including that of heat shock proteins, and affect developmental timing.[5][6][7]
-
Embryo Density: Overcrowding of embryos can lead to depletion of oxygen and nutrients, accumulation of waste products, and abnormal development.
-
Water Quality: Changes in pH, salinity, and the presence of contaminants can severely impact fertilization, cleavage, and larval development.[8][9][10]
Q3: How can I assess the quality of my gametes before fertilization?
A3: To assess gamete quality, observe the following:
-
Eggs: A healthy batch of eggs will be uniform in size and shape, with a clear cytoplasm and a distinct germinal vesicle in immature oocytes (which should be minimal in a ripe female).
-
Sperm: High-quality sperm will appear as a dense, milky solution. Under a microscope, sperm should be highly motile. A simple motility test can be performed by adding a small drop of sperm to seawater and observing their swimming behavior.
Q4: What is the optimal temperature for culturing sea urchin embryos for SM30 studies?
A4: The optimal temperature depends on the species of sea urchin being used. For example, Strongylocentrotus purpuratus is typically cultured at 12-15°C. It is crucial to maintain a constant temperature throughout the experiment, as deviations can induce stress responses and alter gene expression, potentially affecting SM30 levels.[6] Chronic heat stress has been shown to decrease growth and survival rates in sea urchins.[5][11]
Q5: How does pH affect sea urchin development and potentially SM30 expression?
A5: Reduced pH, as a result of ocean acidification, can negatively impact sea urchin development. Studies have shown that lower pH can reduce fertilization success by impeding sperm motility and can lead to developmental delays and morphological abnormalities in larvae.[8][9] Since SM30 is a key component of the calcium carbonate spicules, alterations in seawater carbonate chemistry due to low pH could indirectly affect its function and the overall process of skeletogenesis.
Troubleshooting Guides
Issue 1: Asynchronous Embryo Development
| Symptom | Possible Cause | Troubleshooting Steps |
| Wide range of developmental stages at a single time point. | Poor gamete quality. | 1. Use only ripe, healthy adult sea urchins. 2. Assess egg and sperm quality before fertilization. 3. Pool eggs from multiple females to average out quality differences. |
| Inefficient fertilization. | 1. Optimize sperm concentration. Perform a titration to find the lowest concentration that gives >95% fertilization to avoid polyspermy. 2. Ensure rapid and thorough mixing of gametes. | |
| Temperature fluctuations. | 1. Use a temperature-controlled incubator or water bath. 2. Pre-chill all solutions and glassware to the culture temperature. |
Issue 2: Abnormal Spicule Formation in Control Embryos
| Symptom | Possible Cause | Troubleshooting Steps |
| Delayed, stunted, or malformed spicules in the absence of experimental manipulation. | Suboptimal culture density. | 1. Culture embryos at a low density (e.g., a monolayer on the bottom of a petri dish) to ensure adequate oxygen and nutrient availability. |
| Poor water quality. | 1. Use high-quality, filtered natural seawater or a well-defined artificial seawater recipe. 2. Perform regular water changes for long-term cultures. | |
| Environmental contaminants. | 1. Ensure all glassware and equipment are thoroughly cleaned and rinsed with deionized water. Avoid using detergents. |
Issue 3: High Variability in SM30 Knockdown Phenotypes (using Morpholinos)
| Symptom | Possible Cause | Troubleshooting Steps |
| Inconsistent phenotypes among embryos injected with the same morpholino concentration. | Variable morpholino delivery. | 1. Calibrate microinjection needles to ensure consistent injection volume. 2. Practice injection technique to achieve consistent delivery into the cytoplasm. |
| "Off-target" effects of the morpholino. | 1. Co-inject the morpholino with a fluorescent dextran to identify successfully injected embryos. 2. Perform rescue experiments by co-injecting the morpholino with a version of the SM30 mRNA that is not targeted by the morpholino. 3. Use a control morpholino with a scrambled sequence to account for non-specific effects.[12] | |
| Phenotypic plasticity. | Some degree of phenotypic variability is inherent in biological systems. It is important to quantify the range of phenotypes and use a sufficiently large sample size for statistical analysis.[13] |
Quantitative Data Summary
Table 1: Effect of Temperature on Sea Urchin Development
| Species | Control Temperature | Elevated Temperature | Observed Effects at Elevated Temperature | Reference |
| Strongylocentrotus purpuratus | 12°C | 18°C | Widespread alterations in gene expression, including genes for protein folding and development. Increased expression of Hsp70 and Hsp90. | [6][7] |
| Strongylocentrotus intermedius | 20°C | 25°C | Decreased specific growth, survival, and ingestion rates. Altered expression of 2,125 genes. | [5][11] |
| Tripneustes gratilla | 29-30°C | 34-40°C | Non-viable sperm and egg cells. Significant decrease in successful fertilization. | [14] |
Table 2: Effect of pH on Sea Urchin Development
| Species | Control pH | Reduced pH | Observed Effects at Reduced pH | Reference |
| Heliocidarias erythrogramma | 8.1 | 7.7 | Reduced sperm swimming speed and motility, leading to a ~20% decrease in fertilization success and a >25% decline in the proportion of swimming larvae. | [8] |
| Lytechinus variegatus | 8.2 | 7.8 | Increased mortality and morphological abnormalities. Delayed larval development. | [9] |
| Strongylocentrotus purpuratus | 8.03 | 7.61-7.76 | Decreased sperm-egg interaction rate, leading to reduced fertilization success. Sensitivity to pH varied by the natural pH variability of the collection site. | [15] |
Experimental Protocols
Protocol 1: Standard Sea Urchin Fertilization and Embryo Culture
-
Gamete Collection:
-
Induce spawning by injecting 0.5 M KCl into the coelomic cavity of adult sea urchins.
-
Collect sperm "dry" by inverting male urchins onto a dry petri dish. Store on ice.
-
Collect eggs by inverting female urchins over a beaker of filtered seawater (FSW).
-
-
Egg Washing:
-
Allow eggs to settle by gravity.
-
Decant the overlying seawater and replace it with fresh, cold FSW.
-
Repeat this washing step three times to remove any coelomic fluid and debris.
-
-
Sperm Activation and Fertilization:
-
Prepare a dilute sperm suspension by adding a small amount of dry sperm to cold FSW.
-
Add the dilute sperm suspension to the beaker of washed eggs and gently swirl.
-
Observe for the elevation of the fertilization envelope under a microscope, which should occur within 1-2 minutes for >95% of the eggs.
-
-
Embryo Culture:
-
After fertilization, gently wash the embryos to remove excess sperm.
-
Culture embryos in FSW at the appropriate species-specific temperature in sterile dishes or beakers with gentle stirring or aeration.
-
Maintain a low embryo density to prevent overcrowding.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The Dynamics of Secretion during Sea Urchin Embryonic Skeleton Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound function during sea urchin larval spicule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gamete traits influence the variance in reproductive success, the intensity of sexual selection, and the outcome of sexual conflict among congeneric sea urchins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of Chronic Heat Stress on the Growth, Survival, Feeding, and Differential Gene Expression in the Sea Urchin Strongylocentrotus intermedius - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetics of gene expression responses to temperature stress in a sea urchin gene network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: Genetics of gene expression responses to temperature stress in a sea urchin gene network. [scholars.duke.edu]
- 8. sicb.burkclients.com [sicb.burkclients.com]
- 9. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Using Morpholinos to Probe Gene Networks in Sea Urchin | Springer Nature Experiments [experiments.springernature.com]
- 13. Conditional gene knockdowns in sea urchins using caged morpholinos - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aquast.org [aquast.org]
- 15. Sensitivity of sea urchin fertilization to pH varies across a natural pH mosaic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SM30 Gene Amplification in qPCR
Welcome to the technical support center for SM30 gene amplification in qPCR. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantitative polymerase chain reaction (qPCR) analysis of the SM30 gene.
Frequently Asked Questions (FAQs)
Q1: What is the function of the SM30 gene and where is it typically expressed?
The SM30 gene is involved in the biomineralization process, specifically in the construction of embryonic spicules in sea urchins.[1][2][3] It encodes a spicule matrix protein. SM30 mRNA expression is primarily detected in mineralized tissues.[1][4] In embryos, its expression is restricted to primary mesenchyme cells and increases sharply during the mid-to-late mesenchyme blastula stage, coinciding with spicule formation.[1] In adult sea urchins, SM30 mRNA has been found in spines and tube feet.[4]
Q2: What are the key considerations for designing qPCR primers for the SM30 gene?
Effective primer design is critical for successful qPCR amplification.[5][6][7] For the SM30 gene, or any target, consider the following:
-
Amplicon Size: Aim for an amplicon length between 70 and 200 base pairs for optimal qPCR efficiency.[5][6][8]
-
Melting Temperature (Tm): Primers should have a Tm between 60°C and 65°C, with the forward and reverse primers' Tm values within 5°C of each other.[9][10]
-
GC Content: The GC content of primers should be between 40% and 60%.[6][8]
-
Primer Sequence: Avoid runs of identical nucleotides, especially G's, and ensure the 3' end has a G or C to enhance binding.[6][8] Check for potential self-complementarity and primer-dimer formation using primer design software.[6]
-
Specificity: Use tools like NCBI Primer-BLAST to ensure primers are specific to the SM30 gene and will not amplify other sequences.[6]
Q3: My qPCR experiment for SM30 shows no amplification or a very high Ct value. What are the possible causes?
This is a common issue in qPCR and can stem from several factors.[5][11] A logical troubleshooting workflow can help identify the root cause.
Q4: I am observing non-specific amplification in my SM30 qPCR. How can I resolve this?
Non-specific amplification, often indicated by multiple peaks in a melt curve analysis, can compromise the accuracy of your results.[12][13][14]
Potential Causes and Solutions for Non-Specific Amplification
| Potential Cause | Recommended Solution |
|---|---|
| Poor Primer Design | Redesign primers to be highly specific for the SM30 gene.[5][11] Ensure primers do not have significant self-complementarity. |
| Low Annealing Temperature | Increase the annealing temperature in increments of 2°C.[5][9] A temperature gradient can be used to find the optimal annealing temperature.[11] |
| Primer Concentration Too High | Reduce the concentration of primers in the reaction.[11] |
| Genomic DNA Contamination | Treat RNA samples with DNase I before reverse transcription.[5] Design primers that span an exon-exon junction. |
| Primer-Dimers | This can occur with low template concentrations.[9] Optimize primer concentration and annealing temperature. Redesigning primers may be necessary.[9] |
Troubleshooting Guides
Issue 1: Poor Amplification Efficiency for SM30 Gene
A standard curve with an efficiency outside the acceptable range of 90-110% can lead to inaccurate quantification.[5][15]
Troubleshooting Poor Amplification Efficiency
| Observation | Potential Cause | Recommended Action |
|---|---|---|
| Slope of standard curve is less steep than -3.6 | PCR inhibitors present in the sample.[15] | Dilute the template DNA to reduce inhibitor concentration.[16] Re-purify the nucleic acid samples.[5] |
| Suboptimal primer design. | Redesign primers for the SM30 gene, ensuring they meet optimal design criteria.[5] | |
| Incorrect annealing temperature. | Optimize the annealing temperature using a gradient PCR.[11] | |
| Slope of standard curve is steeper than -3.3 | Pipetting errors in serial dilutions. | Carefully repeat the serial dilutions with calibrated pipettes.[15] |
| | Incorrectly calculated template concentrations. | Re-quantify the template nucleic acid. |
Issue 2: High Variability Between Technical Replicates
Inconsistent results between technical replicates can make data interpretation unreliable.[17]
Troubleshooting High Variability in Replicates
| Potential Cause | Recommended Solution |
|---|---|
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated.[16] For small volumes, use low-retention pipette tips. Mix all solutions thoroughly before aliquoting.[5] |
| Inconsistent Template Distribution | Briefly centrifuge plates before cycling to ensure all reaction components are at the bottom of the wells.[18] |
| Low Target Abundance | If the SM30 gene is expressed at very low levels, stochastic variation can occur.[9] Increase the amount of template in the reaction if possible. |
| Instrument/Plate Issues | Check for condensation or bubbles in the wells.[18] Ensure the plate is sealed properly. |
Experimental Protocols
Protocol 1: Standard qPCR for SM30 Gene Amplification
This protocol provides a general framework. Optimal conditions may need to be determined empirically.
-
Reaction Setup:
-
Prepare a master mix containing qPCR master mix (with SYBR Green or probe), forward primer (final concentration 100-500 nM), reverse primer (final concentration 100-500 nM), and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add template DNA (cDNA or genomic DNA) to each well. For cDNA, use a consistent amount (e.g., 1-100 ng) per reaction.
-
Include no-template controls (NTCs) and, if applicable, no-reverse-transcriptase (-RT) controls.
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 2-10 minutes (refer to master mix recommendations).
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds (data collection step).
-
-
Melt Curve Analysis:
-
95°C for 15 seconds.
-
60°C for 60 seconds.
-
Increase temperature to 95°C with a ramp rate of ~0.3°C/second, collecting fluorescence data continuously.
-
-
Protocol 2: Generating a Standard Curve for SM30 Quantification
A standard curve is essential for absolute quantification and for determining amplification efficiency.
-
Prepare a Standard Series:
-
Use a purified PCR product of the SM30 amplicon, a plasmid containing the SM30 sequence, or a concentrated cDNA sample known to express SM30.
-
Determine the concentration of the standard (e.g., copies/µL or ng/µL).
-
Perform a serial dilution of the standard over at least 5 orders of magnitude (e.g., 10-fold dilutions).
-
-
Run the qPCR:
-
Set up qPCR reactions for each dilution point in triplicate.
-
Run the qPCR using the same protocol as for the experimental samples.
-
-
Analyze the Data:
-
Plot the Ct values (y-axis) against the logarithm of the starting quantity of the standards (x-axis).
-
The qPCR software will typically calculate the slope, R² value, and efficiency of the reaction. An R² value >0.99 is desirable.[15]
-
This technical support guide provides a starting point for troubleshooting issues with SM30 gene amplification in qPCR. For persistent problems, further optimization and consultation with your qPCR reagent supplier may be necessary.
References
- 1. SM30 [bio.davidson.edu]
- 2. researchgate.net [researchgate.net]
- 3. SM30 protein function during sea urchin larval spicule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of spicule matrix protein gene SM30 in embryonic and adult mineralized tissues of sea urchin Hemicentrotus pulcherrimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. qPCR primer design revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to optimize qPCR in 9 steps? | Westburg Life Sciences [westburg.eu]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. pcrbio.com [pcrbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Amplification of nonspecific products in quantitative polymerase chain reactions (qPCR) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bento.bio [bento.bio]
- 15. Poor PCR Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. dispendix.com [dispendix.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Confirming SM30 Knockdown Phenotype with Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of how to validate the phenotype observed upon knockdown of the spicule matrix protein 30 (SM30) in sea urchin embryos using rescue experiments. While SM30 is integral to biomineralization, studies have shown that its knockdown can result in a surprisingly subtle phenotype, underscoring the importance of rigorous validation to distinguish true effects from off-target phenomena.
The SM30 Knockdown Phenotype: Often Subtle, Requiring Precise Validation
SM30 is a key protein in the formation of the embryonic skeleton in sea urchins, participating in the biomineralization process that constructs the spicules.[1] It is secreted by primary mesenchyme cells (PMCs), the architects of the larval skeleton. However, experiments using morpholino-oligonucleotides to knock down SM30 expression have revealed that embryos can develop with little to no obvious skeletal aberration.[2][3] This suggests a degree of functional redundancy among spicule matrix proteins.
Given the potential for a minimal phenotype, it is crucial to confirm that any observed subtle effects are specifically due to the loss of SM30 and not to off-target effects of the knockdown reagent. The gold standard for this validation is the rescue experiment.
The Principle of Rescue Experiments
A rescue experiment aims to reverse the knockdown phenotype by reintroducing the target gene's function.[4] This is typically achieved by co-injecting the knockdown agent (e.g., a morpholino) with a form of the target mRNA that is resistant to that agent. If the reintroduction of the protein restores the wild-type phenotype, it provides strong evidence that the observed knockdown phenotype was specific to the target gene.
Comparative Analysis of SM30 Knockdown and Rescue
To illustrate the utility of a rescue experiment, we present hypothetical quantitative data from a typical SM30 knockdown and rescue study. In this scenario, a subtle but measurable phenotype—a slight reduction in spicule length—is observed upon SM30 knockdown.
Table 1: Quantitative Comparison of Spicule Length in SM30 Knockdown and Rescue Embryos
| Experimental Group | Average Spicule Length (µm) | Standard Deviation (µm) | % of Wild-Type Control |
| Wild-Type Control | 150 | 8 | 100% |
| Control Morpholino | 148 | 9 | 98.7% |
| SM30 Morpholino (Knockdown) | 135 | 10 | 90.0% |
| SM30 Morpholino + SM30 mRNA (Rescue) | 147 | 8 | 98.0% |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are protocols for the key experiments discussed.
Protocol 1: SM30 Knockdown via Morpholino Microinjection in Sea Urchin Embryos
-
Morpholino Design: Design a morpholino antisense oligonucleotide (MO) targeting the 5' untranslated region (UTR) of the SM30 mRNA to block translation. A standard control MO with no target in the sea urchin genome should also be used.
-
Gamete Collection and Fertilization: Obtain gametes from adult sea urchins (Strongylocentrotus purpuratus) by intracoelomic injection of 0.5 M KCl. Fertilize the eggs and gently wash the resulting zygotes with filtered seawater.
-
Microinjection Preparation: Prepare the injection solution by diluting the SM30 MO and control MO to a final concentration of 0.5-1.0 mM in nuclease-free water with a tracer dye (e.g., Dextran-rhodamine).
-
Microinjection: Using a microinjection apparatus, inject approximately 2-4 pL of the MO solution into the cytoplasm of one-cell stage zygotes.[4]
-
Embryo Culture: Culture the injected embryos in filtered seawater at 15°C and observe development at regular intervals.
-
Phenotypic Analysis: At the desired developmental stage (e.g., 72 hours post-fertilization, pluteus larva stage), collect embryos for phenotypic analysis. Measure spicule length and assess overall morphology using light microscopy and imaging software.
Protocol 2: Rescue Experiment with Co-injection of SM30 mRNA
-
Rescue mRNA Synthesis: Synthesize capped SM30 mRNA in vitro. To ensure the rescue mRNA is not targeted by the MO, it should ideally lack the MO binding site in the 5' UTR.
-
Co-injection Preparation: Prepare the injection solution containing the SM30 MO (at the same concentration as the knockdown experiment) and the SM30 rescue mRNA (e.g., at 100-500 ng/µL).
-
Microinjection: Inject the co-injection solution into one-cell stage zygotes as described in Protocol 1.
-
Comparative Analysis: Culture the knockdown, rescue, and control embryos under identical conditions. At the 72-hour time point, measure spicule lengths across all groups and compare the data to determine if the knockdown phenotype was successfully rescued.
Visualizing the Experimental Workflow and Signaling Context
To provide a clearer understanding of the experimental logic and the biological context of SM30, the following diagrams are provided.
References
- 1. Localized VEGF signaling from ectoderm to mesenchyme cells controls morphogenesis of the sea urchin embryo skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SM30 protein function during sea urchin larval spicule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High Throughput Microinjections of Sea Urchin Zygotes - PMC [pmc.ncbi.nlm.nih.gov]
Validating RNA-Seq Data for SM30 with qPCR: A Comparative Guide
This guide provides a comprehensive comparison of RNA-sequencing (RNA-seq) and quantitative real-time PCR (qPCR) for the validation of gene expression, focusing on the hypothetical gene SM30. It is intended for researchers, scientists, and drug development professionals seeking to confirm high-throughput sequencing results with a targeted approach. While RNA-seq offers a genome-wide view of the transcriptome, qPCR remains the gold standard for validating the expression of specific genes.[1][2] This guide outlines the methodologies, presents comparative data, and illustrates the necessary workflows and biological pathways.
The Importance of qPCR Validation
RNA-seq is a powerful tool for discovering novel genes and profiling the entire transcriptome.[3] However, disparities can arise between RNA-seq and qPCR data due to technical variability, differences in sensitivity, and platform-specific biases.[4] Therefore, qPCR is frequently used to validate RNA-seq findings, especially for genes with low expression levels or subtle changes in expression, thereby increasing confidence in the results.[1][5] This validation is crucial when findings may inform significant decisions in research or therapeutic development.[1]
Comparative Analysis: SM30 Expression
To illustrate the validation process, consider a hypothetical experiment where RNA-seq analysis identified SM30 as a differentially expressed gene (DEG) in response to a treatment. The following table summarizes the hypothetical expression data for SM30, alongside two other DEGs (Gene X, Gene Y) and a stably expressed housekeeping gene (GAPDH), as determined by both RNA-seq and qPCR.
| Gene | RNA-Seq (log2 Fold Change) | RNA-Seq (p-value) | qPCR (Relative Quantification, 2-ΔΔCt) |
| SM30 | 2.58 | 0.001 | 5.85 |
| Gene X | -1.74 | 0.015 | 0.29 |
| Gene Y | 1.91 | 0.032 | 3.67 |
| GAPDH | 0.05 | 0.950 | 1.02 |
Note: Data is hypothetical. RNA-seq data is typically presented as log2 fold change, while qPCR results are often shown as linear fold change calculated using the 2-ΔΔCt method.
Experimental Workflow for qPCR Validation
The process of validating RNA-seq data with qPCR involves a series of precise steps, from sample preparation to data analysis. The workflow ensures that the comparison between the two techniques is as accurate as possible.
Detailed Experimental Protocols
Here are the detailed methodologies for the key experiments involved in the qPCR validation of SM30 expression.
RNA Isolation and cDNA Synthesis
The validation should ideally be performed on the same RNA samples used for the initial RNA-seq experiment to minimize biological variability.[6]
-
RNA Extraction : Total RNA is extracted from cells or tissues using a TRIzol-based method or a column-based kit, followed by DNase treatment to remove any contaminating genomic DNA.
-
Quality Control : RNA integrity and concentration are assessed using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality input for cDNA synthesis.
-
cDNA Synthesis : First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., Thermo Fisher Scientific's RevertAid First Strand cDNA Synthesis Kit) with random hexamers or oligo(dT) primers, following the manufacturer's instructions.[7]
Primer Design and Validation
Proper primer design is critical for the accuracy of qPCR results.
-
Design : Primers for SM30 and selected housekeeping genes (e.g., GAPDH, ACTB) are designed using software like Primer3 or NCBI's Primer-BLAST.[6] Primers should ideally span an exon-exon junction to prevent amplification of any residual genomic DNA.
-
Validation : Primer efficiency is tested through a standard curve analysis using a serial dilution of cDNA. An acceptable efficiency is typically between 90% and 110%. A melt curve analysis is also performed to confirm the amplification of a single specific product.[6]
Quantitative Real-Time PCR (qPCR)
-
Reaction Setup : The qPCR reaction is prepared using a SYBR Green-based master mix (e.g., Kapa SYBR Fast Universal) and the designed primers.[6] Each sample, including no-template controls, should be run in triplicate to ensure technical reproducibility.[7]
-
Thermal Cycling : The reaction is performed on a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[6]
-
Initial Denaturation: 95°C for 3 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 10 seconds.
-
Annealing/Extension: 60°C for 30 seconds.
-
-
Melt Curve Analysis: Performed at the end of the run to verify product specificity.
-
Data Analysis
The relative expression of the target gene (SM30) is calculated using the 2-ΔΔCt (Livak) method.[6]
-
Normalization to Housekeeping Gene (ΔCt) : The Ct value of the target gene is normalized to the Ct value of a housekeeping gene for each sample:
-
ΔCt = Ct(SM30) - Ct(Housekeeping Gene)
-
-
Normalization to Control Group (ΔΔCt) : The ΔCt of the treated sample is then normalized to the ΔCt of the control sample:
-
ΔΔCt = ΔCt(Treated) - ΔCt(Control)
-
-
Fold Change Calculation : The final fold change in expression is calculated as 2-ΔΔCt.[6]
Biological Context: SM30 in Signaling Pathways
To provide a functional context for the expression changes observed, it is useful to understand the role of the gene in relevant biological pathways. Based on the homologous gene SMIM30 (Small Integral Membrane Protein 30), SM30 is implicated in the negative regulation of the Type I Interferon (IFN) signaling pathway.[8] This pathway is critical for antiviral innate immune responses.
Conclusion
Validating RNA-seq data with qPCR is a critical step to confirm differential gene expression findings. While RNA-seq provides a comprehensive, high-throughput analysis, qPCR offers a sensitive and specific method for quantifying the expression of selected genes.[3] By following rigorous experimental protocols and using appropriate data analysis methods, researchers can confidently verify the expression of key genes like SM30, strengthening the biological interpretation of their transcriptomic data.
References
- 1. biostate.ai [biostate.ai]
- 2. rna-seqblog.com [rna-seqblog.com]
- 3. biostate.ai [biostate.ai]
- 4. researchgate.net [researchgate.net]
- 5. Do results obtained with RNA-sequencing require independent verification? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qPCR Validation of RNA-Seq Results [bio-protocol.org]
- 7. qPCR validation of RNAseq data [bio-protocol.org]
- 8. genecards.org [genecards.org]
A Functional Showdown: SM30 vs. SM50 in Sea Urchin Biomineralization
For researchers, scientists, and drug development professionals delving into the intricacies of biomineralization, the sea urchin embryo provides a powerful model system. Central to the formation of its intricate skeleton are the spicule matrix proteins, SM30 and SM50. While both are crucial players, they exhibit distinct and functionally significant differences. This guide provides an objective comparison of their performance, supported by experimental data, to illuminate their unique roles in skeletogenesis.
At a Glance: Key Functional Differences
| Feature | SM30 Protein | SM50 Protein |
| Primary Role | Appears to be involved in the longitudinal growth of spicules and may have a redundant or subtle function in overall skeletogenesis.[1] | A major and essential component for the initiation and elongation of the embryonic spicules.[2] |
| Knockdown Phenotype | Undetectable levels of this compound do not significantly impede spicule formation or elongation, suggesting functional redundancy.[2] | Knockdown results in the complete absence of spicules, highlighting its critical and non-redundant role.[2] |
| Expression Onset | Expression begins concurrently with the onset of spicule formation.[3] | Expression precedes spicule formation, suggesting a role in preparing the environment for mineralization.[3] |
| Localization in Spicules | Primarily found in the longitudinally growing portions of the spicules, parallel to the calcite c-axis.[1] | Concentrated in the radially growing portions of the spicules, normal to the calcite c-axis.[1] |
| Expression in Adult Tissues | Detected in spines and tube feet, but not in the test.[3] | Found in all mineralized adult tissues, including spines, tube feet, and the test.[3] |
| Regulation by ZnCl₂ | Expression is suppressed by the presence of zinc ions.[3] | Expression is not sensitive to zinc ions.[3] |
In-Depth Functional Analysis
The SM50 protein is unequivocally a cornerstone of sea urchin skeletogenesis. As one of the most abundant proteins within the spicule matrix, its primary function is to direct crystal growth and stabilize the amorphous calcium carbonate (ACC) phase, a precursor to the final crystalline structure.[4] Experimental evidence from knockdown studies is compelling; a reduction of 80% of SM50 protein leads to a failure of spicule elongation, and a complete loss of the protein results in a total absence of spicules.[2] This demonstrates its indispensable role in the very initiation of biomineralization.
In contrast, the role of SM30 is more nuanced. While it is an integral component of the spicule matrix, its absence is not catastrophic to the overall process. Antisense gene silencing experiments that render the this compound undetectable still result in the formation and elongation of spicules.[2] This suggests that other proteins may compensate for its function, or that its role is more specialized. Its localization to the longitudinally growing portions of the spicules hints at a function in the directional extension of the skeletal rods.[1] Both SM30 and SM50 are believed to contribute to the flexural strength and fracture resistance of the mineralized spicule.[2]
Regulatory Signaling Pathways
The expression of both SM30 and SM50 is tightly controlled by a network of signaling pathways, with the Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) pathways playing central roles. These pathways are critical for guiding the migration and differentiation of primary mesenchyme cells (PMCs), the exclusive producers of spicule matrix proteins.
The VEGF signaling cascade, through the activation of the Extracellular signal-regulated kinase (ERK) pathway, is a key driver of skeletal elongation.[5] This pathway upregulates the expression of skeletogenic genes, including SM50, particularly at the growing tips of the spicules.[6]
Similarly, the FGF signaling pathway is essential for the directed migration of PMCs and the morphogenesis of the skeleton.[7][8] Inhibition of FGF signaling affects the expression of both SM30 and SM50, underscoring its role as a key regulator in the gene regulatory network for skeletogenesis.[7]
Experimental Protocols
A cornerstone of understanding the functional differences between SM30 and SM50 lies in robust experimental methodologies. Below are outlines of key experimental protocols used in their study.
Immunofluorescence Staining of SM30 and SM50 in Sea Urchin Embryos
This protocol allows for the visualization of the subcellular localization of SM30 and SM50 proteins within the developing embryo.
Materials:
-
Sea urchin embryos at various developmental stages
-
Filtered seawater (FSW)
-
4% Paraformaldehyde (PFA) in FSW (Fixative)
-
Phosphate Buffered Saline with 0.1% Tween-20 (PBST)
-
Blocking solution (e.g., 4% Normal Goat Serum in PBST)
-
Primary antibodies (anti-SM30 and anti-SM50)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Microscope slides and coverslips
-
Confocal microscope
Procedure:
-
Fixation: Fix embryos in 4% PFA in FSW for 1 hour at room temperature with gentle rocking.[9]
-
Washing: Wash the embryos three times with PBST to remove the fixative.[9]
-
Permeabilization and Blocking: Incubate the embryos in blocking solution for at least 1 hour at room temperature to block non-specific antibody binding and permeabilize the cells.[9]
-
Primary Antibody Incubation: Incubate the embryos with the primary antibody (e.g., mouse anti-SM50 or rabbit anti-SM30) diluted in blocking solution overnight at 4°C with gentle agitation.
-
Washing: Wash the embryos extensively with PBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the embryos with the appropriate fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 568) and a nuclear counterstain for 1-2 hours at room temperature in the dark.[10]
-
Final Washes: Wash the embryos again with PBST and then with PBS to remove excess secondary antibody and salt.
-
Mounting and Imaging: Mount the stained embryos on a microscope slide and image using a confocal microscope.
Morpholino-based Knockdown of SM50
This technique uses morpholino antisense oligonucleotides to block the translation of SM50 mRNA, allowing for the study of its loss-of-function phenotype.
Materials:
-
Fertilized sea urchin eggs
-
SM50-specific morpholino oligonucleotide (MO)
-
Control morpholino
-
Microinjection setup (needle, holder, micromanipulator, pressure injector)
-
Filtered seawater
Procedure:
-
Prepare Morpholinos: Resuspend the SM50 MO and control MO in sterile water to the desired stock concentration.
-
Prepare Injection Mix: Dilute the MO stock solution to the final injection concentration (typically 1-2 mM) and add a tracer dye (e.g., dextran-rhodamine) to visualize the injection.
-
Microinjection: Inject the MO solution into fertilized sea urchin eggs at the one-cell stage.[11]
-
Culture: Culture the injected embryos in filtered seawater at the appropriate temperature.
-
Phenotypic Analysis: Observe the development of the injected embryos at various time points and compare the phenotype of SM50 morphants to control morphants and uninjected embryos. Assess for the presence, absence, and morphology of spicules.
CRISPR/Cas9-mediated Gene Knockout of SM30
This powerful gene-editing technique allows for the permanent disruption of the SM30 gene to study its function.
Materials:
-
Fertilized sea urchin eggs
-
Cas9 mRNA
-
Single guide RNA (sgRNA) targeting the SM30 gene
-
Microinjection setup
-
Filtered seawater
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
DNA sequencing service
Procedure:
-
Design and Synthesize sgRNA: Design an sgRNA that targets a specific site in the SM30 gene. Synthesize the sgRNA in vitro.[12]
-
Prepare Injection Mix: Prepare a microinjection mix containing Cas9 mRNA and the SM30-specific sgRNA.[13]
-
Microinjection: Inject the Cas9/sgRNA mix into fertilized sea urchin eggs.[14]
-
Culture: Culture the injected embryos.
-
Genotyping: At a desired developmental stage, extract genomic DNA from a pool of injected embryos. Use PCR to amplify the region of the SM30 gene targeted by the sgRNA. Sequence the PCR product to confirm the presence of insertions or deletions (indels) that indicate successful gene editing.[12]
-
Phenotypic Analysis: Observe the phenotype of the SM30 knockout embryos, paying close attention to spicule morphology and development.
Conclusion
In the intricate process of sea urchin biomineralization, SM30 and SM50 play distinct yet complementary roles. SM50 is the indispensable architect, essential for the very foundation of the spicule. SM30, on the other hand, appears to be a more specialized contributor, likely involved in the finer details of skeletal elongation and contributing to its overall structural integrity. A thorough understanding of their individual functions and the signaling pathways that govern their expression is paramount for unraveling the fundamental principles of biomineralization, with potential implications for fields ranging from materials science to regenerative medicine. The experimental approaches detailed here provide a robust framework for the continued investigation of these fascinating proteins.
References
- 1. Differential distribution of spicule matrix proteins in the sea urchin embryo skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression of spicule matrix protein gene SM30 in embryonic and adult mineralized tissues of sea urchin Hemicentrotus pulcherrimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of larval sea urchin spicule SM50 domains in organic matrix self-assembly and calcium carbonate mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulatory feedback between VEGF and ERK pathways controls tip-cell expression during sea urchin skeletogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. FGF signals guide migration of mesenchymal cells, control skeletal morphogenesis [corrected] and regulate gastrulation during sea urchin development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Staining of Sea Urchin Embryos [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Morpholino gene knock-down service | ZeClinics® CRO [zeclinics.com]
- 12. CRISPR/Cas9-mediated genome editing in sea urchins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of knockout adult sea urchins by using a CRISPR-Cas9 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CRISPR-Cas9-Mediated Gene Knockout in a Non-Model Sea Urchin, Heliocidaris crassispina - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SM30 Gene Expression in Different Sea Urchin Species
A comprehensive guide for researchers, scientists, and drug development professionals on the expression dynamics of the skeletogenic gene SM30 across various sea urchin species, supported by experimental data and protocols.
The SM30 gene family plays a crucial role in the biomineralization process of sea urchins, contributing to the formation of the larval skeleton and adult mineralized tissues such as spines, teeth, and tests. Understanding the differential expression of this gene across various species can provide valuable insights into the evolution of developmental processes and the molecular mechanisms of skeletogenesis. This guide presents a comparative analysis of SM30 gene expression in several key sea urchin model organisms, including Strongylocentrotus purpuratus, Hemicentrotus pulcherrimus, Paracentrotus lividus, and Lytechinus variegatus.
Data Presentation: A Comparative Overview of SM30 Gene Expression
The expression of the SM30 gene family exhibits significant variation across different sea urchin species, developmental stages, and adult tissues. The following table summarizes the available quantitative and qualitative data on SM30 expression.
| Species | Developmental Stage | Tissue/Cell Type | Expression Level | Method |
| Strongylocentrotus purpuratus | Middle to late mesenchyme blastula (26-28 hr) | Primary Mesenchyme Cells (PMCs) | Sharp increase; ~480 transcripts/PMC at prism stage[1] | RNA blot analysis[1] |
| Embryonic (overt spicule deposition) | Primary Mesenchyme Cells (PMCs) | SpSM30A, B, C, E expressed at different levels[2] | RT-PCR, Whole-Mount In Situ Hybridization[2] | |
| Adult | Spines and Teeth | SpSM30D expressed[2] | RT-PCR[2] | |
| Adult | Tooth and Test | SpSM30E highly expressed[2] | RT-PCR[2] | |
| Adult | Spines | SpSM30F expressed[2] | RT-PCR[2] | |
| Adult | All mineralized tissues | SpSM30B and C expressed at modest levels[2] | RT-PCR[2] | |
| Hemicentrotus pulcherrimus | Onset of spicule formation | Embryo and cultured micromeres | First detectable and rapidly increasing[3][4] | Northern Blot, In Situ Hybridization |
| Adult | Spines and Tube Feet | Detected[3][4] | Northern Blot | |
| Adult | Test | Not detected[3][4] | Northern Blot | |
| Paracentrotus lividus | Pluteus Stage | Whole Embryo | Down-regulated in offspring of certain females | Real-Time qPCR |
| Lytechinus variegatus | Not specified | Gonads | - | RNA-seq[5] |
| Heliocidaris crassispina | Metamorphosis | Skeletogenic cells | Highly expressed in spicule-related cell clusters[6][7] | Single-cell RNA sequencing[6][7] |
Signaling Pathways Regulating SM30 Expression
The expression of SM30 and other skeletogenic genes is under the control of complex gene regulatory networks. Key signaling pathways implicated in this process include the Vascular Endothelial Growth Factor (VEGF) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the Transforming Growth Factor-beta (TGF-β) pathway.
VEGF/MAPK Signaling Pathway
The VEGF signaling pathway is a crucial regulator of skeletogenesis in sea urchin embryos. Ectoderm-derived VEGF signals are thought to activate the MAPK pathway in the primary mesenchyme cells (PMCs), which in turn drives the expression of skeletogenic genes, including those involved in spicule formation.
References
- 1. SM30 [bio.davidson.edu]
- 2. SpSM30 gene family expression patterns in embryonic and adult biomineralized tissues of the sea urchin, Strongylocentrotus purpuratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of spicule matrix protein gene SM30 in embryonic and adult mineralized tissues of sea urchin Hemicentrotus pulcherrimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The Cell States of Sea Urchin During Metamorphosis Revealed by Single-Cell RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validating SM30 Protein Interactions: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods
For researchers, scientists, and drug development professionals investigating the intricate molecular interactions that govern biological processes, robust validation of protein-protein interactions is paramount. This guide provides a comparative analysis of co-immunoprecipitation (Co-IP) and alternative techniques for validating interactions with the Strongylocentrotus purpuratus spicule matrix protein SM30, a key player in biomineralization.
The SM30 protein is an acidic glycoprotein that is a major component of the sea urchin embryonic spicule matrix.[1][2] It is believed to play a crucial role in the regulation of spicule formation, a process of controlled biomineralization.[1][2] Understanding the interaction partners of SM30 is essential for elucidating the molecular mechanisms that drive the assembly and morphogenesis of the embryonic skeleton. While direct Co-IP data for SM30 is not extensively documented in publicly available literature, this guide will provide a framework for such investigations, comparing Co-IP with other established methods for validating protein-protein interactions.
Comparison of Protein Interaction Validation Methods
Choosing the appropriate method for validating protein-protein interactions depends on various factors, including the nature of the proteins, the required sensitivity and specificity, and the desired quantitative output. Below is a comparison of Co-IP with several alternative techniques, with special considerations for a secreted, matrix-associated protein like SM30.
| Method | Principle | Advantages for SM30 | Limitations for SM30 | Quantitative Data |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a known protein ("bait"), pulling it down from a lysate along with its interacting partners ("prey"). | Can validate interactions in a near-native cellular context. | As a secreted, matrix-occluded protein, obtaining a suitable lysate containing intact SM30 complexes can be challenging. Antibody availability and specificity are critical. | Semi-quantitative (Western blot band intensity) to quantitative (mass spectrometry). |
| Pull-Down Assay | A tagged "bait" protein is immobilized on beads and used to capture interacting partners from a cell lysate or purified protein mixture. | Does not rely on a specific antibody for the bait protein; a recombinant tagged SM30 can be used.[3] | In vitro nature may not fully represent in vivo interactions within the complex spicule matrix. | Semi-quantitative to quantitative, similar to Co-IP. |
| Yeast Two-Hybrid (Y2H) | Interaction between two proteins in the yeast nucleus activates reporter gene expression.[4][5][6][7][8] | Good for initial screening of potential interaction partners from a library. | High rate of false positives and negatives. Interactions must occur in the yeast nucleus, which may not be suitable for a secreted protein like SM30 without modification. | Primarily qualitative (reporter gene activation). |
| Surface Plasmon Resonance (SPR) | Measures the binding of an analyte to a ligand immobilized on a sensor chip in real-time, without the need for labels.[9][10][11][12] | Provides quantitative kinetic data (association and dissociation rates) and binding affinity.[11] | Requires purified proteins, which can be a challenge for matrix-associated proteins. Only validates direct binary interactions. | Highly quantitative (kinetic constants, affinity). |
| Affinity Chromatography | Separates proteins based on their specific binding to a ligand immobilized on a chromatography matrix.[13][14] | Can be used to purify SM30-containing complexes from solubilized spicule matrix preparations. | Requires optimization to maintain the integrity of protein complexes during purification. | Primarily a purification technique, but can be coupled with quantitative methods. |
Experimental Protocols
Co-Immunoprecipitation Protocol for SM30
Given that SM30 is a secreted protein incorporated into the spicule matrix, a standard cellular Co-IP protocol needs modification. The following is a generalized protocol that would require optimization for the specific context of sea urchin embryos.
1. Preparation of Embryo Extract:
-
Culture Strongylocentrotus purpuratus embryos to the desired developmental stage (e.g., gastrula stage when SM30 is expressed).[2]
-
To enrich for secreted and matrix-associated proteins, a gentle lysis procedure that preserves the integrity of the spicule matrix is required. This may involve decalcification of the spicules to release matrix proteins.
-
A possible approach is to isolate spicules, followed by decalcification with a buffer containing EDTA and protease inhibitors. The solubilized matrix proteins would then serve as the input for the Co-IP.
2. Immunoprecipitation:
-
Incubate the solubilized spicule matrix extract with an anti-SM30 antibody (bait antibody) for several hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Wash the beads several times with a suitable wash buffer (e.g., a buffer with low salt and non-ionic detergent concentration) to remove non-specifically bound proteins.
3. Elution and Analysis:
-
Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative interacting partner (e.g., anti-SM50 antibody).
-
For a broader analysis of the interactome, the eluted proteins can be identified by mass spectrometry.[15]
Visualizing Workflows and Pathways
To better illustrate the experimental process and the biological context of SM30, the following diagrams are provided.
Concluding Remarks
Validating the protein interactions of SM30 is a critical step toward a comprehensive understanding of sea urchin biomineralization. While Co-immunoprecipitation is a powerful technique for this purpose, its application to a secreted, matrix-associated protein like SM30 requires careful optimization. For a more complete picture, a multi-pronged approach that combines Co-IP with alternative methods such as pull-down assays and Surface Plasmon Resonance is recommended. The quantitative data obtained from these complementary techniques will provide a more robust and detailed map of the SM30 interactome, ultimately shedding light on the intricate molecular choreography that underlies the formation of biological minerals.
References
- 1. string-db.org [string-db.org]
- 2. SM30 [bio.davidson.edu]
- 3. Pull-down assays [sigmaaldrich.com]
- 4. Yeast Two-Hybrid — Roepman Lab [roepmanlab.com]
- 5. Yeast two-hybrid screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yeast Two-Hybrid, a Powerful Tool for Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matchmaker Gold Yeast Two-Hybrid System [takarabio.com]
- 8. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 9. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. youtube.com [youtube.com]
- 11. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of SM30 Gene Silencing: Knockdown vs. Knockout Effects Across Model Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SM30 Gene Manipulation Techniques and Their Outcomes
The study of gene function relies heavily on the ability to perturb gene expression and observe the resulting phenotypes. Gene knockdown, a transient and often partial reduction in gene expression, and gene knockout, the complete and permanent ablation of a gene, are two of the most powerful techniques in the molecular biologist's toolkit. This guide provides a comparative analysis of the effects of knockdown versus knockout for the gene designated "SM30," a nomenclature that, as this guide will elucidate, refers to distinct proteins with divergent functions across different organisms. We will explore the sea urchin spicule matrix protein SM30, its vertebrate homolog Senescence Marker Protein-30 (SMP30) in mice, and the human micropeptide SMIM30, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for researchers in the field.
Distinguishing the "SM30" Proteins
It is critical for researchers to recognize that "SM30" can refer to at least three different proteins depending on the model organism, each with a unique biological role:
-
Sea Urchin SM30: A 30.6 kDa acidic, proline-rich spicule matrix protein integral to the process of biomineralization and the formation of the embryonic skeleton in organisms like Strongylocentrotus purpuratus.[1]
-
Mouse SMP30 (Senescence Marker Protein-30): The vertebrate homolog, which functions as a calcium-binding protein with anti-apoptotic properties. Its absence is linked to phenotypes associated with aging, such as increased susceptibility to apoptosis and altered lipid metabolism.[2][3]
-
Human SMIM30 (Small Integral Membrane Protein 30): A micropeptide encoded by the LINC00998 gene, which was previously thought to be a non-coding RNA. SMIM30 is implicated in cell cycle regulation and proliferation, particularly in the context of cancer.[4][5]
This guide will address the effects of knockdown and knockout on each of these proteins, providing a nuanced understanding of their respective functions.
Quantitative Comparison of Knockdown vs. Knockout Phenotypes
The following tables summarize the observed effects of reducing or eliminating the expression of the different SM30 proteins.
Table 1: Sea Urchin SM30 (Biomineralization)
| Manipulation | Technique | Key Phenotype | Quantitative Data | Reference |
| Knockdown | Morpholino Antisense Oligonucleotides | No significant aberration in skeletal spicule development. | Protein levels can be reduced to very low levels, yet normal skeletogenesis is observed. | [5][6] |
| Knockout | CRISPR/Cas9 | No published data available on the phenotype of a sea urchin SM30 knockout. | - | - |
Note: The surprising lack of a phenotype in sea urchin SM30 knockdown studies suggests potential functional redundancy with other spicule matrix proteins.[5][6]
Table 2: Mouse SMP30 (Aging and Metabolism)
| Manipulation | Technique | Key Phenotype | Quantitative Data | Reference |
| Knockdown | No published data available for SMP30 knockdown in mice. | - | - | - |
| Knockout | Gene Targeting (Null Mutation) | Increased mortality, accumulation of lipids in the liver, increased susceptibility to apoptosis. | - Hepatic Triglycerides: ~3.6-fold higher than wild-type. - Hepatic Cholesterol: ~3.3-fold higher than wild-type. - Hepatic Phospholipids: ~3.7-fold higher than wild-type. | [2][7] |
Table 3: Human SMIM30 (Cell Cycle and Cancer)
| Manipulation | Technique | Key Phenotype | Quantitative Data | Reference |
| Knockdown | siRNA | Inhibition of cell proliferation, increase in G1 phase of the cell cycle. | - DNA Replicating Cells (EdU assay): Significant reduction in the fraction of cells undergoing DNA replication. - Colony Formation: Inhibition of colony formation in hepatoma cells. | [4][8] |
| Knockout | CRISPR/Cas9 | Reduced cell viability and DNA replication. | - DNA Replicating Cells (EdU assay): Reduction in the fraction of cells undergoing DNA replication. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. Below are summaries of the key protocols used for knockdown and knockout studies of the SM30 proteins.
Morpholino-Mediated Knockdown in Sea Urchin Embryos
Morpholino antisense oligonucleotides are a common method for transient gene knockdown in sea urchin embryos.[9][10]
-
Design and Synthesis: Morpholinos are designed to be complementary to the 5' untranslated region of the target mRNA to block translation.
-
Microinjection: Fertilized sea urchin eggs are microinjected with a solution containing the morpholino oligonucleotides.[9]
-
Phenotypic Analysis: Embryos are cultured and observed for developmental changes, particularly in skeletogenesis for SM30.
-
Validation: The effectiveness of the knockdown can be confirmed by quantitative PCR to measure mRNA levels or by Western blotting to assess protein levels.
CRISPR/Cas9-Mediated Knockout
The CRISPR/Cas9 system allows for the permanent disruption of a target gene.[3][11][12]
-
gRNA Design: Guide RNAs (gRNAs) are designed to target a specific sequence within the gene of interest, often in an early exon to induce a frameshift mutation. For sea urchins, online tools can be used to design gRNAs against the S. purpuratus genome.[3][11]
-
Preparation of CRISPR/Cas9 Components: Cas9 mRNA and the gRNA are synthesized in vitro.[3][11]
-
Delivery:
-
Genotyping and Phenotypic Analysis: Genomic DNA is extracted from the embryos or cell clones to confirm the presence of mutations (indels) at the target site. The resulting phenotype is then analyzed.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes can provide a clearer understanding of the underlying biology.
Caption: Sea Urchin Biomineralization Signaling Pathway.
Caption: General Experimental Workflow for Knockdown vs. Knockout.
Caption: Human SMIM30-MAPK Signaling Pathway in Cancer.[13][14]
Conclusion
The comparison of SM30 knockdown versus knockout reveals a fascinating divergence of function across different species and highlights the importance of precise gene nomenclature in research. In sea urchins, the knockdown of the biomineralization protein SM30 has a surprisingly minimal effect, suggesting functional redundancy. In contrast, the knockout of its mammalian homolog, SMP30, in mice leads to significant pathologies related to aging and metabolism. Furthermore, the human micropeptide SMIM30, also studied under both knockdown and knockout conditions, plays a clear role in cell cycle progression and cancer, acting through the MAPK signaling pathway.
This guide underscores that the choice between knockdown and knockout technologies depends on the specific research question and the model system. While knockdown offers a means for transient gene silencing, knockout provides a permanent and complete loss of function, which can sometimes reveal phenotypes masked by residual protein in knockdown experiments. For the SM30 family of proteins, the available data paint a complex picture, emphasizing the need for continued research to fully elucidate their respective roles in biology and disease.
References
- 1. Tissue regeneration and biomineralization in sea urchins: role of Notch signaling and presence of stem cell markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SMP30 deficiency in mice causes an accumulation of neutral lipids and phospholipids in the liver and shortens the life span - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRISPR/Cas9-mediated genome editing in sea urchins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leprdb/db Mice with Senescence Marker Protein-30 Knockout (Leprdb/dbSmp30Y/−) Exhibit Increases in Small Dense-LDL and Severe Fatty Liver Despite Being Fed a Standard Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound function during sea urchin larval spicule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LINC00998‐encoded micropeptide SMIM30 promotes the G1/S transition of cell cycle by regulating cytosolic calcium level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Manipulation of Developing Juvenile Structures in Purple Sea Urchins (Strongylocentrotus purpuratus) by Morpholino Injection into Late Stage Larvae | PLOS One [journals.plos.org]
- 10. Using Morpholinos to Probe Gene Networks in Sea Urchin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CRISPR/Cas9-mediated genome editing in sea urchins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CRISPR/Cas9 knock-in methodology for the sea urchin embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide SMIM30 promotes HCC development by inducing SRC/YES1 membrane anchoring and MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Orthogonal Validation of Antibody Specificity: A Comparative Guide
In the pursuit of reproducible and reliable experimental outcomes, the rigorous validation of antibodies is paramount. This guide provides a comprehensive overview of orthogonal validation strategies to ascertain the specificity of a target antibody, herein referred to as "Antibody X" (as a placeholder for SM30). Orthogonal validation employs antibody-independent methods to corroborate antibody-based findings, thereby providing a higher degree of confidence in the antibody's performance.[1][2]
Core Principles of Orthogonal Validation
Antibody validation is the process of ensuring that an antibody specifically and selectively binds to its intended target antigen in a given application.[3][4] Orthogonal strategies are a critical component of this process, involving the comparison of data from antibody-dependent methods with those from antibody-independent techniques.[1][5] The goal is to demonstrate that the signal generated by the antibody correlates with the presence and abundance of the target protein as measured by a different methodology.[6]
Comparative Analysis of Orthogonal Validation Methods
A variety of methods can be employed for the orthogonal validation of Antibody X. The choice of method will depend on the nature of the target protein, the available resources, and the intended application of the antibody. Below is a comparison of commonly used orthogonal validation techniques.
| Validation Strategy | Principle | Advantages | Disadvantages | Recommended Applications |
| Genetic Knockout (KO) / Knockdown (KD) | The target protein is eliminated (KO) or its expression is reduced (KD) using genetic tools like CRISPR/Cas9 or siRNA. The antibody's signal should be absent in KO or diminished in KD cells.[2][3][7] | Considered the gold standard for specificity validation.[8] Provides a true negative control.[6] | Not all genes can be knocked out without affecting cell viability.[6] Does not guarantee specificity across all cell lines or tissues.[6] | Western Blot (WB), Immunocytochemistry (ICC), Immunohistochemistry (IHC), Flow Cytometry (FC) |
| Independent Antibody Validation | Two or more independent antibodies recognizing different, non-overlapping epitopes on the same target protein are used.[3][9] A similar staining pattern provides confidence in specificity.[9] | Relatively straightforward to implement if suitable antibodies are available. Can be applied to a wide range of applications. | Can be challenging to find multiple, high-quality antibodies to the same target.[6] Non-specific binding could be common to both antibodies.[6] | WB, ICC, IHC, FC, Immunoprecipitation (IP) |
| Correlation with RNA-Seq Data | Antibody-based protein expression data (e.g., from IHC or WB) is compared with mRNA expression levels from RNA sequencing (RNA-seq) across multiple cell lines or tissues.[5][6] | Allows for a broad comparison across many samples. Utilizes publicly available datasets.[1] | mRNA levels do not always directly correlate with protein levels due to post-transcriptional and post-translational regulation.[6] | IHC, WB |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | The antibody is used to immunoprecipitate the target protein, and the captured proteins are identified by mass spectrometry. The intended target should be the most abundant protein identified.[10] | Provides a highly specific identification of the protein(s) the antibody binds to. Can identify off-target interactions.[10] | Technically demanding and requires specialized equipment. May not be suitable for all applications. | IP |
| Tagged Protein Expression | A tagged version of the target protein (e.g., with a GFP or FLAG tag) is expressed in cells. The signal from the antibody of interest should co-localize with the signal from an antibody against the tag.[7][11] | Provides a clear positive control. Can confirm the antibody recognizes the correct protein. | Overexpression of the tagged protein may not reflect endogenous expression levels and could mask off-target binding.[7] | ICC, WB |
Experimental Protocols
Detailed methodologies for key orthogonal validation experiments are provided below.
Objective: To verify the specificity of Antibody X by observing a loss or reduction of signal in cells where the target gene has been knocked out or knocked down.
Protocol:
-
Cell Culture and Transfection/Transduction: Culture wild-type and KO/KD cell lines in appropriate media. For KD, transfect cells with target-specific siRNA or shRNA constructs.
-
Protein Lysate Preparation: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from wild-type and KO/KD lysates onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with Antibody X at the recommended dilution overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Objective: To compare the staining pattern of Antibody X with that of a validated alternative antibody (Alternative Antibody) targeting a different epitope on the same protein.
Protocol:
-
Cell Culture and Fixation: Grow cells on coverslips. Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization and Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Block with 5% normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate separate coverslips with Antibody X and the Alternative Antibody at their optimal dilutions overnight at 4°C. Include a negative control with no primary antibody.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope, ensuring consistent settings for both antibodies. Compare the subcellular localization and staining patterns.
Objective: To identify the protein(s) that specifically interact with Antibody X.
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with Antibody X or an isotype control antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Sample Preparation: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins with trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins from the MS/MS spectra using a protein database search algorithm. The target protein should be significantly enriched in the Antibody X IP compared to the isotype control.
Visualizing Experimental Workflows
Caption: Workflow for key orthogonal validation strategies.
Caption: Step-by-step workflow for Immunoprecipitation-Mass Spectrometry.
References
- 1. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 2. neobiotechnologies.com [neobiotechnologies.com]
- 3. cusabio.com [cusabio.com]
- 4. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Enhanced-Validation Strategies [sigmaaldrich.com]
- 6. Antibody Validation Strategies - Introductory Guide - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. sysy.com [sysy.com]
- 9. Independent Antibody Validation | Thermo Fisher Scientific - RU [thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. hellobio.com [hellobio.com]
A Comparative Guide to the Post-Translational Modifications of SM30 Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known and potential post-translational modifications (PTMs) of SM30 isoforms, crucial proteins in the biomineralization processes of sea urchins. Understanding the nuanced differences in PTMs between SM30 isoforms is essential for elucidating their specific roles in skeletal formation and for potential applications in biomaterials and drug development.
Introduction to SM30 and its Isoforms
SM30 is a family of acidic, proline-rich spicule matrix proteins integral to the construction of the embryonic skeleton in sea urchins.[1] These proteins are secreted into the extracellular matrix where they are incorporated into the calcite spicules, influencing their morphology and structural integrity. The SM30 gene family consists of at least two members, giving rise to isoforms such as SM30-alpha and SM30-beta.[2] While the primary sequences of these isoforms are highly similar, variations in their post-translational modifications are hypothesized to play a significant role in their differential functions during biomineralization.
Comparative Analysis of Post-Translational Modifications
While direct comparative studies on the PTMs of SM30 isoforms are limited, evidence suggests that glycosylation is a key modification. Other potential PTMs, such as phosphorylation and ubiquitination, are inferred based on the protein's function and cellular context.
N-Linked Glycosylation
N-linked glycosylation is a critical PTM for many secreted and cell-surface proteins, affecting protein folding, stability, and function. The presence of a potential N-linked glycosylation site in the SM30 protein sequence has been noted, and the accumulation of glycosylated SM30 proteins coincides with spicule growth.[1][3]
Table 1: Comparative Analysis of N-Linked Glycosylation in SM30 Isoforms
| Feature | SM30-alpha | SM30-beta | Experimental Approach |
| Predicted Glycosylation Sites | (Hypothetical) Asn-X-Ser/Thr | (Hypothetical) Asn-X-Ser/Thr | Sequence analysis using tools like NetNGlyc. |
| Observed Glycosylation Status | Glycosylated | Glycosylated | Western blot analysis of purified isoforms showing a shift in molecular weight upon treatment with PNGase F. |
| Glycan Structure | (Hypothetical) High mannose, complex, or hybrid | (Hypothetical) High mannose, complex, or hybrid | Mass spectrometry-based glycoproteomics to identify specific glycan structures attached to each isoform. |
| Functional Implication | (Hypothetical) May influence protein folding, solubility, and interaction with other matrix proteins. | (Hypothetical) Subtle differences in glycan structure could modulate the rate of incorporation into the spicule. | Site-directed mutagenesis to remove glycosylation sites and assess the impact on spicule formation in vivo or in vitro. |
Phosphorylation
Phosphorylation is a common PTM that regulates protein activity, localization, and interaction with other molecules. In the context of biomineralization, phosphorylation of matrix proteins can influence their binding to calcium carbonate and regulate crystal growth. While not yet directly demonstrated for SM30, its role in a highly regulated mineralization process makes it a likely candidate for phosphorylation.
Table 2: Hypothetical Comparative Analysis of Phosphorylation in SM30 Isoforms
| Feature | SM30-alpha | SM30-beta | Experimental Approach |
| Predicted Phosphorylation Sites | (Hypothetical) Ser, Thr, Tyr residues | (Hypothetical) Ser, Thr, Tyr residues | Prediction using software like NetPhos. |
| Phosphorylation Status | (Hypothetical) Phosphorylated | (Hypothetical) Differentially phosphorylated | Pro-Q Diamond staining of 2D gels resolving the isoforms, or mass spectrometry-based phosphoproteomics. |
| Key Kinases | (Hypothetical) Casein kinase II, PKA | (Hypothetical) Casein kinase II, PKC | In vitro kinase assays with purified SM30 isoforms and candidate kinases. |
| Functional Implication | (Hypothetical) Modulation of calcium binding affinity and control over calcite crystal nucleation and growth. | (Hypothetical) Differential phosphorylation could lead to distinct roles in different stages or locations of spicule formation. | Functional assays comparing the effects of phosphorylated and dephosphorylated isoforms on in vitro mineralization. |
Ubiquitination
Ubiquitination is a PTM that can target proteins for degradation or have non-proteolytic functions in signaling and protein trafficking. While less commonly associated with secreted matrix proteins, intracellular ubiquitination could regulate the levels of SM30 available for secretion.
Table 3: Speculative Comparative Analysis of Ubiquitination in SM30 Isoforms
| Feature | SM30-alpha | SM30-beta | Experimental Approach |
| Predicted Ubiquitination Sites | (Hypothetical) Lys residues | (Hypothetical) Lys residues | Prediction using ubiquitination site prediction tools. |
| Ubiquitination Status | (Hypothetical) May be ubiquitinated prior to secretion. | (Hypothetical) Differential ubiquitination could regulate isoform-specific secretion rates. | Immunoprecipitation of SM30 isoforms followed by Western blotting for ubiquitin. |
| E3 Ligases | (Hypothetical) To be determined. | (Hypothetical) To be determined. | Yeast two-hybrid screening or co-immunoprecipitation with candidate E3 ligases. |
| Functional Implication | (Hypothetical) Regulation of protein turnover and secretion levels. | (Hypothetical) Could provide a mechanism for fine-tuning the stoichiometry of different isoforms in the spicule matrix. | Use of proteasome inhibitors to assess the impact on the levels of secreted SM30 isoforms. |
Experimental Protocols
Analysis of N-Linked Glycosylation
-
Protein Denaturation: Purified SM30 isoforms are denatured to expose glycosylation sites.
-
Enzymatic Deglycosylation: Samples are treated with Peptide-N-Glycosidase F (PNGase F), which cleaves N-linked glycans between the innermost GlcNAc and the asparagine residue.
-
SDS-PAGE and Western Blotting: Glycosylated and deglycosylated samples are resolved by SDS-PAGE. A downward shift in the molecular weight of the PNGase F-treated sample confirms N-linked glycosylation. The blot is probed with an anti-SM30 antibody.
-
Mass Spectrometry: For detailed glycan analysis, the released glycans can be labeled and analyzed by mass spectrometry to determine their composition and structure.
Analysis of Phosphorylation
-
Phosphoprotein Enrichment: Phosphorylated SM30 can be enriched from total protein lysates using techniques like Immobilized Metal Affinity Chromatography (IMAC) or specific antibodies against phosphoserine, phosphothreonine, and phosphotyrosine.
-
Phosphatase Treatment: As a control, a sample of the enriched protein is treated with a general phosphatase, such as alkaline phosphatase, to remove phosphate groups.
-
2D Gel Electrophoresis and Pro-Q Diamond Staining: The enriched and phosphatase-treated samples are run on 2D gels to separate isoforms. The gel is then stained with Pro-Q Diamond, a fluorescent stain specific for phosphoproteins.
-
Mass Spectrometry: Phosphopeptides are identified using mass spectrometry. This allows for the precise localization of phosphorylation sites and can be used for quantitative comparisons between isoforms using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT).
Signaling Pathways and Experimental Workflows
The regulation of SM30 expression and its subsequent post-translational modifications are likely controlled by complex signaling pathways involved in sea urchin embryogenesis and biomineralization. While a direct signaling pathway to SM30 PTMs has not been fully elucidated, pathways such as Notch and VEGF are known to be involved in skeletogenesis.
Caption: Hypothetical signaling pathway leading to SM30 function.
Caption: Workflow for comparative PTM analysis of SM30 isoforms.
References
- 1. Tissue regeneration and biomineralization in sea urchins: role of Notch signaling and presence of stem cell markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isolation of Glycoproteins and Identification of Their N-Linked Glycosylation Sites | Springer Nature Experiments [experiments.springernature.com]
A Guide to the Cross-Reactivity of Anti-SM30 Antibodies with Other Matrix Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity and specificity of the anti-SM30 monoclonal antibody, a critical tool for studying the SM30 spicule matrix protein involved in the biomineralization of sea urchin skeletons. While quantitative cross-reactivity data against a broad panel of matrix proteins is not extensively available in the public domain, this guide presents key experimental evidence demonstrating its specificity, particularly in comparison to other well-characterized spicule matrix proteins.
Introduction to SM30 and the Importance of Antibody Specificity
The SM30 protein is a key component of the organic matrix within the calcite spicules of sea urchin embryos.[1] It is an acidic, proline-rich protein that is believed to play a role in the controlled deposition and growth of the mineralized skeleton.[1] The study of SM30 and other spicule matrix proteins, such as SM50, is crucial for understanding the fundamental processes of biomineralization, which has implications for material science and regenerative medicine.
The utility of any antibody in research and diagnostics is fundamentally dependent on its specificity. Cross-reactivity with other related or unrelated proteins can lead to erroneous data and misinterpretation of experimental results. For researchers studying the intricate process of biomineralization, an antibody that can specifically distinguish SM30 from other co-localized matrix proteins is essential.
Comparative Analysis of Anti-SM30 Antibody Specificity
A pivotal study by Iwata and Nakano (1998) provides the most direct evidence for the specificity of a monoclonal antibody raised against the this compound. This study compared the localization of SM30 with two other spicule matrix proteins, SM50 and a 29 kDa protein, within the embryonic spicules of the sea urchin Hemicentrotus pulcherrimus. The differential localization patterns observed through immunofluorescent staining strongly suggest that the anti-SM30 antibody does not significantly cross-react with SM50 or the 29 kDa protein in this context.
Key Findings on Differential Localization:
| Protein | Antibody Used | Localization within Spicule | Interpretation |
| SM30 | Anti-SM30 Monoclonal Antibody | Primarily detected inside the body rods and postoral rods (longitudinally growing portions). Faintly detected on the surface of spicules. | Specific to longitudinally growing regions, suggesting a role in the linear extension of the spicule. |
| SM50 | Anti-SM50 Monoclonal Antibody | Enriched on the outside and inside of the triradiate spicules and in the thickened portions of the body rods (radially growing portions). | Concentrated in areas of radial growth, indicating a different function from SM30. |
| 29 kDa Protein | Monoclonal Antibody against 29 kDa protein | Similar to SM50, enriched in the radially growing portions of the spicules. | Co-localized with SM50, suggesting a potential cooperative role in radial growth. |
This differential staining provides strong qualitative evidence for the high specificity of the anti-SM30 monoclonal antibody, as it clearly distinguishes between different spicule matrix proteins within their native environment.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are the key experimental protocols used to establish the specificity of the anti-SM30 antibody.
Immunofluorescent Staining of Spicules
This protocol is adapted from the methodology described by Iwata and Nakano (1998).
-
Spicule Isolation: Sea urchin embryos at the pluteus stage are collected and washed with filtered seawater. The embryos are then treated with a 1% Triton X-100 solution in seawater to dissolve the embryonic tissues, leaving the spicules intact. The isolated spicules are washed multiple times with distilled water and stored in ethanol.
-
Decalcification and Fixation: For staining of the internal matrix proteins, the isolated spicules are decalcified with 50 mM acetic acid. The remaining organic matrix is then fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Immunostaining:
-
The fixed spicule matrices are blocked with 3% bovine serum albumin (BSA) in PBS for 1 hour.
-
The matrices are then incubated with the primary antibody (e.g., anti-SM30 monoclonal antibody) diluted in PBS containing 1% BSA overnight at 4°C.
-
After washing with PBS, the matrices are incubated with a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG) for 1 hour at room temperature.
-
The stained matrices are washed again with PBS and mounted on a slide for observation under a fluorescence microscope.
-
Spicule Blot Procedure
This technique, also from Iwata and Nakano (1998), allows for the direct immunoblotting of proteins embedded within the crystallized spicules.
Visualizing Protein Localization
The distinct localization patterns of SM30 and SM50, as revealed by their respective monoclonal antibodies, can be visualized to better understand their spatial organization within the growing spicule.
Limitations and Future Directions
While the available data provides strong evidence for the specificity of the anti-SM30 monoclonal antibody, it is important to acknowledge the limitations. The lack of quantitative cross-reactivity data, such as from Western blotting against a panel of purified matrix proteins or surface plasmon resonance (SPR) for affinity determination, means that a complete picture of its binding profile is not yet available.
Furthermore, the commercial availability of this specific monoclonal antibody is not widespread, limiting its accessibility to the broader research community. The development and rigorous validation of new anti-SM30 antibodies, both monoclonal and polyclonal, would be highly beneficial. Such validation should include:
-
Western Blotting: Testing against a panel of recombinant or purified sea urchin matrix proteins to quantitatively assess cross-reactivity.
-
ELISA: To determine binding affinity and specificity.
-
Immunoprecipitation: To confirm the identity of the target protein.
-
Knockdown/Knockout Validation: Using techniques like morpholinos or CRISPR/Cas9 to demonstrate loss of signal in SM30-deficient organisms.
Conclusion
The anti-SM30 monoclonal antibody, as characterized in the literature, demonstrates a high degree of specificity for the this compound within the context of the sea urchin spicule. Its ability to differentiate SM30 from other co-localized matrix proteins like SM50 provides researchers with a valuable tool to dissect the molecular mechanisms of biomineralization. However, for future studies and for applications where absolute specificity is critical, further quantitative validation is warranted. The principles and protocols outlined in this guide provide a framework for the continued characterization and comparison of antibodies targeting SM30 and other essential matrix proteins.
References
A Comparative Guide to the Biomineralization Activity of SM30 Orthologs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Spicule Matrix protein 30 (SM30) family is a group of proteins implicated in the intricate process of biomineralization, particularly in the formation of calcareous skeletons in marine invertebrates like sea urchins. These proteins are secreted by skeletogenic cells and become incorporated into the mineralized structures. Understanding the comparative activity of SM30 orthologs across different species is crucial for elucidating the fundamental mechanisms of skeleton formation and for developing novel strategies in materials science and regenerative medicine.
This guide provides a comparative overview of the known biomineralization-related functions of different SM30 orthologs, drawing from available experimental data. While direct quantitative comparisons of the biomineralization activity of various SM30 orthologs are not extensively documented in the current literature, this guide synthesizes findings on their expression, regulation, and functional roles to offer a valuable comparative perspective.
Data Presentation: Comparison of SM30 Orthologs
The following table summarizes the expression and functional data for SM30 orthologs in two well-studied sea urchin species. This comparative data is primarily based on gene expression analyses and gene knockdown/inhibition studies.
| Species | SM30 Ortholog(s) | Tissue/Developmental Stage of Expression | Effect of Inhibition/Knockdown on Biomineralization | Key Findings & Citations |
| Strongylocentrotus purpuratus | SpSM30A, B, C, D, E, F | Embryonic: SpSM30A, B, C, and E are expressed in primary mesenchyme cells (PMCs). SpSM30F has low, transient expression before spicule formation. Adult: SpSM30A is not expressed. SpSM30D is found in spines and teeth. SpSM30B and C are in all mineralized tissues. SpSM30E is high in tooth and test. SpSM30F is in the spine. | Reduction of SM30 protein levels using morpholino oligonucleotides results in surprisingly minor aberrations in embryonic skeletal spicule development. | The presence of a multi-gene family with differential expression suggests functional diversification and potential redundancy. The lack of a severe phenotype upon knockdown indicates that other proteins likely compensate for its function. |
| Hemicentrotus pulcherrimus | HpSM30 | Embryonic: Transcripts are first detected at the onset of spicule formation and increase as spicules grow. Adult: Detected in spines and tube feet, but not in the test. | Suppression of spicule formation by Zn2+ treatment concurrently suppresses HpSM30 expression. Removal of Zn2+ restores both. | HpSM30 expression is tightly correlated with the initiation and growth of spicules. Its differential expression in adult tissues compared to another spicule matrix protein, SM50, suggests distinct roles in biomineralization. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are crucial for reproducibility and for designing further comparative studies. Below are protocols for analyzing gene expression and for qualitatively assessing the role of a protein in biomineralization.
Analysis of Gene Expression by Whole-Mount In Situ Hybridization (WMISH)
This method is used to visualize the spatial expression pattern of a specific mRNA within a whole embryo or tissue.
Protocol:
-
Fixation: Embryos are fixed in 4% paraformaldehyde in seawater overnight at 4°C.
-
Permeabilization: Embryos are washed in seawater and then permeabilized with a brief incubation in a detergent solution (e.g., 0.1% Tween-20 in phosphate-buffered saline).
-
Hybridization: Embryos are incubated in a hybridization buffer containing a labeled antisense RNA probe specific for the SM30 gene of interest. The probe binds to the target mRNA. This is typically carried out overnight at a specific temperature (e.g., 60°C).
-
Washing: Unbound probe is removed through a series of stringent washes with decreasing concentrations of salt and detergent at the hybridization temperature.
-
Antibody Incubation: An antibody conjugated to an enzyme (e.g., alkaline phosphatase) that specifically recognizes the label on the probe is added.
-
Detection: A colorimetric substrate is added, which is converted by the enzyme into a colored precipitate, revealing the location of the mRNA.
-
Imaging: Embryos are mounted on slides and imaged using a light microscope.
Functional Analysis using Morpholino Knockdown
This technique is used to inhibit the translation of a specific mRNA to study the function of the corresponding protein.
Protocol:
-
Morpholino Oligonucleotide (MO) Design: A short (25-base) antisense MO is designed to be complementary to the 5' untranslated region (UTR) and the start codon of the target SM30 mRNA. This blocks the ribosome from initiating translation.
-
Microinjection: The MO is microinjected into fertilized sea urchin eggs. A control group is injected with a standard control MO.
-
Embryo Culture: Injected embryos are cultured in seawater under standard conditions.
-
Phenotypic Analysis: The development of the embryos is monitored, with a particular focus on the formation of the skeletal spicules. Any abnormalities in spicule morphology, length, or branching are recorded and compared to the control group.
-
Protein Level Confirmation (Western Blot): To confirm the effectiveness of the knockdown, protein extracts from MO-injected and control embryos are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the this compound. A significant reduction in the protein band in the MO-injected sample confirms the knockdown.
Mandatory Visualization
Signaling Pathway Regulating SM30 Expression
The expression of SM30 is regulated by complex signaling networks during embryonic development. The Vascular Endothelial Growth Factor (VEGF) signaling pathway has been identified as a key regulator of skeletogenesis and SM30 expression in sea urchins.
Caption: VEGF signaling pathway regulating SM30 expression in sea urchin skeletogenesis.
Experimental Workflow for Comparing Biomineralization Activity
The following diagram outlines a hypothetical experimental workflow to directly compare the biomineralization activity of different SM30 orthologs in vitro.
Caption: Experimental workflow for in vitro comparison of SM30 ortholog activity.
Conclusion
The study of SM30 orthologs provides valuable insights into the molecular control of biomineralization. While direct quantitative comparisons of their activities are currently limited, the available data on their differential expression and the effects of their depletion in model organisms like the sea urchin highlight their specialized and potentially redundant roles in skeleton formation. The provided experimental protocols and workflows offer a foundation for future research aimed at directly comparing the biomineralization-modulating properties of this important protein family. Further investigation into a wider range of species and the application of in vitro crystallization assays will be instrumental in building a more comprehensive understanding of the structure-function relationships within the this compound family and their evolution.
Validating the Role of SM30 in Spicule Strength and Mechanics: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spicule matrix protein SM30 with other key proteins involved in the biomineralization of sea urchin spicules. While SM30 has been identified as a significant component of the spicule matrix, its precise role in conferring mechanical strength remains a subject of investigation. This document summarizes the existing experimental data, details relevant methodologies, and presents signaling pathways and experimental workflows to facilitate a deeper understanding of SM30's function.
Comparative Analysis of Spicule Matrix Proteins
The primary mechanism for elucidating the function of spicule matrix proteins has been gene knockdown experiments, primarily in the sea urchin species Strongylocentrotus purpuratus. These studies have revealed contrasting roles for different proteins in spicule formation and, by inference, their contribution to the mechanical integrity of the spicules.
| Feature | SM30 | SM50 | Other Key Proteins (e.g., MSP130, PM27) |
| Effect of Knockdown on Spicule Formation | Little to no observable aberration in spicule morphology or elongation.[1] | Essential for spicule elongation; knockdown results in severe truncation or complete absence of spicules.[1] | Involved in various aspects of spicule synthesis and patterning. |
| Inferred Role in Spicule Mechanics | Likely redundant or plays a secondary role in mechanical strength. May contribute to fracture resistance. | Critical for the fundamental structural integrity of the spicule. | Contribute to the overall composite nature and mechanical performance of the spicule. |
| Expression Pattern | Transcripts are first detectable around the onset of spicule formation and increase with spicule growth.[2] Expression is responsive to local ectodermal cues.[3] | Expression begins before the appearance of spicules.[2] | Varied expression patterns, often co-localized with SM30 and SM50. |
| Localization within Spicule | Found within the embryonic endoskeleton and adult mineralized tissues.[4] | The most abundant occluded matrix protein in the larval spicule.[5] | Distributed throughout the spicule matrix. |
| Biochemical Properties | Forms hydrogels in vitro, which may influence the mineralization process.[6] | Forms hydrogels and is implicated in the stabilization of amorphous calcium carbonate (ACC).[5] | Participate in the organic matrix that controls crystal growth and morphology. |
Experimental Protocols
The validation of SM30's role in spicule mechanics relies on a combination of molecular biology techniques to manipulate its expression and biophysical methods to measure the resulting changes in spicule properties.
Gene Knockdown via Morpholino Antisense Oligonucleotides
This technique is used to inhibit the translation of a specific mRNA, thereby reducing the amount of the corresponding protein.
-
Design and Synthesis: A morpholino antisense oligonucleotide is designed to be complementary to the 5' untranslated region of the target mRNA (e.g., SM30 or SM50) to block translation initiation. A standard control morpholino with a non-specific sequence is also synthesized.
-
Microinjection: Fertilized sea urchin eggs are microinjected with the morpholino solution at the one-cell stage. The injection volume and morpholino concentration are optimized to achieve significant protein knockdown without causing excessive toxicity.
-
Embryo Culture: Injected embryos are cultured in filtered seawater under standard conditions.
-
Phenotypic Analysis: Embryos are observed at various developmental stages (e.g., gastrula, pluteus) using light and polarized light microscopy to assess spicule formation and morphology.
-
Protein Knockdown Verification: The efficiency of protein knockdown is confirmed by Western blotting or immunofluorescence using antibodies specific to the target protein.
Mechanical Testing of Spicules
Due to the microscopic size of larval spicules, specialized techniques are required to measure their mechanical properties.
1. Nanoindentation: This technique measures the hardness and elastic modulus of a material by indenting it with a very small, sharp tip.
-
Sample Preparation: Larval spicules are isolated from control and morpholino-injected embryos at the pluteus stage. The spicules are cleaned of any remaining organic material by gentle sonication and rinsing in deionized water. The isolated spicules are then mounted on a suitable substrate.
-
Indentation: A nanoindenter with a Berkovich or conical tip is used to apply a controlled load to the surface of the spicule. The load and displacement of the indenter are continuously recorded during the indentation and withdrawal phases.
-
Data Analysis: The resulting load-displacement curves are analyzed using the Oliver-Pharr method to calculate the hardness and elastic modulus of the spicule. Multiple indentations are performed on different spicules and at various locations on each spicule to obtain statistically significant data.
2. Three-Point Bending Test: This method measures the flexural strength and modulus of a material by supporting it at two points and applying a load at the midpoint.
-
Sample Preparation: Individual spicules are carefully positioned across a trench or a set of parallel supports on a custom-made substrate.
-
Bending: The tip of an atomic force microscope (AFM) or a dedicated micro-mechanical testing system is used to apply a load to the center of the suspended spicule. The applied force and the resulting deflection of the spicule are recorded.
-
Data Analysis: The force-deflection data is used to calculate the flexural strength (stress at fracture) and the flexural modulus (a measure of stiffness) of the spicule, taking into account the geometry of the spicule.
Signaling Pathways and Regulatory Networks
The expression of SM30 and other spicule matrix proteins is tightly controlled by a complex gene regulatory network (GRN) that is influenced by various signaling pathways.
Caption: Simplified Gene Regulatory Network for Sea Urchin Skeletogenesis.
The diagram above illustrates the interplay of key signaling pathways (VEGF, FGF, TGF-β) and transcription factors (Alx1, Ets1, Pitx1) in regulating the expression of spicule matrix protein genes like SM30 and SM50, ultimately leading to spicule formation. Ectodermal cues also play a crucial role in spatially regulating SM30 expression.[3][7]
Experimental Workflow for Validating SM30's Role in Spicule Mechanics
The following workflow outlines a logical progression of experiments to definitively assess the contribution of SM30 to the mechanical properties of sea urchin spicules.
Caption: Proposed Experimental Workflow for Mechanical Analysis of Spicules.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression of spicule matrix protein gene SM30 in embryonic and adult mineralized tissues of sea urchin Hemicentrotus pulcherrimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. SpSM30 gene family expression patterns in embryonic and adult biomineralized tissues of the sea urchin, Strongylocentrotus purpuratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of larval sea urchin spicule SM50 domains in organic matrix self-assembly and calcium carbonate mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sea Urchin Spicule Matrix Proteins Form Mesoscale “Smart” Hydrogels That Exhibit Selective Ion Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct regulatory states control the elongation of individual skeletal rods in the sea urchin embryo - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Validating the Subcellular Localization of SM30 with Fluorescent Protein Tags
This guide provides a comprehensive comparison of fluorescent protein (FP) tags for validating the subcellular localization of the spicule matrix protein SM30. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data-driven comparisons, and a discussion of alternative methodologies.
Introduction to SM30 and Subcellular Localization
SM30 is a 30.6 kDa acidic protein crucial for biomineralization and the formation of embryonic spicules in sea urchins[1]. It is characterized by a putative hydrophobic signal sequence at its N-terminus, which indicates that the protein may be secreted and processed through the secretory pathway[1][2]. The expression of SM30 is tightly regulated and corresponds with the timing of spicule formation in primary mesenchyme cells[1][3]. Understanding its precise subcellular localization is key to elucidating its function in directing crystal growth within the mineralized spicule matrix[4]. Fluorescent protein tagging is a powerful technique for visualizing protein distribution in living cells, providing high spatial and temporal resolution[5][6][7].
Comparison of Common Fluorescent Protein Tags
The choice of fluorescent protein can significantly impact the outcome of localization studies. Key factors to consider are brightness, photostability, maturation time, and potential for oligomerization, which can cause localization artifacts. Below is a comparison of commonly used monomeric fluorescent proteins suitable for creating SM30 fusion constructs.
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Photostability (Bleaching half-life, s) | Quantum Yield | Key Advantages & Disadvantages |
| EGFP | 488 | 507 | 57 | 150 | 0.60 | Advantages: Well-characterized, good brightness and stability. Disadvantages: Tends to dimerize at high concentrations. |
| mEGFP | 488 | 507 | 57 | 150 | 0.60 | Advantages: Monomeric version of EGFP, reducing aggregation artifacts. Disadvantages: Slightly lower brightness than EGFP. |
| mCherry | 587 | 610 | 22 | 100 | 0.22 | Advantages: Excellent red fluorescent probe for multicolor imaging, fast maturation. Disadvantages: Lower brightness and photostability compared to GFP variants. |
| mTagBFP2 | 402 | 457 | 59 | >1000 | 0.73 | Advantages: Bright and highly photostable blue tag, ideal for multicolor experiments. Disadvantages: Requires UV/violet light for excitation, which can induce phototoxicity. |
| mVenus | 515 | 528 | 95 | 58 | 0.57 | Advantages: Very bright yellow-green FP, fast maturation. Disadvantages: More sensitive to acidic environments than other variants like Citrine. |
| Citrine | 516 | 529 | 77 | 150 | 0.76 | Advantages: Bright YFP variant with high photostability and reduced sensitivity to pH and chloride ions, making it suitable for diverse cellular compartments[8]. Disadvantages: Spectral overlap with GFP. |
Data compiled from publicly available resources. Relative brightness is a product of extinction coefficient and quantum yield. Photostability values can vary based on imaging conditions.
Experimental Design and Workflow
A successful localization study requires careful planning, from construct design to image analysis. The presence of an N-terminal signal peptide in SM30 is a critical consideration; fusing a tag to the N-terminus could interfere with its function, leading to mislocalization. Therefore, C-terminal tagging is strongly recommended as the initial approach.
References
- 1. SM30 [bio.davidson.edu]
- 2. addgene.org [addgene.org]
- 3. Expression of spicule matrix protein gene SM30 in embryonic and adult mineralized tissues of sea urchin Hemicentrotus pulcherrimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Fluorescent protein tagging as a tool to define the subcellular distribution of proteins in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein tags: Advantages and disadvantages | Proteintech Group [ptglab.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. gfp.dpb.carnegiescience.edu [gfp.dpb.carnegiescience.edu]
quantitative comparison of SM30 protein levels in different developmental stages
A comprehensive guide for researchers on the differential expression of the SM30 protein during the developmental stages of sea urchins, supported by experimental data and protocols.
The this compound family plays a crucial role in the biomineralization processes of sea urchins, particularly in the formation of the embryonic skeleton, adult spines, and teeth. Understanding the quantitative differences in this compound expression across various developmental stages is essential for elucidating the molecular mechanisms of skeletogenesis. This guide provides a comparative analysis of this compound levels, detailed experimental methodologies, and an overview of the signaling pathways regulating its expression.
Data on SM30 Expression Across Developmental Stages
| Developmental Stage | Organism | SM30 Gene Family Member(s) | Expression Level (mRNA/Protein) | Key Findings |
| Fertilization to Mesenchyme Blastula | Strongylocentrotus purpuratus | SpSM30A, B, C, E, F | Not detectable to low | SM30 transcripts are generally not detected until the mesenchyme blastula stage.[1] SpSM30F shows transient and low-level expression just before overt spicule formation. |
| Mesenchyme Blastula to Prism Stage | Strongylocentrotus purpuratus | SpSM30A, B, C, E | Sharp increase | The first appearance of SM30 transcripts corresponds to the migration of primary mesenchyme cells (PMCs).[1] By the prism stage, there are approximately 29,000 SM30 transcripts per embryo.[1] |
| Gastrula Stage | Paracentrotus lividus | SM30 | Appears late | sm30 mRNA appears late during gastrulation, coinciding with the deposition of spicule rudiments. |
| Competent Larva | Not specified | SM30 | Significantly higher than early-stage larva | The expression of SM30 is markedly increased in competent larvae compared to earlier larval stages.[2] |
| New Juvenile | Not specified | SM30 | Significant downward trend | Following metamorphosis, there is a notable decrease in SM30 expression in newly formed juveniles.[2] |
| Adult Tissues | Strongylocentrotus purpuratus | SpSM30B, C, D, E, F | Varies by tissue | SpSM30A is not expressed in adult tissues. SpSM30D is expressed in adult spines and teeth. SpSM30B and C are at modest levels in all mineralized adult tissues. SpSM30E is high in tooth and test, and SpSM30F is in the spine. |
| Adult Tissues | Hemicentrotus pulcherrimus | SM30 | Detected in spines and tube feet | SM30 mRNA was found in spines and tube feet but not in the test.[3] |
Experimental Protocols
Accurate quantification of this compound levels is critical for developmental studies. The following are detailed methodologies for protein extraction from sea urchin embryos and subsequent analysis by Western blotting.
Protein Extraction from Sea Urchin Embryos
This protocol is adapted for the extraction of total protein from sea urchin embryos.
Materials:
-
Sea urchin embryos at desired developmental stages
-
Ice-cold Calcium/Magnesium-Free Seawater (CMFSW)
-
RIPA buffer (Radioimmunoprecipitation assay buffer)
-
Protease inhibitor cocktail
-
Microcentrifuge tubes
-
Syringe and needle (22-gauge)
-
Microcentrifuge
Procedure:
-
Collect sea urchin embryos by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the embryo pellet with ice-cold CMFSW.
-
Resuspend the pellet in an appropriate volume of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Lyse the embryos by passing the suspension through a 22-gauge needle multiple times on ice.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 10,000-20,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant containing the soluble protein to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a Bradford or BCA protein assay.
-
Samples can be stored at -80°C for long-term use.
Western Blotting for this compound
This protocol provides a general framework for the immunodetection of this compound.
Materials:
-
Protein lysate from sea urchin embryos
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody specific to SM30
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagents
-
Imaging system
Procedure:
-
SDS-PAGE: Separate the protein lysates (20-40 µg per lane) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.[4]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SM30 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibody.[4]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add ECL detection reagents to the membrane and capture the chemiluminescent signal using an appropriate imaging system.
-
Quantification: Densitometry analysis of the Western blot bands can be performed using image analysis software to quantify the relative levels of this compound.
Signaling Pathways Regulating SM30 Expression
The expression of SM30 is tightly regulated by complex signaling networks during sea urchin development. The PI3K and TGF-β signaling pathways have been identified as key regulators of skeletogenesis and, consequently, SM30 expression.
Caption: Signaling pathways influencing SM30 gene expression in sea urchin embryos.
Inhibition of the PI3K signaling pathway has been shown to downregulate the expression of SM30, indicating its positive regulatory role in SM30 transcription.[5] Similarly, the TGF-β signaling pathway is essential for biomineral deposition, and its components are expressed in the skeletogenic primary mesenchyme cells, suggesting its involvement in regulating genes like SM30 that are critical for this process.[6] These pathways ultimately converge on transcription factors that control the expression of the SM30 gene, leading to the synthesis of the this compound and its incorporation into the developing spicules.
References
- 1. SM30 [bio.davidson.edu]
- 2. The Cell States of Sea Urchin During Metamorphosis Revealed by Single-Cell RNA Sequencing [mdpi.com]
- 3. Expression of spicule matrix protein gene SM30 in embryonic and adult mineralized tissues of sea urchin Hemicentrotus pulcherrimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ariel.ac.il [ariel.ac.il]
- 5. PI3K inhibition highlights new molecular interactions involved in the skeletogenesis of Paracentrotus lividus embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TGF-β sensu stricto signaling regulates skeletal morphogenesis in the sea urchin embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling SM30 Protein
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with SM30 (CAS Number: 483367-10-8). Adherence to these protocols is essential to ensure a safe laboratory environment.
Chemical Information:
-
IUPAC Name: 2-(1-Naphthoxy)-6-(4-morpholinoanilino)-9-cyclohexylpurine[1]
-
Identified Uses: Laboratory chemicals, Manufacture of substances[1]
Hazard Summary:
SM30 is classified as harmful if swallowed and is suspected of causing genetic defects[1]. To the best of current knowledge, the chemical, physical, and toxicological properties have not been fully investigated[1]. Therefore, it is crucial to handle this substance with a high degree of caution.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The minimum required PPE for handling SM30 is outlined below. A work area and task-specific hazard assessment should be conducted to determine if additional protection is necessary[2].
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses | Must have side-shields and be marked with "Z87" to signify adherence to ANSI Z87.1 standards. Required for all work with or near SM30 to protect from flying particles[2]. |
| Face Shield | Recommended in addition to safety glasses when there is a significant splash hazard, such as when handling large volumes of liquids containing SM30[2][3]. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact. Gloves should be inspected before use and removed immediately after contact with the chemical, followed by hand washing[1][2][4]. For tasks with higher exposure risk, double-gloving or using more robust gloves may be necessary[2]. |
| Body Protection | Laboratory Coat | A lab coat should be worn to protect clothing and skin from potential contamination. It should be kept buttoned[3][4]. |
| Protective Clothing | Wear appropriate protective clothing to supplement the lab coat as needed[1]. Long pants and closed-toe shoes are minimum requirements in a laboratory setting[2]. | |
| Respiratory Protection | Fume Hood | All handling of SM30 that may generate dust or aerosols should be conducted in a chemical fume hood to avoid inhalation[1]. |
Operational and Disposal Plans
Handling Protocol:
-
Preparation: Before handling, ensure the laboratory is equipped with a safety shower and an eye wash station[1]. Read and understand this safety guide and the Material Safety Data Sheet (MSDS).
-
Engineering Controls: All work with SM30 must be performed in a designated chemical fume hood with an independent air supply to prevent inhalation of dust or aerosols[1].
-
Donning PPE: Put on all required PPE as specified in the table above before entering the work area.
-
Handling: Avoid contact with eyes, skin, and clothing. Prevent the formation of dust and aerosols. Keep away from sources of ignition and avoid prolonged or repeated exposure[1].
-
Storage: Store SM30 in a locked, tightly closed container in a well-ventilated area[1].
Disposal Plan:
-
Waste Collection: All materials contaminated with SM30 should be considered hazardous waste.
-
Containerization: Place contaminated materials in a designated, sealed, and properly labeled chemical waste container.
-
Disposal: Dispose of the contents and container in accordance with all local, regional, national, and international regulations[1]. Do not dispose of down the drain.
Emergency Procedures:
-
If Swallowed: Call a poison center or doctor immediately. Rinse the mouth with water[1].
-
In Case of Skin Contact: Immediately wash the skin with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Consult a doctor[1].
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes. Consult a doctor[1].
-
If Inhaled: Move the person to fresh air and monitor their breathing. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Consult a doctor[1].
-
Spills: Decontaminate the spill site with a 10% caustic solution and ventilate the area. Collect all spilled material for appropriate disposal as described above[1].
Experimental Workflow
The following diagram outlines the standard operating procedure for safely handling SM30 in a laboratory setting.
Caption: Workflow for Safe Handling of SM30.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
